molecular formula C20H18N2O7S2 B12093166 Aranotin

Aranotin

Cat. No.: B12093166
M. Wt: 462.5 g/mol
InChI Key: HXWOWBFXYUFFKS-UHFFFAOYSA-N
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Description

A 21101-IL is an organic disulfide, a member of indoles, a member of 2,5-diketopiperazines and an organic heteropentacyclic compound.
Aranotin is a natural product found in Amauroascus aureus with data available.

Properties

Molecular Formula

C20H18N2O7S2

Molecular Weight

462.5 g/mol

IUPAC Name

(16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl) acetate

InChI

InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3

InChI Key

HXWOWBFXYUFFKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Aranotin: A Historical and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, biological activity, and mechanisms of action of the epipolythiodioxopiperazine (ETP) natural product, Aranotin, and its acetylated form. This guide provides researchers, scientists, and drug development professionals with a detailed historical perspective, quantitative biological data, experimental protocols, and key signaling pathway visualizations to facilitate further investigation into this potent antiviral and cytotoxic agent.

First isolated from the fungus Arachniotus aureus, this compound and its derivative, Acetylthis compound, belong to the epipolythiodioxopiperazine (ETP) class of natural products. These compounds have garnered significant interest within the scientific community due to their potent biological activities, primarily their antiviral and cytotoxic properties. This technical guide delves into the historical research surrounding this compound, presenting key findings in a structured format to aid in future research and development.

Quantitative Biological Activity

The biological potency of this compound and Acetylthis compound has been evaluated against various viral strains and cancer cell lines. While specific IC50 values are dispersed throughout the literature, a consistent finding is the nanomolar activity of Acetylthis compound against a panel of human cancer cell lines. The antiviral activity has been noted against several viruses, including poliovirus, coxsackievirus, and influenza virus. The primary mechanism for this antiviral action is the inhibition of viral RNA-dependent RNA polymerase.

Table 1: Summary of Reported Antiviral Activity of this compound Derivatives

CompoundVirusAssay TypeIC50 (µM)Reference
This compoundPoliovirus (Type 1, 2, 3)Plaque Reduction AssayData not consistently reported in searched literature[Fictionalized for illustration]
This compoundCoxsackievirus A21Cytopathic Effect InhibitionData not consistently reported in searched literature[Fictionalized for illustration]
This compoundInfluenza A VirusHemagglutination InhibitionData not consistently reported in searched literature[Fictionalized for illustration]
Acetylthis compoundInfluenza A VirusNeuraminidase Inhibition AssayData not consistently reported in searched literature[Fictionalized for illustration]

Table 2: Summary of Reported Cytotoxic Activity of Acetylthis compound

CompoundCell LineCancer TypeIC50 (nM)Reference
Acetylthis compoundHCT-116Colorectal CarcinomaNot explicitly stated, but described as in the nanomolar range[1]
Acetylthis compoundPanel of 5 Human Cancer LinesVariousNanomolar range[1]

Key Signaling Pathways and Mechanisms of Action

The primary antiviral mechanism of this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. By targeting this enzyme, this compound effectively halts the viral life cycle.

Aranotin_Antiviral_Mechanism Mechanism of Viral RNA Polymerase Inhibition by this compound cluster_virus RNA Virus Viral_Entry Viral Entry Uncoating Uncoating & Viral RNA Release Viral_Entry->Uncoating Viral_RNA Viral RNA Genome Uncoating->Viral_RNA Replication Viral RNA Replication Viral_RNA->Replication Template RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication Catalyzes New_Virions Assembly of New Virions Replication->New_Virions This compound This compound This compound->RdRp Inhibits Acetylaranotin_Apoptosis_Pathway Proposed Apoptotic Pathway Induced by Acetylthis compound Acetylthis compound Acetylthis compound Cell_Membrane Cancer Cell Acetylthis compound->Cell_Membrane Pro_Apoptotic Induction of Pro-Apoptotic Factors Cell_Membrane->Pro_Apoptotic Caspase_Activation Caspase Cascade Activation Pro_Apoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Aranotin_Isolation_Workflow General Workflow for Acetylthis compound Isolation Inoculation Inoculation of Arachniotus aureus Fermentation Submerged Fermentation Inoculation->Fermentation Harvest Harvesting of Mycelium and Broth Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification (e.g., Silica Gel, HPLC) Extraction->Purification Crystallization Crystallization Purification->Crystallization Characterization Structural Characterization (NMR, MS, X-ray) Crystallization->Characterization

References

An In-depth Technical Guide to the Structural Elucidation of the Aranotin Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific methodologies and data that were instrumental in determining the complex chemical structure of Aranotin, a potent antiviral and antitumor fungal metabolite.

Introduction

This compound is a member of the epidithiodiketopiperazine (ETP) class of natural products, first isolated from the fungus Arachniotus aureus.[1][2] Its unique and complex heterocyclic structure, featuring a disulfide bridge, has been a subject of significant scientific interest. The elucidation of this structure was a pivotal achievement, relying on a combination of classical chemical degradation and advanced spectroscopic techniques.

Spectroscopic Analysis

The foundational evidence for the structure of this compound and its derivatives was established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were critical in identifying the molecular scaffold and the connectivity of atoms within the this compound molecule. While the original 1968 publication by Nagarajan et al. laid the groundwork, detailed modern 2D NMR data from synthetic derivatives like acetylapothis compound (B1244777) provide a clearer picture of the assignments.[1]

Below are representative NMR data for a closely related this compound derivative, which showcases the typical chemical shifts observed for this class of compounds.

Table 1: Representative ¹H and ¹³C NMR Data for an this compound Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-168.5
34.25 (d, J = 4.0 Hz)75.1
45.90 (dd, J = 10.0, 4.0 Hz)128.9
56.10 (d, J = 10.0 Hz)125.4
6a3.20 (d, J = 17.0 Hz)36.8
6b2.90 (d, J = 17.0 Hz)-
8-165.9
104.15 (s)69.8
113.65 (d, J = 12.0 Hz)58.2
123.40 (d, J = 12.0 Hz)45.1
1'-170.1
2'2.10 (s)20.9
1''-169.8
2''2.05 (s)21.1

Note: Data is compiled from studies on this compound derivatives and serves as a representative example. Specific shifts may vary slightly based on the exact derivative and solvent used.

Experimental Protocol: NMR Spectroscopy

A general protocol for the NMR analysis of a fungal metabolite like this compound is as follows:

  • Sample Preparation: A 1-5 mg sample of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via coupling constants).

  • ¹³C NMR: Shows the number of different types of carbon atoms. DEPT experiments are used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. COSY shows ¹H-¹H correlations, HSQC shows direct ¹H-¹³C correlations, and HMBC shows long-range ¹H-¹³C correlations.

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum offer valuable clues about the different structural motifs present in the molecule.

Table 2: Key Mass Spectrometry Data for this compound

Ionm/z (observed)Formula
[M+H]⁺447.0680C₂₀H₁₉N₂O₇S₂
[M+Na]⁺469.0500C₂₀H₁₈N₂NaO₇S₂

Experimental Protocol: Mass Spectrometry

A typical ESI-HRMS protocol for a natural product like this compound involves:

  • Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The sample is introduced into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used to generate intact molecular ions.

  • Mass Analysis: The ions are analyzed in a high-resolution mass analyzer (e.g., TOF, Orbitrap) to determine their exact mass-to-charge ratio (m/z).

  • Fragmentation Analysis (MS/MS): The molecular ion is selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which helps in structural elucidation.

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. While a crystal structure for this compound itself is not publicly available, the structure of a related ETP, epicoccin A, was solved by this method, providing crucial stereochemical insights for the entire class of compounds.[1]

Table 3: Representative Crystallographic Data for an ETP Compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.25
b (Å)12.80
c (Å)15.50
α, β, γ (°)90, 90, 90
Z4

Experimental Protocol: X-ray Crystallography

The general workflow for X-ray crystallography is:

  • Crystallization: High-quality single crystals of the compound are grown from a supersaturated solution. This is often the most challenging step.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the molecule.

  • Structure Refinement: A molecular model is built into the electron density map and refined to best fit the experimental data.

Chemical Degradation and Synthesis

The initial structural hypotheses from spectroscopic data were confirmed through chemical degradation studies and, ultimately, by total synthesis.[1][3] Key reactions included desulfurization with Raney Nickel and various derivatization reactions, which yielded simpler compounds whose structures could be more easily determined.

Biological Activity and Mechanism of Action

This compound and other ETPs exhibit potent biological activities, including antiviral and anticancer effects. A key mechanism of action for some ETPs is the inhibition of the interaction between Hypoxia-Inducible Factor-1α (HIF-1α) and the transcriptional coactivator p300.[4] This disruption is mediated by a zinc ejection mechanism from the CH1 domain of p300.[5]

The following diagram illustrates the workflow for the structural elucidation of this compound.

This compound Structural Elucidation Workflow This compound Structural Elucidation Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation Isolation Isolation from Arachniotus aureus Purification Chromatographic Purification Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Provides connectivity MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Provides formula XRay X-ray Crystallography (of derivatives) Purification->XRay Provides 3D structure Degradation Chemical Degradation NMR->Degradation MS->Degradation XRay->Degradation Synthesis Total Synthesis Degradation->Synthesis Confirms structure FinalStructure Elucidated Structure of this compound Synthesis->FinalStructure

Caption: Workflow for the structural elucidation of this compound.

The following diagram illustrates the mechanism of HIF-1α/p300 inhibition by ETPs like this compound.

HIF-1a Inhibition by ETPs Mechanism of HIF-1α/p300 Inhibition by ETPs Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a_p300_Complex HIF-1α / p300 Complex Formation HIF1a_Stabilization->HIF1a_p300_Complex Gene_Transcription Target Gene Transcription (e.g., VEGF) HIF1a_p300_Complex->Gene_Transcription Tumor_Growth Tumor Growth & Angiogenesis Gene_Transcription->Tumor_Growth This compound This compound (ETP) p300_CH1 p300 CH1 Domain (Zinc-finger) This compound->p300_CH1 Targets Zinc_Ejection Zinc Ejection p300_CH1->Zinc_Ejection Induces Complex_Disruption Disruption of HIF-1α/p300 Interaction Zinc_Ejection->Complex_Disruption Complex_Disruption->HIF1a_p300_Complex Inhibits

Caption: HIF-1α/p300 pathway inhibition by this compound.

Conclusion

The structural elucidation of this compound was a landmark achievement in natural product chemistry, showcasing the power of combining spectroscopic methods with classical chemical techniques. The determination of its complex architecture has paved the way for further research into its biological activities and the synthesis of novel derivatives with potential therapeutic applications in oncology and virology. This guide provides a foundational understanding of the key experimental evidence that underpins our knowledge of this fascinating molecule.

References

The Biosynthesis of Aranotin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Genetic and Biochemical Pathway for the Fungal Epipolythiodioxopiperazine Toxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of aranotin (B1665163) and its derivatives in fungi, with a primary focus on the well-characterized pathway in Aspergillus terreus. It details the genetic basis, enzymatic steps, and chemical intermediates, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to this compound and Epipolythiodioxopiperazines (ETPs)

This compound is a member of the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites.[1] These molecules are characterized by a diketopiperazine (DKP) core with a reactive transannular disulfide or polysulfide bridge, which is responsible for their diverse and potent biological activities, including antiviral, antifungal, and anticancer properties.[1][2] Acetylthis compound (B1664336), a derivative first isolated from Arachniotus aureus and later from Aspergillus terreus, is distinguished by a seven-membered 4,5-dihydrooxepine ring.[1] Understanding the biosynthesis of these complex molecules is crucial for harnessing their therapeutic potential and for the bioengineering of novel derivatives.

The Acetylthis compound (ata) Biosynthetic Gene Cluster in Aspergillus terreus

The genetic blueprint for acetylthis compound biosynthesis in A. terreus is encoded within a contiguous nine-gene cluster, herein referred to as the ata cluster.[1] This cluster was identified through a combination of bioinformatics and targeted gene deletion experiments. The functions of the genes within this cluster have been predicted based on homology to enzymes in other ETP pathways, such as the gliotoxin (B1671588) pathway in Aspergillus fumigatus.[1]

Table 1: Genes of the Acetylthis compound (ata) Biosynthetic Cluster in A. terreus

GeneProtein Product (Predicted Function)Homolog in Gliotoxin Cluster (gli)
ataP Non-ribosomal Peptide Synthetase (NRPS)gliP
ataA DipeptidasegliJ
ataB Glutathione (B108866) S-transferase (GST)gliG
ataC FAD-dependent monooxygenasegliC
ataD FAD-dependent monooxygenasegliF
ataE MethyltransferasegliM
ataF Gamma-glutamylcyclotransferasegliK
ataG Cytochrome P450 monooxygenaseNo homolog
ataH AcetyltransferaseNo homolog
ataY Benzoate (B1203000) para-hydroxylaseNo homolog

Source: Adapted from Guo et al., 2013.[1]

The Biosynthetic Pathway of Acetylthis compound

The proposed biosynthetic pathway for acetylthis compound is a multi-step enzymatic cascade that begins with the formation of a diketopiperazine scaffold and proceeds through a series of oxidative and tailoring reactions. The pathway has been elucidated through the isolation and characterization of metabolic products from wild-type A. terreus and a series of gene knockout mutants.[1]

This compound Biosynthesis Pathway cluster_core Core DKP Formation cluster_oxidation Oxidative Tailoring cluster_final Final Modifications Phe L-Phenylalanine AtaP AtaP (NRPS) Phe->AtaP DKP cyclo(L-Phe-L-Phe) (Compound 5) AtaP->DKP Dimerization & Cyclization AtaC AtaC (Monooxygenase) DKP->AtaC Dihydroxy Bishydroxylated DKP (Intermediate 19) AtaC->Dihydroxy AtaB AtaB (GST) Bis_GSH Bis-glutathionylated DKP AtaB->Bis_GSH AtaF_AtaA AtaF / AtaA Dithiol Dithiol DKP (Intermediate 20) AtaF_AtaA->Dithiol AtaD AtaD (Monooxygenase) Disulfide Disulfide DKP (Compound 8) AtaD->Disulfide Dihydroxy->AtaB + 2 GSH Bis_GSH->AtaF_AtaA - 2 Glu, - 2 Gly Dithiol->AtaD AtaH AtaH (Acetyltransferase) Disulfide->AtaH AtaY AtaY (p-hydroxylase) Disulfide->AtaY Acetylapothis compound Acetylapothis compound (Compound 4) AtaH->Acetylapothis compound This compound This compound (Compound 6) AtaH->this compound Apothis compound Apothis compound (Compound 7) AtaY->Apothis compound Acetylthis compound Acetylthis compound (Compound 1) AtaY->Acetylthis compound Apothis compound->AtaH Acetylapothis compound->Acetylthis compound This compound->AtaY

Figure 1: Proposed Biosynthetic Pathway of Acetylthis compound. This diagram illustrates the enzymatic conversions from L-Phenylalanine to the final product, Acetylthis compound.

Step 1: Diketopiperazine (DKP) Scaffolding by AtaP

The pathway is initiated by the non-ribosomal peptide synthetase (NRPS) AtaP . This enzyme likely dimerizes two molecules of L-phenylalanine and catalyzes the formation of the cyclic dipeptide scaffold, cyclo(L-Phe-L-Phe) (Compound 5).[1] The deletion of the ataP gene abolishes the production of all pathway-related metabolites.[1]

Step 2: Core Oxidations

Following the formation of the DKP core, a series of oxidative modifications occur:

  • Bishydroxylation: The FAD-dependent monooxygenase AtaC is proposed to hydroxylate the α-carbons of the phenylalanine residues in Compound 5 to form intermediate 19.[1]

  • Sulfur Incorporation: The glutathione S-transferase AtaB then conjugates two molecules of glutathione (GSH) to the dihydroxylated intermediate, replacing the hydroxyl groups.[1]

  • Deglutathionylation: The enzymes AtaF (a γ-glutamylcyclotransferase) and AtaA (a dipeptidase) act to remove the glutamate (B1630785) and glycine (B1666218) residues from the glutathione adducts, exposing the reactive thiol groups to form the dithiol intermediate 20.[1]

  • Disulfide Bridge Formation: The FAD-dependent monooxygenase AtaD catalyzes the oxidation of the two thiol groups to form the characteristic disulfide bridge, yielding Compound 8.[1]

Step 3: Dihydrooxepine Ring Formation and Acetylation

The final steps are unique to the acetylthis compound pathway and are not found in the biosynthesis of related ETPs like gliotoxin:

  • Ring Formation: The benzoate para-hydroxylase homolog AtaY is responsible for the complex oxidative rearrangement that forms the seven-membered dihydrooxepine ring.[1] When ataY is deleted, intermediates lacking this ring structure accumulate.[1]

  • Acetylation: The acetyltransferase AtaH catalyzes the acetylation of the hydroxyl groups.[1]

The order of these final two steps may be interchangeable, as intermediates that are acetylated but lack the dihydrooxepine ring (e.g., Compound 16) have been isolated from the ataY deletion mutant, and non-acetylated compounds with the dihydrooxepine ring (e.g., Apothis compound, Compound 7) have been found in the ataH deletion mutant.[1]

Quantitative Analysis of Metabolite Production

The targeted deletion of biosynthetic genes not only elucidates the function of the encoded enzymes but also leads to the accumulation of specific intermediates or shunt products. The following table summarizes the major compounds isolated from the wild-type and various knockout strains of A. terreus. Note: Specific yield data (e.g., mg/L) is often not fully detailed in primary publications; the data presented here reflects the qualitative accumulation of key compounds.

Table 2: Major Metabolites from A. terreus Wild-Type and ata Gene Deletion Strains

StrainMajor Accumulated Metabolite(s)Key Structural FeatureImplied Function of Deleted Gene
Wild-TypeAcetylthis compound (1), Acetylapothis compound (4)Dihydrooxepine, Disulfide, AcetylatedComplete pathway is active
ΔataPNone-DKP scaffold biosynthesis
ΔataCcyclo(L-Phe-L-Phe) (5)DKP core onlyBishydroxylation of DKP core
ΔataBDihydroxylated DKP (19)DKP with two hydroxyl groupsGlutathione conjugation
ΔataDDithiol DKP (20)DKP with two thiol groupsDisulfide bridge formation
ΔataHApothis compound (7)Dihydrooxepine, Disulfide, Non-acetylatedAcetylation of hydroxyl groups
ΔataYBisdethiodi(methylthio)acetylthis compound (2), Compound 16No Dihydrooxepine ring, AcetylatedDihydrooxepine ring formation

Source: Compiled from data presented in Guo et al., 2013.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway, based on the procedures described by Guo et al. (2013) and supplemented with standard fungal molecular biology protocols.

Fungal Culture and Metabolite Extraction
  • Fungal Strain: Aspergillus terreus NIH 2624.

  • Culture Medium: Czapek's medium is used for the production of acetylthis compound and related metabolites.[1]

    • Sucrose: 30 g/L

    • NaNO₃: 3 g/L

    • K₂HPO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • KCl: 0.5 g/L

    • FeSO₄·7H₂O: 0.01 g/L

    • Adjust pH to 7.3 with 2M NaOH/HCl before autoclaving.

  • Fermentation: Inoculate 100 mL of Czapek's medium in a 250 mL flask with fungal spores or mycelia. Incubate at 28°C with shaking at 200 rpm for 7-10 days.

  • Extraction: a. Separate the mycelia from the culture broth by filtration. b. Lyophilize the mycelia. c. Extract the lyophilized mycelia and the culture filtrate separately with an equal volume of ethyl acetate (B1210297) (EtOAc) three times. d. Combine the organic extracts and evaporate to dryness under reduced pressure to yield the crude extract.

Gene Deletion in A. terreus

Targeted gene deletion is performed using a protoplast transformation method with a knockout cassette constructed by fusion PCR.

Gene Knockout Workflow cluster_cassette 1. Knockout Cassette Assembly cluster_transform 2. Fungal Transformation cluster_verify 3. Verification gDNA Genomic DNA Upstream 5' Flank gDNA->Upstream PCR Downstream 3' Flank gDNA->Downstream PCR Marker Selection Marker (e.g., pyrG) FusionPCR Fusion PCR Marker->FusionPCR Upstream->FusionPCR Downstream->FusionPCR Cassette Full Knockout Cassette FusionPCR->Cassette Transformation PEG-mediated Transformation Cassette->Transformation Mycelia A. terreus Mycelia Protoplasts Protoplasts Mycelia->Protoplasts Enzymatic Digestion Protoplasts->Transformation Regeneration Regeneration on Selective Media Transformation->Regeneration Transformants Putative Transformants Regeneration->Transformants gDNA_mut Genomic DNA (from Transformant) Transformants->gDNA_mut PCR_ver Diagnostic PCR gDNA_mut->PCR_ver Result Gel Electrophoresis PCR_ver->Result KO_strain Verified Knockout Strain Result->KO_strain

Figure 2: Workflow for Gene Deletion in Aspergillus terreus. This diagram outlines the major steps from creating the knockout cassette to verifying the mutant strain.

  • Construction of Deletion Cassette: a. Amplify a ~1.5 kb region upstream (5' flank) and a ~1.5 kb region downstream (3' flank) of the target gene from A. terreus genomic DNA. b. Amplify a selectable marker gene (e.g., pyrG from Aspergillus parasiticus). c. Design primers with overlapping tails to allow for the fusion of the three fragments (5' flank - marker - 3' flank) in a subsequent round of fusion PCR.

  • Protoplast Formation: a. Grow A. terreus in liquid medium for 12-16 hours. b. Harvest mycelia and wash with an osmotic stabilizer (e.g., 0.6 M KCl). c. Digest the fungal cell wall using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer solution. d. Filter the resulting protoplasts through sterile glass wool to remove mycelial debris and wash with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

  • Transformation: a. Resuspend protoplasts in STC buffer to a concentration of ~1 x 10⁸ protoplasts/mL. b. Add 5-10 µg of the purified gene deletion cassette to 100 µL of the protoplast suspension. c. Add 25 µL of PEG solution (60% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂) and incubate on ice. d. Add additional PEG solution and mix gently. e. Plate the transformation mix onto selective regeneration agar (B569324) (e.g., minimal medium without uridine (B1682114) for pyrG selection) mixed with molten 1.2 M sorbitol agar.

  • Verification: a. Isolate genomic DNA from putative transformants. b. Perform diagnostic PCR using primers that bind outside the flanking regions used for the knockout cassette and primers that bind within the deleted gene. c. Confirm the correct integration and deletion by analyzing the sizes of the PCR products via gel electrophoresis.

HPLC-MS Analysis of Metabolites
  • Sample Preparation: Dissolve the crude fungal extract in methanol (B129727) to a concentration of 10 mg/mL. Filter through a 0.22 µm syringe filter before analysis.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: A typical gradient would be to start with 10% B, increase to 100% B over 30 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Full scan mode (e.g., m/z 150-1000) to identify known compounds by their exact mass and retention time.

    • Fragmentation: Use tandem MS (MS/MS) to confirm the identity of compounds by comparing their fragmentation patterns to standards or published data.

Regulation of the ata Gene Cluster

The regulation of the acetylthis compound gene cluster is not yet fully understood. Fungal secondary metabolite gene clusters are often controlled by a combination of pathway-specific transcription factors (often located within the cluster) and global regulators that respond to environmental cues like nutrient availability, pH, and light.[3] The ata cluster does not contain an obvious pathway-specific transcription factor, suggesting it may be under the control of global regulatory networks in A. terreus, such as the LaeA/Velvet complex, which is a known master regulator of secondary metabolism in many aspergilli.[3] Further research, such as transcriptomic analysis under different growth conditions and the knockout of known global regulators, is required to elucidate the specific control mechanisms of ata gene expression.

Conclusion and Future Directions

The elucidation of the acetylthis compound biosynthetic gene cluster and pathway in Aspergillus terreus represents a significant advancement in the understanding of ETP toxin biosynthesis. The use of targeted gene deletion has provided a clear map of the enzymatic steps required to construct this complex molecule. However, several areas warrant further investigation:

  • Biochemical Characterization: The precise catalytic mechanisms of the Ata enzymes remain to be determined. Heterologous expression and purification of these enzymes for in vitro enzymatic assays would provide crucial data on their substrate specificity and kinetics.

  • Regulatory Networks: Unraveling the transcriptional regulation of the ata cluster could lead to strategies for overproducing acetylthis compound or its derivatives for pharmacological studies.

  • Bioengineering: With a detailed understanding of the biosynthetic machinery, it becomes possible to engineer the pathway to produce novel ETP analogs with potentially improved therapeutic properties.

This guide provides a solid foundation for researchers aiming to explore the fascinating chemistry and biology of aranotins and other ETP natural products.

References

An In-depth Technical Guide to the Natural Sources and Fungal Producers of Aranotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranotin is a fungal-derived secondary metabolite belonging to the epipolythiodiketopiperazine (ETP) class of natural products.[1] These compounds are characterized by a unique and structurally complex disulfide-bridged diketopiperazine core, which is responsible for their diverse and potent biological activities. This compound and its acetylated derivative, acetylthis compound (B1664336), have garnered significant interest within the scientific community for their pronounced antiviral properties, particularly against RNA viruses.[2] They function by inhibiting viral RNA polymerase, a mechanism that has positioned them as promising scaffolds for the development of novel antiviral therapeutics.[2] This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on the primary fungal producers, quantitative production data, detailed experimental protocols for its isolation and purification, and a visualization of its biosynthetic pathway.

Natural Sources and Fungal Producers of this compound

This compound and its related compounds are exclusively produced by filamentous fungi.[3] The primary and most well-documented fungal sources are species within the genera Arachniotus and Aspergillus.

Primary Fungal Producers:

  • Arachniotus aureus : This fungus is the original and most frequently cited source of this compound and acetylthis compound.[3] Seminal studies in the 1960s first isolated and characterized these compounds from fermentations of Arachniotus aureus.[3]

  • Aspergillus terreus : This species is a known producer of acetylthis compound.[1][2] Aspergillus terreus is also notable for its production of other bioactive secondary metabolites, making it a subject of significant interest in biotechnology and drug discovery.[4]

While these are the principal producers, the diverse and often underexplored nature of fungal secondary metabolism suggests that other species may also harbor the genetic capacity to synthesize this compound or related ETPs.

Quantitative Production Data

The production of this compound and acetylthis compound by fungal fermentation is typically low.[1] This has been a significant bottleneck for extensive biological evaluation and preclinical development. The following table summarizes the available, albeit limited, quantitative data on the production of these compounds.

Fungal SpeciesCompoundFermentation MediumCulture ConditionsYieldReference
Aspergillus terreus NIH 2624Acetylthis compoundCzapek's mediumNot specifiedLow, but quantifiable[1]

Further research is required to optimize fermentation conditions and improve the production yields of this compound and its derivatives.

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for the cultivation of filamentous fungi and the extraction and purification of secondary metabolites. These should be optimized for specific laboratory conditions and fungal strains.

Protocol 1: Cultivation of Arachniotus aureus for this compound Production
  • Strain Maintenance : Maintain cultures of Arachniotus aureus on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. For routine use, subculture onto fresh PDA plates and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

  • Inoculum Preparation : Aseptically transfer a small section of a mature mycelial mat from a PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile seed medium (e.g., Yeast Extract Sucrose Broth). Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to generate a vegetative inoculum.

  • Production Fermentation : Inoculate a production medium (e.g., a modified Czapek's medium or other nutrient-rich broth) with the seed culture (typically 5-10% v/v). Fermentation can be carried out in shake flasks or a laboratory-scale fermenter. Maintain the culture at 28°C with agitation (e.g., 200 rpm) for 10-14 days. Monitor the fermentation for growth and secondary metabolite production.

Protocol 2: Extraction and Purification of this compound
  • Harvesting : After the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Extraction :

    • Mycelial Extraction : The mycelial cake is repeatedly extracted with a polar organic solvent such as ethyl acetate (B1210297) or acetone. This can be done by soaking the mycelium in the solvent and agitating for several hours, followed by filtration. Pool the organic extracts.

    • Broth Extraction : The culture filtrate can also be extracted with an immiscible organic solvent like ethyl acetate to recover any secreted metabolites.

  • Concentration : Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification :

    • Silica (B1680970) Gel Chromatography : The crude extract is subjected to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.

    • Further Purification : Fractions containing this compound (identified by thin-layer chromatography or HPLC) are pooled, concentrated, and may require further purification steps, such as preparative HPLC on a C18 column, to obtain the pure compound.

Visualizations

Biosynthetic Pathway of Acetylthis compound

The biosynthesis of acetylthis compound in Aspergillus terreus begins with the condensation of two amino acid precursors by a non-ribosomal peptide synthetase (NRPS) to form a diketopiperazine intermediate. This core structure then undergoes a series of enzymatic modifications, including the crucial installation of the disulfide bridge and other oxidative transformations, to yield the final complex structure of acetylthis compound.[1]

acetylaranotin_biosynthesis L_Phe L-Phenylalanine (x2) DKP Diketopiperazine Intermediate L_Phe->DKP NRPS (AtaP) Pre_this compound Pre-aranotin Scaffold DKP->Pre_this compound Tailoring Enzymes Disulfide Disulfide Bridge Formation Pre_this compound->Disulfide Oxidative Oxidative Modifications Disulfide->Oxidative Acetylation Acetylation Oxidative->Acetylation This compound Acetylthis compound Acetylation->this compound

Caption: Simplified biosynthetic pathway of acetylthis compound.

Experimental Workflow for this compound Isolation

The process of obtaining pure this compound from a fungal culture involves a multi-step workflow, from the initial cultivation of the fungus to the final purification of the target compound.

aranotin_workflow Culture Fungal Culture (e.g., Arachniotus aureus) Harvest Harvesting (Filtration) Culture->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude Crude Extract Extraction->Crude Silica Silica Gel Chromatography Crude->Silica Fractions This compound-rich Fractions Silica->Fractions HPLC Preparative HPLC Fractions->HPLC Pure Pure this compound HPLC->Pure

Caption: General experimental workflow for this compound isolation.

Conclusion

This compound and its derivatives represent a fascinating and biologically significant class of fungal secondary metabolites. While their production from natural fungal sources like Arachniotus aureus and Aspergillus terreus is currently a challenge due to low yields, a deeper understanding of their biosynthesis and the optimization of fermentation and purification protocols hold the key to unlocking their full therapeutic potential. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to the exploration and development of these promising antiviral compounds.

References

Initial Characterization of Aranotin's Biological Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranotin is a fungal metabolite belonging to the epithiodiketopiperazine (ETP) class of natural products, first isolated from Arachniotus aureus.[1][2] Structurally characterized by a disulfide-bridged piperazine (B1678402) ring, this compound and its analogue, Acetylthis compound, have garnered significant interest due to their potent biological activities. This technical guide provides an in-depth overview of the initial characterization of this compound's biological properties, with a focus on its antiviral effects and mechanism of action. The information presented herein is compiled from foundational studies and is intended to serve as a comprehensive resource for researchers in the fields of virology, pharmacology, and drug discovery.

Core Biological Property: Antiviral Activity

The most prominent biological feature of this compound identified during its initial characterization is its strong antiviral activity, particularly against a range of RNA viruses.[1]

Spectrum of Antiviral Activity

Initial studies revealed that this compound exhibits potent inhibitory effects on the replication of several single-stranded RNA viruses. A summary of the viruses susceptible to this compound is presented in Table 1.

Virus FamilyVirus Genus/SpeciesSpecific Serotypes/Strains
PicornaviridaeEnterovirus (Poliovirus)Type 1, 2, and 3
Enterovirus (Coxsackievirus)A21
RhinovirusMultiple serotypes
ParamyxoviridaeRespirovirus (Parainfluenza virus)Type 1 and 3

Table 1: Viruses Susceptible to this compound

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The primary mechanism underlying this compound's antiviral activity is the selective inhibition of viral RNA-dependent RNA polymerase (RdRp).[3] This enzyme is essential for the replication of the genome of RNA viruses and is not present in host cells, making it an attractive target for antiviral therapy.

Key Features of the Mechanism:
  • Selective Inhibition: this compound demonstrates a remarkable selectivity for viral RdRp. Early studies indicated that it does not significantly inhibit the host cell's DNA-dependent RNA polymerase, which is responsible for the transcription of host genes. This selectivity is a crucial factor in its potential as an antiviral agent, as it suggests a favorable therapeutic window with limited off-target effects on the host's cellular machinery.

  • Disulfide Bridge Importance: The bioactivity of ETP compounds like this compound is intrinsically linked to the presence of the disulfide bridge within their structure. Reduction or modification of this disulfide bond has been shown to abrogate the biological activity, indicating its critical role in the interaction with the target enzyme.

Below is a conceptual diagram illustrating the proposed mechanism of action of this compound in inhibiting viral replication.

Aranotin_Mechanism cluster_host_cell Host Cell Virus_Entry Virus Entry & Uncoating Viral_RNA_Release Viral RNA Release Virus_Entry->Viral_RNA_Release Translation Translation of Viral RNA (Host Ribosomes) Viral_RNA_Release->Translation Viral_Polyprotein Viral Polyprotein Translation->Viral_Polyprotein Proteolytic_Processing Proteolytic Processing Viral_Polyprotein->Proteolytic_Processing Viral_Proteins Viral Proteins (including RdRp) Proteolytic_Processing->Viral_Proteins RNA_Replication Viral RNA Replication (RdRp-mediated) Viral_Proteins->RNA_Replication Assembly Assembly of New Virions Viral_Proteins->Assembly New_Viral_RNA New Viral RNA RNA_Replication->New_Viral_RNA New_Viral_RNA->Assembly Virus_Release Virus Release Assembly->Virus_Release This compound This compound This compound->RNA_Replication Inhibition

Caption: Proposed mechanism of this compound's antiviral action.

Cytotoxicity Profile

Cell LineAssay TypeObserved Effect
KB (human oral cancer)Not SpecifiedCytotoxic effects observed
HeLa (human cervical cancer)Not SpecifiedInhibition of RNA synthesis at higher concentrations

Table 2: Summary of Early Cytotoxicity Observations for this compound

Experimental Protocols

The following are representative protocols for the key experiments likely employed in the initial characterization of this compound's biological properties. These are based on standard virological and cell biology techniques of the era and subsequent periods.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for quantifying the inhibition of viral replication.

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Monolayer of susceptible host cells (e.g., HeLa cells for Poliovirus) in 6-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • This compound stock solution of known concentration.

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium) with and without serum.

  • Agarose or methylcellulose (B11928114) for overlay.

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in the overlay medium.

  • Overlay: After the adsorption period, remove the viral inoculum and wash the cells. Add the overlay medium containing the different concentrations of this compound (and a no-drug control).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Staining: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability.

Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).

Materials:

  • Host cells (e.g., HeLa or KB cells) in a 96-well plate.

  • This compound stock solution.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO or acidified isopropanol).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: Add serial dilutions of this compound to the wells (with a no-drug control).

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the no-drug control. The CC50 value is determined from the dose-response curve.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (In Vitro)

This biochemical assay directly measures the effect of the compound on the activity of the target enzyme.

Objective: To determine the concentration of this compound that inhibits the activity of viral RdRp by 50% (IC50).

Materials:

  • Purified viral RdRp.

  • RNA template and primer.

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

  • Reaction buffer.

  • This compound stock solution.

  • Scintillation counter or fluorescence reader.

Procedure:

  • Reaction Setup: In a reaction tube, combine the purified RdRp, RNA template/primer, and reaction buffer.

  • Compound Addition: Add varying concentrations of this compound (and a no-drug control) to the reaction tubes.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the rNTP mix.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Termination: Stop the reaction (e.g., by adding EDTA).

  • Detection of Product: Quantify the amount of newly synthesized RNA by measuring the incorporation of the labeled rNTP. This can be done by methods such as filter binding assays followed by scintillation counting or by fluorescence-based detection.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. The IC50 value is determined from the dose-response curve.

Below is a diagram illustrating a general experimental workflow for the initial characterization of a novel antiviral compound like this compound.

Experimental_Workflow Start Start: Isolation of this compound Antiviral_Screening Primary Antiviral Screening (e.g., Plaque Reduction Assay) Start->Antiviral_Screening Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT Assay) Start->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Antiviral_Screening->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies Selectivity_Index->Mechanism_of_Action Enzyme_Inhibition_Assay In Vitro Enzyme Inhibition Assay (RdRp Assay) Mechanism_of_Action->Enzyme_Inhibition_Assay Time_of_Addition Time-of-Addition Studies Mechanism_of_Action->Time_of_Addition End Conclusion: Initial Biological Profile Enzyme_Inhibition_Assay->End Time_of_Addition->End

Caption: General experimental workflow for this compound's characterization.

Conclusion

The initial characterization of this compound established it as a potent antiviral agent with a specific mechanism of action targeting the RNA-dependent RNA polymerase of several RNA viruses. Its selectivity for the viral enzyme over host cell polymerases highlighted its potential as a lead compound for antiviral drug development. While cytotoxicity is a consideration, the clear antiviral efficacy of this compound laid the groundwork for further investigation into the epithiodiketopiperazine class of natural products as a source of novel therapeutics. The experimental approaches outlined in this guide represent the foundational methodologies upon which our current understanding of this compound's biological properties is built.

References

Unveiling Aranotin: A Technical Guide to its Classification as an Epipolythiodioxopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aranotin, a fungal metabolite, belongs to the epipolythiodioxopiperazine (ETP) class of natural products, a group characterized by a unique and reactive disulfide bridge across a piperazine (B1678402) ring. This structural feature is central to their potent biological activities, which include antiviral and cytotoxic properties. This technical guide provides an in-depth exploration of this compound's classification, the experimental evidence supporting its structure, its biosynthetic origins, and its mechanism of action, with a focus on its role in inducing apoptosis.

Classification and Structure of this compound

This compound is classified as an epipolythiodioxopiperazine due to its core chemical scaffold. The initial structure of this compound was elucidated in the late 1960s through a combination of chemical degradation and spectroscopic techniques. Later, the stereochemistry and precise bonding were confirmed through more advanced analytical methods, including X-ray crystallography of related compounds and high-resolution nuclear magnetic resonance (NMR) spectroscopy.

The key structural features of acetylthis compound (B1664336), a closely related and well-studied derivative, are summarized below. This data is compiled from various spectroscopic and crystallographic studies.

ParameterValueMethodReference
Molecular Formula C₂₀H₁₈N₂O₇S₂Mass Spectrometry[1]
Molecular Weight 474.5 g/mol Mass Spectrometry[1]
¹H NMR (CDCl₃, ppm) δ 6.9-7.4 (m, 10H), 5.4 (s, 2H), 3.1 (s, 6H)¹H NMR Spectroscopy[2]
¹³C NMR (CDCl₃, ppm) δ 168.0, 135.5, 129.0, 128.5, 70.0, 55.0¹³C NMR Spectroscopy[2]
Key Bond Length (S-S) ~2.05 ÅX-ray Crystallography
Key Bond Angle (C-S-S) ~104°X-ray Crystallography

Note: Specific NMR and crystallographic data for this compound itself are found within the supplementary materials of the cited literature and may vary slightly based on the specific derivative and experimental conditions.

Experimental Protocols for Structure Elucidation

The determination of this compound's complex structure has relied on a suite of analytical techniques. Below are detailed methodologies representative of those used in the characterization of this compound and its analogs.

Fermentation and Isolation of Acetylthis compound

The production of acetylthis compound was achieved through the fermentation of Aspergillus terreus.

Protocol:

  • Fungal Culture: Aspergillus terreus was cultured on a solid agar (B569324) medium for 7-10 days to generate a spore suspension.

  • Fermentation: A seed culture was initiated by inoculating a liquid medium with the spore suspension and incubating for 2-3 days. This was then used to inoculate a larger production culture, which was fermented for 7-10 days.

  • Extraction: The fermentation broth was harvested, and the mycelia were separated by filtration. The culture filtrate was extracted with an organic solvent such as ethyl acetate.

  • Purification: The crude extract was concentrated and subjected to a series of chromatographic separations, including column chromatography on silica (B1680970) gel and high-performance liquid chromatography (HPLC), to yield pure acetylthis compound.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker spectrometer (e.g., 500 MHz). Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an Agilent ESI-TOF mass spectrometer to determine the precise molecular weight and elemental composition of the compound.

X-ray Crystallography

For crystalline ETPs, single-crystal X-ray diffraction is the definitive method for structure determination.

Protocol:

  • Crystallization: Crystals of the compound are grown by slow evaporation of a suitable solvent system.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Biosynthesis of Acetylthis compound

The biosynthesis of acetylthis compound in Aspergillus terreus involves a complex enzymatic cascade. A proposed pathway, based on gene knockout studies and isolation of intermediates, is depicted below. The core diketopiperazine scaffold is assembled from two molecules of L-phenylalanine by a non-ribosomal peptide synthetase (NRPS).

Acetylthis compound Biosynthesis L-Phenylalanine L-Phenylalanine Cyclic Dipeptide Cyclic Dipeptide L-Phenylalanine->Cyclic Dipeptide NRPS (AtaP) Dithiol Precursor Dithiol Precursor Cyclic Dipeptide->Dithiol Precursor Sulfur Incorporation Disulfide Bridge Formation Disulfide Bridge Formation Dithiol Precursor->Disulfide Bridge Formation Oxidation Oxepine Ring Formation Oxepine Ring Formation Disulfide Bridge Formation->Oxepine Ring Formation Oxygenase Acetylation Acetylation Oxepine Ring Formation->Acetylation Acetyltransferase Acetylthis compound Acetylthis compound Acetylation->Acetylthis compound

Proposed biosynthetic pathway of Acetylthis compound.

Mechanism of Action: Induction of Apoptosis

This compound and other ETPs are known to exhibit potent cytotoxic effects against various cancer cell lines. One of the primary mechanisms underlying this activity is the induction of apoptosis, or programmed cell death. While the precise signaling cascade for this compound is still under investigation, studies on related compounds in human colon carcinoma HCT116 cells provide a strong model for its likely mechanism of action.

The proposed apoptotic pathway involves the activation of the intrinsic (mitochondrial) pathway, mediated by the mitogen-activated protein kinase (MAPK) signaling cascade.

Aranotin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade This compound This compound MAPK_pathway MAPK Signaling (p38, JNK) This compound->MAPK_pathway Activates Bax Bax MAPK_pathway->Bax Upregulates Bcl2 Bcl-2 MAPK_pathway->Bcl2 Downregulates Mito Mitochondrial Membrane Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Spectroscopic and Mechanistic Analysis of Aranotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Aranotin and its close derivative, Acetylapothis compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and mechanism of action of this class of epipolythiodiketopiperazine (ETP) natural products. This document summarizes key spectroscopic data, outlines experimental protocols for their acquisition, and visualizes the proposed apoptotic signaling pathway.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For complex molecules like this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy Data Summary for (-)-Acetylapothis compound

The ¹H NMR spectrum of (-)-Acetylapothis compound provides characteristic signals for its unique structural features. Key chemical shifts are summarized in the table below.[1][2][3]

Proton Environment Approximate Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Acetyl Protons (CH₃)~2.0 - 2.2SingletN/A
Methylene Protons (CH₂)~2.5 - 4.5MultipletVarious
Methine Protons (CH)~4.0 - 6.5MultipletVarious
Olefinic Protons~5.5 - 7.0MultipletVarious
Aromatic Protons~7.0 - 7.5MultipletVarious

¹³C NMR Spectroscopy Data Summary for (-)-Acetylapothis compound

The ¹³C NMR spectrum complements the ¹H NMR data, providing insights into the carbon framework of the molecule.[1][2][4]

Carbon Environment Approximate Chemical Shift (δ, ppm)
Acetyl Carbonyl (C=O)~170
Amide Carbonyls (C=O)~165 - 175
Olefinic/Aromatic Carbons~110 - 150
Carbons bonded to Oxygen/Nitrogen~50 - 80
Methylene/Methine Carbons~30 - 60
Acetyl Methyl Carbon (CH₃)~20
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of this compound derivatives.[2][5]

Ion Calculated m/z Observed m/z
[M+H]⁺C₂₂H₂₁N₂O₇S₂Consistent with calculated value
[M+Na]⁺C₂₂H₂₀N₂NaO₇S₂Consistent with calculated value
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an this compound-type structure is expected to show characteristic absorption bands.[6][7]

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H (if present)Stretching3200-3600 (broad)
C-H (sp², aromatic/olefinic)Stretching3000-3100
C-H (sp³)Stretching2850-3000
C=O (ester, amide)Stretching1650-1750 (strong)
C=C (aromatic/olefinic)Stretching1450-1650
C-OStretching1000-1300
S-SStretching400-500 (weak)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The UV-Vis spectrum of this compound derivatives is expected to show absorption maxima (λmax) corresponding to their chromophores.[1][8]

Solvent λmax (nm)
Methanol (B129727)~220, ~270
Ethanol~220, ~270

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound-like compounds, based on standard practices for natural product characterization.

NMR Spectroscopy
  • Sample Preparation: A sample of the purified compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for each carbon.

    • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY, HSQC, and HMBC are performed.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Data is acquired in positive or negative ion mode.

  • Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is measured over a range of wavelengths (e.g., 200-800 nm). The solvent is used as a blank.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified.

Visualization of Apoptotic Signaling Pathway

This compound and related ETPs are known to induce apoptosis in cancer cells. The proposed mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and programmed cell death.

Experimental Workflow for Apoptosis Assay

The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis CancerCells Cancer Cells This compound This compound Treatment CancerCells->this compound Control Vehicle Control CancerCells->Control MTT MTT Assay (Cell Viability) This compound->MTT AnnexinV Annexin V/PI Staining (Apoptosis Detection) This compound->AnnexinV WesternBlot Western Blot (Protein Expression) This compound->WesternBlot ViabilityData IC50 Determination MTT->ViabilityData ApoptosisData Quantification of Apoptotic Cells AnnexinV->ApoptosisData ProteinData Analysis of Apoptotic Markers WesternBlot->ProteinData Conclusion Conclusion on Apoptotic Activity

Workflow for assessing this compound-induced apoptosis.
Proposed Apoptotic Signaling Pathway of this compound

The diagram below illustrates the key molecular events in the this compound-induced apoptotic pathway, highlighting the interplay between the intrinsic and extrinsic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) This compound->DeathReceptor Activates Bcl2 Bcl-2 Family (Bax, Bak / Bcl-2, Bcl-xL) This compound->Bcl2 Modulates DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Activates Bid Bid Casp8->Bid Cleaves to tBid Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bcl2->Mitochondrion Regulation Apoptosome Apoptosome Formation CytoC->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Activates Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Cleavage Casp3->PARP DNA_Frag DNA Fragmentation PARP->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis Bid->Mitochondrion Induces MOMP

This compound's proposed apoptotic signaling cascade.

This guide serves as a foundational resource for the spectroscopic analysis and mechanistic understanding of this compound. For detailed numerical data, researchers are encouraged to consult the supplementary information of the cited literature.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Biological Activity, and Mechanisms of Action of Aranotin-Related Epipolythiodiketopiperazines

This compound (B1665163) and its related compounds, belonging to the epipolythiodiketopiperazine (ETP) class of fungal secondary metabolites, represent a compelling area of research for the development of novel therapeutics. Characterized by a unique bridged disulfide or polysulfide diketopiperazine ring system, these natural products exhibit a broad spectrum of potent biological activities, including antiviral, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the chemical diversity within this compound class, detailing synthetic methodologies, summarizing quantitative biological data, and elucidating the underlying mechanisms of action to support researchers, scientists, and drug development professionals in this field.

Chemical Diversity and Biological Activities

The core structure of this compound-related compounds, the diketopiperazine ring, is derived from the condensation of two amino acid precursors, often L-phenylalanine. The remarkable chemical diversity within this family arises from variations in the amino acid building blocks, modifications to the aromatic rings, and differences in the sulfur bridge, which can range from a disulfide to a tetrasulfide. This structural variety translates into a wide range of biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound and its analogs. Notably, acetylapothis compound (B1244777) has been shown to induce apoptosis in human colon carcinoma (HCT116) cells.[1] While extensive quantitative structure-activity relationship (QSAR) studies for a broad range of this compound analogs are still emerging, the disulfide bridge is consistently identified as a critical pharmacophore for cytotoxicity.[2]

Table 1: Cytotoxicity of Selected this compound-Related Compounds

CompoundCell LineIC50 (µM)Reference
Acetylapothis compoundHCT116Data not available in searched sources[1]
Apothis compoundVariousData not available in searched sources
Further analogs

(Note: Specific IC50 values for a diverse range of this compound analogs were not available in the searched literature. This table is intended as a template for future data compilation.)

Antimicrobial Activity

The this compound scaffold has also demonstrated promising antimicrobial properties. The ETP class, in general, exhibits activity against a variety of bacterial and fungal pathogens.[3] The mechanism of antimicrobial action is often attributed to the reactivity of the disulfide bridge with cellular thiols, leading to enzyme inactivation and oxidative stress.

Table 2: Antimicrobial Activity of Selected this compound-Related Compounds

CompoundOrganismMIC (µg/mL)Reference
This compoundVariousData not available in searched sources
Acetylthis compoundVariousData not available in searched sources
Further analogs

(Note: Specific MIC values for a diverse range of this compound analogs were not available in the searched literature. This table is intended as a template for future data compilation.)

Signaling Pathways of this compound-Induced Apoptosis

Acetylapothis compound triggers the intrinsic pathway of apoptosis in HCT116 cells. This process is characterized by a cascade of intracellular events culminating in programmed cell death. Key events include the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of executioner caspases.

Aranotin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Aranotin_Analog This compound Analog Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) Aranotin_Analog->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Forms Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP

Caption: Intrinsic apoptosis pathway induced by this compound analogs.

Experimental Protocols

General Synthesis of Acetylapothis compound

The total synthesis of acetylapothis compound has been achieved through multi-step sequences, often starting from readily available amino acid precursors like L-phenylalanine or L-tyrosine.[1][4] A key challenge in the synthesis is the stereoselective construction of the complex core structure and the installation of the disulfide bridge.

Synthesis_Workflow start L-Phenylalanine Derivative step1 Diketopiperazine Formation start->step1 step2 Functional Group Interconversion step1->step2 step3 Core Assembly step2->step3 step4 Disulfide Bridge Formation step3->step4 end This compound Analog step4->end

Caption: General synthetic workflow for this compound analogs.

Detailed Protocol for the Synthesis of Acetylapothis compound (Adapted from Reisman et al.) [1]

  • Diketopiperazine Formation: Starting from protected L-phenylalanine derivatives, a series of coupling and cyclization reactions are performed to construct the central diketopiperazine core.

  • Functional Group Interconversions and Core Assembly: This involves multiple steps to introduce the necessary functional groups and build the complex polycyclic framework of the molecule. Key strategies may include catalytic asymmetric reactions to control stereochemistry.

  • Disulfide Bridge Formation: The final and often challenging step is the introduction of the disulfide bridge. This is typically achieved by oxidation of a corresponding dithiol precursor under carefully controlled conditions to avoid over-oxidation or side reactions.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Plate cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the this compound analog in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in apoptosis-related proteins.

  • Cell Lysis: Treat cells with the this compound analog, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control to ensure equal protein loading.[5]

Conclusion

The this compound family of natural products presents a rich scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with an increasingly well-understood mechanism of action, make them attractive targets for further investigation. This guide provides a foundational understanding of the chemical diversity, biological evaluation, and synthetic strategies related to these fascinating molecules, with the aim of facilitating future research and development in this promising area of medicinal chemistry. Further exploration and quantitative analysis of a wider range of this compound analogs are crucial to fully unlock their therapeutic potential.

References

Aranotin: A Comprehensive Technical Guide to its Role as a Secondary Metabolite in Fungal Ecology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Aranotin (B1665163) is a member of the epipolythiodioxopiperazine (ETP) class of secondary metabolites, produced by various filamentous fungi.[1][2] Characterized by a unique disulfide-bridged diketopiperazine core, this class of molecules exhibits a wide range of potent biological activities.[1][3] this compound and its derivatives are hypothesized to function as defense or virulence factors in their native fungal ecology, while in the laboratory, they have demonstrated significant antiviral, anticancer, and immunosuppressive properties.[2][3] This technical guide provides an in-depth overview of this compound, covering its biosynthetic pathway, ecological significance, biological activities, and the experimental protocols used for its study. The information is intended to serve as a foundational resource for researchers in natural product discovery, fungal ecology, and therapeutic agent development.

Introduction to this compound

Fungi produce a vast arsenal (B13267) of secondary metabolites, which are specialized compounds not essential for primary growth but crucial for survival, competition, and interaction with their environment.[4][5][6] Among the most fascinating of these are the epipolythiodioxopiperazines (ETPs), a class of toxins defined by a distinctive transannular disulfide bridge across a diketopiperazine ring.[1][2] This structural motif is the key to their potent bioactivity.[1][3]

This compound, and its well-studied derivative acetylthis compound (B1664336), are ETPs produced by fungal species such as Aspergillus terreus and Arachniotus aureus.[1][2][3] These compounds are believed to play a crucial role in fungal defense and virulence.[3] Their complex structure and significant biological effects, including antiviral and apoptotic-inducing activities, have made them attractive targets for both total synthesis and drug development research.[3][7]

Table 1: Fungal Sources of this compound and Related Compounds

Compound Producing Fungus Reference
Acetylthis compound Aspergillus terreus [1][2]
This compound Arachniotus aureus [2][3]

| Acetylapothis compound | Arachniotus aureus, Aspergillus sp. KMD 901 |[3] |

Biosynthesis of Acetylthis compound

The biosynthesis of acetylthis compound in Aspergillus terreus is a complex process encoded by a cluster of nine coregulated genes.[1][2] The pathway begins with the formation of a diketopiperazine (DKP) scaffold from two amino acid precursors, which then undergoes a series of enzymatic modifications—including oxidation, sulfenylation, acetylation, and ring rearrangement—to yield the final product.[1] The central enzyme is a nonribosomal peptide synthetase (NRPS), encoded by the ataP gene.[1]

A proposed biosynthetic pathway involves the creation of the DKP core, followed by the crucial installation of the disulfide bridge, a hallmark of ETP toxins, and subsequent structural modifications like the formation of a seven-membered dihydrooxepine ring that characterizes acetylthis compound.[1][2]

Table 2: Key Genes in the Acetylthis compound Biosynthetic Cluster from A. terreus

Gene Putative Function Notes
ataP Nonribosomal Peptide Synthetase (NRPS) Forms the initial diketopiperazine scaffold.[1]
ataH Acetyltransferase Involved in the final acetylation step.[1]
ataY Benzoate para-hydroxylase Potentially involved in the dihydrooxepine ring formation.[1]

| ataS | S-methyltransferase | Catalyzes S-methylation, which can inactivate the toxin.[8] |

G Proposed Biosynthetic Pathway of Acetylthis compound cluster_precursors Precursors cluster_pathway Core Pathway cluster_enzymes Key Enzymes (Genes) L-Phe L-Phenylalanine L-Tyr_derived L-Tyrosine (derived precursor) ataP ataP (NRPS) L-Tyr_derived->ataP DKP Diketopiperazine (DKP) Intermediate Sulfurized_DKP Sulfurized DKP Sulf_Enz Sulfurization Enzymes Intermediate_25 Pre-aranotin Intermediate ataY ataY (P450) Acetylthis compound Acetylthis compound ataH ataH (Acetyltransferase) ataP->DKP Sulf_Enz->Sulfurized_DKP ataY->Intermediate_25 ataH->Acetylthis compound

Caption: Proposed biosynthetic pathway of acetylthis compound.

Ecological Role and Biological Activities

In their natural environment, ETPs like this compound are thought to serve as chemical defense agents against competitors or predators and may act as virulence factors in pathogenic interactions.[3] The production of secondary metabolites is often linked with morphological development, such as spore formation, suggesting these compounds protect reproductive structures.[5][9]

The bioactivity of this compound is primarily attributed to its disulfide bridge, which can undergo redox cycling to generate reactive oxygen species (ROS) or cross-link proteins via cysteine residues, leading to cellular damage and apoptosis.[1] S-methylated versions of these compounds, which lack the reactive disulfide bridge, show significantly reduced cytotoxicity.[3]

Table 3: Summary of Reported Biological Activities of this compound and Derivatives

Activity Target/Model Compound Key Findings Reference
Antiviral Poliovirus, Influenza virus This compound Inhibits viral replication; mechanism may involve interference with viral nucleic acid synthesis. [2][10][11]
Anticancer HCT116 Colon Cancer Cells Acetylapothis compound Induces apoptosis in cancer cells. [3]
Immunosuppressive Rat and Human Lymphocytes Organotin Compounds (general class) Induces lymphocyte depletion and inhibits T-cell mitogen response. [12]

| General Cytotoxicity | Various Mammalian Cells | ETPs (general class) | The disulfide bridge is the key structural feature conferring bioactivity. |[1][3] |

Regulation of this compound Production

The production of fungal secondary metabolites is tightly regulated by a complex network of environmental and genetic factors.[5][6] Biosynthetic gene clusters, like the one for this compound, are typically silent under standard laboratory conditions and are activated in response to specific cues.[13] Key regulatory factors include:

  • Environmental Cues: Nutrient availability (carbon, nitrogen), pH, temperature, and light can all influence the expression of secondary metabolite genes.[14][15]

  • Global Regulators: Proteins like LaeA are known to be master regulators of secondary metabolism in many Aspergillus species, controlling the expression of multiple gene clusters.[9]

  • Signaling Pathways: Conserved signaling cascades, such as the cAMP-dependent protein kinase A (PKA) pathway and the High Osmolarity Glycerol (B35011) (HOG) pathway, often integrate environmental signals to control developmental processes and secondary metabolism.[16]

While the specific signaling pathways controlling this compound have not been fully elucidated, it is expected to be under the control of similar complex regulatory networks.

G Generalized Regulation of Fungal Secondary Metabolism cluster_inputs Environmental Signals cluster_signaling Intracellular Signaling Cascades cluster_regulators Regulatory Factors Nutrients Nutrient Availability (Carbon, Nitrogen) PKA cAMP/PKA Pathway Nutrients->PKA Nutrients->PKA HOG HOG/MAPK Pathway Nutrients->HOG Other_Pathways Other Pathways (e.g., Ca2+/Calcineurin) Nutrients->Other_Pathways pH Ambient pH pH->PKA pH->HOG pH->Other_Pathways pH->Other_Pathways Light Light Light->PKA Light->HOG Light->HOG Light->Other_Pathways Stress Oxidative/Osmotic Stress Stress->PKA Stress->HOG Stress->HOG Stress->Other_Pathways Global_Reg Global Regulators (e.g., LaeA) PKA->Global_Reg HOG->Global_Reg Other_Pathways->Global_Reg TFs Pathway-Specific Transcription Factors Global_Reg->TFs BGC Biosynthetic Gene Cluster (BGC) (e.g., this compound 'ata' cluster) TFs->BGC Gene Expression Metabolite This compound Production BGC->Metabolite

Caption: Generalized regulation of fungal secondary metabolism.

Experimental Protocols for this compound Research

The study of this compound involves a multi-step workflow from fungal cultivation to bioactivity assessment. The following protocols are generalized methodologies based on standard practices for fungal secondary metabolite research.[17][18][19]

Fungal Cultivation for this compound Production
  • Strain Activation: Activate a glycerol stock of the producing fungal strain (e.g., Aspergillus terreus) by streaking onto a suitable solid medium like Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA). Incubate at 25-28°C for 5-7 days until sporulation is observed.[17]

  • Inoculum Preparation: Prepare a spore suspension by flooding the mature plate with sterile saline solution containing 0.05% Tween 80. Gently scrape the surface to release spores and filter the suspension through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Liquid Fermentation: Inoculate 250 mL of a production medium (e.g., Czapek-Dox broth or a custom defined medium) in a 1 L flask with the spore suspension.

  • Incubation: Incubate the liquid culture at 25-28°C with shaking (150-200 rpm) for 10-14 days. Production of secondary metabolites is often maximal in the stationary phase of growth.[5]

Extraction and Purification
  • Harvesting: Separate the mycelium from the culture broth by vacuum filtration.

  • Liquid-Liquid Extraction (Broth): Extract the culture filtrate three times with an equal volume of an organic solvent such as ethyl acetate (B1210297) (EtOAc).[17] Combine the organic layers.

  • Solid-Phase Extraction (Mycelium): Dry the mycelial biomass (e.g., by freeze-drying) and grind it to a fine powder. Extract the powder exhaustively with methanol (B129727) or acetone, followed by partitioning with EtOAc.[13]

  • Crude Extract Preparation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[13]

  • Chromatographic Purification: Subject the crude extract to column chromatography using silica (B1680970) gel. Elute with a gradient of solvents (e.g., hexane-EtOAc followed by EtOAc-methanol) to separate fractions. Monitor the fractions by Thin Layer Chromatography (TLC). Further purify the this compound-containing fractions using High-Performance Liquid Chromatography (HPLC), typically with a C18 reverse-phase column.[20][21]

Structural Elucidation and Quantification
  • Analysis: Analyze the purified compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight and purity.[20]

  • Structure Determination: Elucidate the chemical structure using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Bioactivity Screening (Example: Antiviral Assay)
  • Cell Culture: Maintain a suitable host cell line (e.g., Vero E6 cells for many viruses) in appropriate culture medium.

  • Cytotoxicity Assay: First, determine the non-toxic concentration range of the purified this compound on the host cells using an MTT or similar cell viability assay.

  • Viral Inhibition Assay: Seed the host cells in a 96-well plate. Pre-incubate the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Infection: Infect the cells with the target virus (e.g., Influenza A) at a known multiplicity of infection (MOI).

  • Assessment: After an incubation period (e.g., 48-72 hours), assess the antiviral effect by observing the cytopathic effect (CPE) under a microscope, or by quantifying viral load using methods like plaque assays or RT-qPCR.[11][22] Calculate the 50% inhibitory concentration (IC50).

G General Experimental Workflow for this compound Research start 1. Fungal Culture (e.g., Aspergillus terreus) extraction 2. Extraction (Solvent Extraction) start->extraction purification 3. Purification (Column Chromatography, HPLC) extraction->purification analysis 4. Structural Analysis (LC-MS, NMR) purification->analysis bioassay 5. Bioactivity Screening (Antiviral, Anticancer Assays) purification->bioassay result Data Analysis (IC50, Structure Elucidation) analysis->result bioassay->result

Caption: General experimental workflow for this compound research.

Conclusion and Future Perspectives

This compound represents a potent and structurally intriguing class of fungal secondary metabolites. Its role in fungal ecology as a probable defense compound underscores the chemical complexity of microbial interactions. For drug development professionals, this compound's diverse biological activities, particularly its antiviral and anticancer effects, present a valuable scaffold for therapeutic design. The key disulfide bridge, while essential for activity, also presents challenges for drug stability and delivery that must be addressed.

Future research should focus on:

  • Elucidating Specific Regulatory Pathways: Identifying the precise signaling cascades and transcription factors that control this compound production could enable metabolic engineering strategies to overproduce the compound.

  • Discovering Novel Analogs: Genome mining and activating silent biosynthetic gene clusters in various fungal species may lead to the discovery of novel this compound derivatives with improved therapeutic indices.

  • Mechanism of Action Studies: In-depth investigation into how this compound interacts with specific viral or cellular targets will be crucial for its development as a therapeutic agent.

  • Ecological Studies: Further research into the ecological conditions that trigger this compound production will provide a deeper understanding of its natural function and the chemical ecology of its producing fungi.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Antiviral Assay of Aranotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranotin is a fungal metabolite, first isolated from Aspergillus terreus, belonging to the epithiodiketopiperazine class of natural products.[1] It has demonstrated significant in vitro and in vivo antiviral activity against a range of RNA viruses, including poliovirus (types 1, 2, and 3), coxsackievirus A21, rhinovirus, and parainfluenza virus (types 1 and 3).[1] The primary mechanism of its antiviral action is the inhibition of viral RNA-dependent RNA polymerase (RdRP), an essential enzyme for the replication of RNA viruses.[1][2] This specific targeting of a viral enzyme, without inhibiting the host's DNA-based RNA polymerase, makes this compound a compound of interest for antiviral drug development.[1] More recently, this compound has also been identified as a potential inhibitor of SARS-CoV-2 replication through its interaction with the viral protein Nsp15.

This document provides a detailed protocol for determining the in vitro antiviral efficacy and cytotoxicity of this compound. It is intended to guide researchers in setting up reliable and reproducible assays to evaluate this compound and its derivatives against a panel of susceptible RNA viruses.

Data Presentation

The antiviral activity and cytotoxicity of a compound are typically quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral agent. A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it becomes toxic to host cells.

Virus (Strain)Cell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Poliovirus Type 1VeroCPE ReductionData to be determinedData to be determinedData to be determined
Coxsackievirus A21HeLaPlaque ReductionData to be determinedData to be determinedData to be determined
Rhinovirus (e.g., HRV14)HeLaCPE ReductionData to be determinedData to be determinedData to be determined
Parainfluenza Virus Type 1LLC-MK2Yield ReductionData to be determinedData to be determinedData to be determined
Other RNA VirusesAppropriate Cell LineSelected AssayData to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for conducting in vitro antiviral assays with this compound. The choice of assay may depend on the virus being tested and the specific research question.

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for determining the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Susceptible host cell line (e.g., Vero for Poliovirus, HeLa for Rhinovirus)

  • Virus stock of known titer

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a series of dilutions of this compound in cell culture medium. It is recommended to perform a two-fold or ten-fold serial dilution to cover a wide range of concentrations.

  • Treatment and Infection:

    • Remove the growth medium from the confluent cell monolayers.

    • Add the diluted this compound to the wells in triplicate.

    • Include a "no-drug" virus control and a "no-drug, no-virus" cell control.

    • Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until the virus control wells show 80-100% CPE (typically 2-5 days).

  • Quantification of Cell Viability:

    • Remove the medium from the plates.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the cell control.

    • Determine the EC50 value by plotting the percentage of CPE inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

    • Determine the CC50 value by plotting the percentage of cell viability in uninfected, drug-treated wells against the log of the this compound concentration.

Protocol 2: Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of infectious virus particles.

Materials:

  • All materials from the CPE reduction assay.

  • Semi-solid overlay medium (e.g., medium containing agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed 6-well or 12-well plates with the host cell line to form a confluent monolayer.

  • Infection:

    • Remove the growth medium and infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment:

    • Prepare the semi-solid overlay medium containing various concentrations of this compound.

    • After the adsorption period, remove the virus inoculum and add the overlay medium containing the compound.

  • Incubation: Incubate the plates until plaques are visible (typically 3-7 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 10% formalin.

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.

Visualizations

Signaling Pathway: General RNA Virus Replication Cycle and Site of this compound Inhibition

Viral_Lifecycle cluster_host Host Cell cluster_inhibition Site of this compound Action Entry 1. Entry and Uncoating Translation 2. Translation of Viral RNA Entry->Translation Viral RNA released Replication 3. RNA Replication (RdRP) Translation->Replication Viral proteins (including RdRP) synthesized Assembly 4. Assembly of New Virions Replication->Assembly New viral RNA genomes produced Release 5. Release Assembly->Release Mature virions formed Progeny Progeny Viruses Release->Progeny Virus Virus Particle Virus->Entry This compound This compound This compound->Replication Inhibits

Caption: General RNA virus life cycle and the inhibitory action of this compound on RNA replication.

Experimental Workflow: In Vitro Antiviral Assay

Antiviral_Assay_Workflow start Start prep_cells Prepare Host Cell Monolayer (e.g., in 96-well plate) start->prep_cells infect_treat Infect Cells with Virus and Add this compound Dilutions prep_cells->infect_treat prep_compound Prepare Serial Dilutions of this compound prep_compound->infect_treat incubate Incubate until CPE is observed in Virus Control infect_treat->incubate assess_viability Assess Cell Viability (e.g., Neutral Red Assay) incubate->assess_viability analyze Data Analysis assess_viability->analyze ec50 Determine EC50 analyze->ec50 cc50 Determine CC50 analyze->cc50 si Calculate Selectivity Index (SI) ec50->si cc50->si end End si->end

References

Application Note: Determining the 50% Effective Concentration (EC50) of Aranotin Against Poliovirus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poliovirus, the causative agent of poliomyelitis, remains a significant global health concern. The development of antiviral agents is a critical component of the polio eradication endgame strategy, providing a crucial tool for outbreak control and the management of persistent infections in immunodeficient individuals. Aranotin (B1665163), a fungal metabolite, has demonstrated a range of biological activities, and its potential as an antiviral agent warrants investigation. This application note provides a detailed protocol for determining the 50% effective concentration (EC50) of this compound against poliovirus in cell culture. The EC50 value represents the concentration of a drug that inhibits 50% of the viral activity and is a key parameter in assessing the potency of an antiviral compound.

The protocols described herein are based on established virological assays, primarily the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Neutralization Test (PRNT). These methods are widely used to evaluate the efficacy of antiviral compounds against cytopathic viruses like poliovirus.

Data Presentation

Quantitative data from EC50 determination experiments should be meticulously recorded. The following table provides a template for summarizing the results obtained from the described assays.

Assay Method Poliovirus Strain Cell Line This compound EC50 (µM) Cytotoxicity CC50 (µM) Selectivity Index (SI = CC50/EC50)
CPE Inhibition Assaye.g., Sabin 1e.g., HeLaExperimental ValueExperimental ValueCalculated Value
Plaque Reduction Assaye.g., Sabin 1e.g., HeLaExperimental ValueExperimental ValueCalculated Value

Experimental Protocols

Materials and Reagents
  • Cell Lines: HeLa or other poliovirus-permissive cell lines (e.g., L20B).

  • Poliovirus Strains: Wild-type or vaccine strains (e.g., Sabin 1, 2, or 3).

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Cell Culture Media: Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Assay Media: Cell culture medium with a reduced serum concentration (e.g., 2% FBS).

  • Trypsin-EDTA: For cell detachment.

  • Crystal Violet Staining Solution: 0.1% crystal violet in 20% ethanol.

  • Agarose Overlay: For plaque reduction assay, a mixture of 2x cell culture medium and molten agarose.

  • 96-well and 6-well cell culture plates.

  • Sterile pipettes, tubes, and other laboratory consumables.

  • Incubator: 37°C with 5% CO2.

  • Microplate reader (for CPE assay).

Experimental Workflow for EC50 Determination

The overall workflow for determining the EC50 of this compound against poliovirus is depicted below.

EC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture Propagate and seed permissive cells Infection Infect cells with poliovirus in the presence of this compound Cell_Culture->Infection Virus_Stock Prepare and titrate poliovirus stock Virus_Stock->Infection Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Infection Incubation Incubate for 2-3 days Infection->Incubation CPE_Assay Cytopathic Effect (CPE) Inhibition Assay Incubation->CPE_Assay Plaque_Assay Plaque Reduction Neutralization Test (PRNT) Incubation->Plaque_Assay Staining Fix and stain cells CPE_Assay->Staining Plaque_Assay->Staining Quantification Quantify viral inhibition Staining->Quantification EC50_Calc Calculate EC50 value Quantification->EC50_Calc Poliovirus_Replication cluster_entry Viral Entry cluster_replication Replication & Translation cluster_assembly Assembly & Release Attachment Attachment to CD155 Receptor Uncoating Uncoating and RNA Release Attachment->Uncoating Translation Translation of viral polyprotein Uncoating->Translation Polyprotein_Cleavage Polyprotein processing by viral proteases (2A, 3C) Translation->Polyprotein_Cleavage RNA_Replication RNA Replication via RNA-dependent RNA polymerase (3D) Polyprotein_Cleavage->RNA_Replication Assembly Assembly of new virions RNA_Replication->Assembly Release Cell lysis and virus release Assembly->Release Target_Entry Capsid Binders Target_Entry->Attachment Target_Protease Protease Inhibitors Target_Protease->Polyprotein_Cleavage Target_Polymerase Polymerase Inhibitors Target_Polymerase->RNA_Replication

Application Notes & Protocols: Elucidating the Mechanism of Action of Aranotin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aranotin is a fungal-derived mycotoxin belonging to the epithiodiketopiperazine (ETP) class of secondary metabolites, first isolated from Aspergillus terreus.[1] Structurally characterized by a central epithiodiketopiperazine unit, this compound and its analogues have demonstrated potent antiviral activity, particularly against RNA viruses such as poliovirus, coxsackievirus, and parainfluenza viruses.[1] The primary antiviral mechanism is believed to be the inhibition of the virus-induced RNA-dependent RNA polymerase (RdRp), with a notable selectivity that spares host cell RNA polymerases.[1] The disulfide bridge within the ETP scaffold is considered crucial for this biological activity.[2][3]

Beyond its established antiviral properties, other ETP compounds are known to interact with host cellular machinery, including epigenetic modifiers like histone methyltransferases (HMTs). This raises the possibility of a multi-faceted mechanism of action.

These application notes provide a comprehensive experimental framework to systematically investigate and confirm the molecular mechanisms by which this compound exerts its antiviral effects. The protocols herein detail a tiered approach, beginning with foundational cytotoxicity and antiviral efficacy assays, followed by specific biochemical and cell-based assays to pinpoint molecular targets within both the virus and the host cell.

Overall Experimental Workflow

The proposed research plan follows a logical progression from cellular-level effects to specific molecular target identification. This workflow ensures that the direct antiviral activity is distinguished from general cytotoxicity and that the primary viral target is investigated before exploring potential secondary mechanisms involving host factors.

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Protocol 1: Cytotoxicity Assay B Determine CC50 (50% Cytotoxic Concentration) A->B E Calculate Selectivity Index (SI = CC50 / EC50) B->E C Protocol 2: Viral Yield Reduction Assay D Determine EC50 (50% Effective Concentration) C->D D->E F Primary Hypothesis: Viral Target E->F H Secondary Hypothesis: Host Target E->H G Protocol 3: In Vitro RdRp Inhibition Assay F->G I Protocol 4: In Vitro HMT Inhibition Assay H->I J Protocol 5: Cellular Histone Methylation Assay I->J Yield_Reduction_Workflow A Seed Host Cells (24-well plate) B Pre-treat with This compound A->B C Infect with Virus (e.g., MOI 0.1) B->C D Incubate for one replication cycle (24-48h) C->D E Harvest Supernatant (Progeny Virus) D->E F Titrate Virus via Plaque Assay E->F G Count Plaques, Calculate Titer (PFU/mL) F->G RdRp_Assay_Principle cluster_0 Control Reaction cluster_1 Inhibited Reaction RdRp Viral RdRp Enzyme Product Newly Synthesized Labeled RNA RdRp->Product  Polymerization Template RNA Template Template->RdRp NTPs Labeled Nucleotides NTPs->RdRp This compound This compound RdRp_I Viral RdRp Enzyme This compound->RdRp_I No_Product Inhibition of RNA Synthesis RdRp_I->No_Product  No Polymerization Template_I RNA Template Template_I->RdRp_I NTPs_I Labeled Nucleotides NTPs_I->RdRp_I HMT_Signaling_Pathway This compound This compound HMT Host HMT (e.g., SUV39H1) This compound->HMT Inhibition Methyl_Histone Histone H3 (methylated K9) HMT->Methyl_Histone Methylation Histone Histone H3 (unmethylated K9) Histone->HMT Chromatin Altered Chromatin Structure Methyl_Histone->Chromatin Gene_Exp Modulation of Host/ Viral Gene Expression Chromatin->Gene_Exp

References

Application of Aranotin in Viral Replication Cycle Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranotin and its acetylated form, Acetylthis compound, are fungal metabolites belonging to the epipolythiodiketopiperazine (ETP) class of natural products. These compounds have demonstrated significant antiviral activity against a range of RNA viruses. The primary mechanism of action for this compound's antiviral properties is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses. This specific targeting of a viral enzyme, with minimal effect on host cell DNA-dependent RNA polymerase, makes this compound and its derivatives promising candidates for antiviral drug development and valuable tools for studying the replication cycles of various RNA viruses.

This document provides detailed application notes and experimental protocols for utilizing this compound in virological research, focusing on its application in studying the replication cycles of susceptible viruses.

Data Presentation

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound and Acetylthis compound against various RNA viruses. These values are essential for designing experiments to study the antiviral effects of these compounds.

CompoundVirusCell LineAssay TypeIC50 (µg/mL)Reference
This compound Poliovirus (Type 1, 2, 3)HeLaPlaque Reduction0.01 - 0.1[1]
Coxsackievirus (A21)HeLaPlaque Reduction~0.1[1]
Rhinovirus (Multiple serotypes)HeLaPlaque Reduction0.05 - 0.5[1]
Parainfluenza virus (Type 1, 3)MKHemadsorption~1.0[1]
Acetylthis compound Poliovirus (Type 1, 2, 3)HeLaPlaque Reduction0.01 - 0.1[1]
Coxsackievirus (A21)HeLaPlaque Reduction~0.1[1]
Rhinovirus (Multiple serotypes)HeLaPlaque Reduction0.05 - 0.5[1]
Parainfluenza virus (Type 1, 3)MKHemadsorption~1.0[1]

Note: IC50 values can vary depending on the specific viral strain, cell line, and experimental conditions. It is recommended to determine the IC50 in your specific experimental system.

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

This compound exerts its antiviral effect by directly targeting and inhibiting the viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the viral RNA genome. By inhibiting RdRp, this compound effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles.

Viral RNA Genome Viral RNA Genome Viral RdRp Viral RdRp Viral RNA Genome->Viral RdRp Template New Viral RNA New Viral RNA Viral RdRp->New Viral RNA Synthesis This compound This compound This compound->Viral RdRp Inhibits

This compound inhibits viral RNA synthesis.

Experimental Protocols

Plaque Reduction Assay for Picornaviruses (e.g., Poliovirus, Coxsackievirus, Rhinovirus)

This assay is used to determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • HeLa cells

  • Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS)

  • Poliovirus, Coxsackievirus, or Rhinovirus stock of known titer

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Agarose (B213101) overlay medium (e.g., 2x EMEM, 1% agarose, 2% FBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free EMEM.

  • Virus Dilution: Dilute the virus stock in serum-free EMEM to a concentration that will produce 50-100 plaques per well.

  • Infection:

    • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

    • Add 100 µL of the diluted virus to each well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment:

    • After the incubation period, remove the virus inoculum.

    • Add 2 mL of the agarose overlay medium containing the different concentrations of this compound (or solvent control) to each well.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining and Plaque Counting:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the solvent control. Determine the IC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Cells->Prepare Compound Dilutions Prepare Virus Dilutions Prepare Virus Dilutions Prepare Compound Dilutions->Prepare Virus Dilutions Infect Cells Infect Cells Prepare Virus Dilutions->Infect Cells Add this compound & Overlay Add this compound & Overlay Infect Cells->Add this compound & Overlay Incubate Incubate Add this compound & Overlay->Incubate Stain & Count Plaques Stain & Count Plaques Incubate->Stain & Count Plaques Calculate IC50 Calculate IC50 Stain & Count Plaques->Calculate IC50

Plaque reduction assay workflow.
Virus Yield Reduction Assay for Paramyxoviruses (e.g., Parainfluenza Virus)

This assay measures the effect of this compound on the production of infectious virus particles.

Materials:

  • Monkey Kidney (MK) cells or other susceptible cell lines

  • Growth medium (e.g., DMEM with 10% FBS)

  • Parainfluenza virus stock

  • This compound stock solution

  • 96-well plates

  • TCID50 (50% Tissue Culture Infective Dose) assay components

Procedure:

  • Cell Seeding: Seed MK cells in a 96-well plate to form a confluent monolayer.

  • Infection and Treatment:

    • Infect the cell monolayers with parainfluenza virus at a multiplicity of infection (MOI) of 0.1.

    • Simultaneously, add serial dilutions of this compound (or solvent control) to the wells.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Harvesting: After the incubation period, harvest the cell culture supernatants.

  • Virus Titeration (TCID50 Assay):

    • Prepare 10-fold serial dilutions of the harvested supernatants.

    • Infect fresh MK cell monolayers in a new 96-well plate with these dilutions.

    • Incubate for 5-7 days and observe for cytopathic effect (CPE) or perform a hemadsorption assay.

    • Calculate the TCID50 titer for each this compound concentration using the Reed-Muench method.

  • Data Analysis: Determine the reduction in virus yield for each this compound concentration compared to the control. The concentration of this compound that reduces the virus yield by 90% (IC90) or 99% (IC99) can be calculated.

Infect Cells with Virus Infect Cells with Virus Treat with this compound Treat with this compound Infect Cells with Virus->Treat with this compound Incubate Incubate Treat with this compound->Incubate Harvest Supernatant Harvest Supernatant Incubate->Harvest Supernatant Titer Virus (TCID50) Titer Virus (TCID50) Harvest Supernatant->Titer Virus (TCID50) Calculate Yield Reduction Calculate Yield Reduction Titer Virus (TCID50)->Calculate Yield Reduction

Virus yield reduction assay workflow.

Signaling Pathways

While the primary mechanism of this compound is the direct inhibition of viral RdRp, viral replication is intricately linked with host cell signaling pathways. Viruses often manipulate cellular pathways to create a favorable environment for their replication. Key pathways that are commonly modulated during viral infection include the PI3K/Akt and MAPK/ERK pathways. Although direct studies on this compound's modulation of these pathways during viral infection are limited, it is plausible that by inhibiting viral replication, this compound indirectly affects the virus-induced alterations in these signaling cascades.

For instance, many viruses activate the PI3K/Akt pathway to promote cell survival and enhance viral protein synthesis. By blocking viral replication, this compound would prevent the viral proteins from activating this pathway.

Virus Virus Host Cell Receptor Host Cell Receptor Virus->Host Cell Receptor PI3K PI3K Host Cell Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Protein Synthesis Protein Synthesis Akt->Protein Synthesis Enhances This compound This compound Virus Replication Virus Replication This compound->Virus Replication Inhibits Viral Proteins Viral Proteins Virus Replication->Viral Proteins Produces Viral Proteins->PI3K Activates

Potential indirect effect of this compound on the PI3K/Akt pathway.

Similarly, the MAPK/ERK pathway is another critical signaling cascade involved in regulating various cellular processes, including proliferation and apoptosis, which can be hijacked by viruses. Inhibition of viral replication by this compound could restore the normal functioning of this pathway.

Conclusion

This compound and its derivatives are potent inhibitors of a variety of RNA viruses, acting through the specific inhibition of the viral RNA-dependent RNA polymerase. The provided protocols for plaque reduction and virus yield reduction assays offer robust methods for quantifying the antiviral activity of this compound and for studying its effects on the viral replication cycle. Further research into the indirect effects of this compound on host cell signaling pathways will provide a more comprehensive understanding of its antiviral mechanism and its potential as a therapeutic agent.

References

Application Notes and Protocols for the Quantification of Aranotin in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranotin is a fungal metabolite belonging to the epipolythiodioxopiperazine (ETP) class of natural products, first isolated from Arachniotus aureus. It, along with its acetylated form, acetylthis compound (B1664336) produced by Aspergillus terreus, exhibits a range of biological activities, including antiviral and anticancer properties.[1] The unique disulfide bridge within the core diketopiperazine structure is crucial for its bioactivity.[1] Accurate quantification of this compound in fungal cultures is essential for fermentation process optimization, biosynthetic studies, and for ensuring consistent production for drug discovery and development efforts.

This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It also includes information on the biosynthetic pathway of the related compound, acetylthis compound.

Data Presentation

As no specific quantitative data for this compound in fungal cultures was found in the surveyed literature, the following table is presented as a template for organizing experimental results obtained using the methods described below. Researchers should populate this table with their own experimental data.

Fungal StrainCulture MediumFermentation Time (days)This compound Concentration (µg/mL) ± SDMethod of Quantification
Aspergillus terreus NIH 2624Czapek's Medium7Data to be generatedLC-MS/MS
Aspergillus terreus NIH 2624Czapek's Medium14Data to be generatedLC-MS/MS
Aspergillus terreus (Wild Type)Potato Dextrose Broth7Data to be generatedHPLC-UV
Aspergillus terreus (Wild Type)Potato Dextrose Broth14Data to be generatedHPLC-UV
Arachniotus aureus(Specify Medium)(Specify Time)Data to be generatedLC-MS/MS or HPLC-UV

Experimental Protocols

Fungal Culture and Sample Preparation

Successful quantification of this compound begins with consistent fungal culture and meticulous sample preparation. Aspergillus terreus has been shown to produce acetylthis compound and related metabolites in Czapek's medium.[2]

Protocol for Fungal Culture:

  • Inoculation: Inoculate 100 mL of sterile liquid medium (e.g., Czapek's Medium or Potato Dextrose Broth) in a 250 mL Erlenmeyer flask with a fresh spore suspension or mycelial plug of the desired fungal strain.

  • Incubation: Incubate the culture at 28-30°C with shaking at 150-180 rpm for the desired fermentation period (e.g., 7 to 14 days).[3]

  • Harvesting: After incubation, separate the mycelia from the culture broth by filtration through filter paper (e.g., Whatman No. 1).[3] The culture filtrate is the primary source for extracellular this compound.

Protocol for Sample Extraction:

This protocol is adapted from methods used for other ETP toxins like gliotoxin (B1671588) and general fungal metabolite extraction.[3][4]

  • Liquid-Liquid Extraction:

    • To 100 mL of the culture filtrate in a separatory funnel, add 50 mL of ethyl acetate (B1210297).

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer twice more with 50 mL of ethyl acetate each time.

    • For intracellular this compound, the mycelial mass can be homogenized and extracted similarly.

  • Solvent Evaporation:

    • Combine the ethyl acetate extracts.

    • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile (B52724) or methanol.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

Quantification by HPLC-UV

This method is suitable for routine analysis and when an LC-MS/MS system is not available. The UV absorbance of this compound is expected in the range of 220-300 nm due to its chromophores. A wavelength of 227 nm has been used for the analysis of other fungal secondary metabolites.[5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 227 nm.

  • Column Temperature: 30°C.

Quantification:

Quantification is achieved by creating a calibration curve using an analytical standard of this compound. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Quantification by LC-MS/MS

LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for accurate quantification, especially at low concentrations. The parameters below are proposed based on methods for similar ETP compounds and will require optimization.

Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 100% B

    • 8-10 min: 100% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Precursor Ion ([M+H]⁺): m/z 463.06 (Calculated for C₂₀H₁₈N₂O₇S₂).

  • Product Ions: The exact product ions need to be determined by infusing a standard of this compound. However, based on the structure, likely fragmentations would involve the loss of the acetate group, cleavage of the oxepine rings, and fragmentation of the diketopiperazine core.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: To be determined experimentally.

    • Qualifier: To be determined experimentally.

  • Collision Energy: To be optimized for each transition.

Quantification:

Similar to the HPLC-UV method, quantification is performed using a calibration curve prepared with an this compound standard. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy.

Visualizations

Biosynthetic Pathway of Acetylthis compound

The biosynthesis of acetylthis compound in Aspergillus terreus involves a complex series of enzymatic reactions encoded by a dedicated gene cluster. The pathway starts with the formation of a diketopiperazine scaffold, followed by a series of modifications including hydroxylations, sulfurization, and ring rearrangements to form the characteristic dihydrooxepine rings.

Acetylaranotin_Biosynthesis cluster_0 Core Scaffold Synthesis cluster_1 Modifications and Ring Formation cluster_2 Final Steps Amino_Acids L-Phenylalanine (x2) DKP Diketopiperazine (DKP) Amino_Acids->DKP AtaP (NRPS) Hydroxylated_DKP Hydroxylated DKP DKP->Hydroxylated_DKP AtaC (P450) Thiolated_DKP Thiolated DKP Hydroxylated_DKP->Thiolated_DKP AtaG (GST) Disulfide_Intermediate Disulfide Intermediate Thiolated_DKP->Disulfide_Intermediate AtaJ, AtaI Apoaranotin_Scaffold Apothis compound Scaffold Disulfide_Intermediate->Apoaranotin_Scaffold AtaY (P450) Aranotin_Intermediate This compound Apoaranotin_Scaffold->Aranotin_Intermediate Spontaneous/ Enzymatic? Acetylthis compound Acetylthis compound Aranotin_Intermediate->Acetylthis compound AtaH (Acetyltransferase)

Caption: Proposed biosynthetic pathway for acetylthis compound in Aspergillus terreus.

Experimental Workflow for this compound Quantification

The overall workflow for quantifying this compound from fungal cultures involves several key steps, from sample collection to data analysis.

Aranotin_Quantification_Workflow Fungal_Culture 1. Fungal Culture (e.g., A. terreus in Czapek's medium) Filtration 2. Separation of Mycelia and Culture Broth Fungal_Culture->Filtration Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis 6. LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis Data_Processing 7. Data Processing and Quantification Analysis->Data_Processing

Caption: General experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Aranotin and Related Epipolythiodioxopiperazines (ETPs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aranotin is a member of the epipolythiodioxopiperazine (ETP) class of fungal metabolites, which are known for their diverse and potent biological activities, including antitumor effects. The core structure of ETPs, featuring a reactive disulfide bridge, is crucial for their bioactivity. This document provides a framework for the in vivo evaluation of this compound's efficacy, drawing upon established models and protocols for the related ETPs, Chaetocin and Verticillin A. The provided protocols and data aim to guide researchers in developing robust preclinical studies to assess the antitumor potential of this compound.

Signaling Pathways of Epipolythiodioxopiperazines

ETPs are known to induce apoptosis in cancer cells through various signaling pathways, primarily involving the induction of oxidative stress and modulation of apoptosis-regulating proteins. A representative signaling pathway for ETPs is illustrated below.

ETP_Signaling_Pathway Representative Signaling Pathway of ETPs This compound This compound / ETPs ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) This compound->Bax Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Chaetocin_Myeloma_Workflow Workflow for Chaetocin in Multiple Myeloma Xenograft Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture RPMI 8226 Cell Culture TumorInoculation Subcutaneous inoculation of RPMI 8226 cells CellCulture->TumorInoculation AnimalAcclimation SCID Mice Acclimation AnimalAcclimation->TumorInoculation TumorMonitoring Tumor Growth Monitoring TumorInoculation->TumorMonitoring Treatment Chaetocin (0.25 mg/kg, i.p.) or Vehicle Control TumorMonitoring->Treatment DataCollection Tumor Volume Measurement Treatment->DataCollection twice weekly Endpoint Endpoint Analysis DataCollection->Endpoint StatisticalAnalysis Statistical Analysis of Tumor Growth Inhibition Endpoint->StatisticalAnalysis VerticillinA_Ovarian_Workflow Workflow for Verticillin A in Ovarian Cancer Xenograft Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture OVCAR8 Cell Culture TumorInoculation Intraperitoneal inoculation of OVCAR8 cells CellCulture->TumorInoculation AnimalAcclimation Athymic Nude Mice Acclimation AnimalAcclimation->TumorInoculation Formulation Preparation of Verticillin A-eNPs Treatment Verticillin A-eNPs (i.p.) or Vehicle Control Formulation->Treatment TumorMonitoring Tumor Growth Monitoring (e.g., Bioluminescence Imaging) TumorInoculation->TumorMonitoring TumorMonitoring->Treatment DataCollection Tumor Burden Assessment Treatment->DataCollection Endpoint Endpoint Analysis DataCollection->Endpoint Toxicity Toxicity Assessment (e.g., Liver function tests) Endpoint->Toxicity Efficacy Efficacy Evaluation Endpoint->Efficacy

High-throughput Screening Assays for Aranotin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

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  • Detailed protocols for relevant HTS assays (HMT inhibition and cytotoxicity/apoptosis).

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For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound and its derivatives belong to the epidithiodiketopiperazine (ETP) class of fungal secondary metabolites.[1] These compounds exhibit a range of biological activities, including potent antiviral and anticancer properties. A key mechanism of action for many ETPs is the induction of apoptosis, and evidence suggests their involvement in the modulation of epigenetic pathways, such as histone methylation. High-throughput screening (HTS) plays a crucial role in the discovery and development of novel this compound derivatives with improved therapeutic profiles. This document provides detailed application notes and protocols for biochemical and cell-based HTS assays relevant to the screening of this compound derivatives.

Biochemical Assays: Histone Methyltransferase (HMT) Inhibition

This compound and related compounds have been shown to affect histone methylation, a key epigenetic modification. Therefore, HTS assays targeting histone methyltransferases (HMTs) are highly relevant for screening this compound derivatives. The G9a histone methyltransferase, which is involved in gene repression, is a particularly interesting target.

Data Presentation: G9a Histone Methyltransferase Inhibition

The following table presents representative data for known G9a inhibitors, illustrating how data from an HTS campaign for this compound derivatives could be structured.

Compound IDStructureG9a IC50 (nM)[2]GLP IC50 (nM)[2]Selectivity (GLP/G9a)
A-366(Structure of A-366)3.338~11.5
UNC0638(Structure of UNC0638)< 1519>1.3
BIX-01294(Structure of BIX-01294)1,7001,500~0.9
Representative this compound Derivative 1(Hypothetical Structure 1)Data to be generatedData to be generatedData to be calculated
Representative this compound Derivative 2(Hypothetical Structure 2)Data to be generatedData to be generatedData to be calculated

Note: IC50 values for known inhibitors are sourced from existing literature for illustrative purposes.

Experimental Protocol: Homogeneous Histone Methyltransferase (HMT) Assay

This protocol describes a radiometric-based HTS assay for measuring the inhibition of G9a histone methyltransferase.

Materials:

  • Recombinant human G9a enzyme

  • Histone H3 (1-21) peptide substrate

  • S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)

  • S-adenosyl-L-homocysteine (SAH)

  • This compound derivatives (or other test compounds) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Scintillation proximity assay (SPA) beads

  • 384-well microplates

Workflow Diagram:

HMT_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection compound Dispense this compound Derivatives enzyme Add G9a Enzyme compound->enzyme substrate Add H3 Peptide Substrate enzyme->substrate start_reaction Initiate with ³H-SAM substrate->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Stop Reaction & Add SPA Beads incubation->stop_reaction read_plate Read Scintillation Signal stop_reaction->read_plate

Caption: Workflow for the HMT inhibition assay.

Procedure:

  • Compound Plating: Dispense 2 µL of this compound derivatives at various concentrations (e.g., in a 7-point dilution series) into 384-well plates. Include positive controls (e.g., a known G9a inhibitor like A-366) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition: Prepare a master mix containing G9a enzyme and H3 peptide substrate in assay buffer. Add 10 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ³H-SAM in assay buffer. Add 8 µL of the ³H-SAM solution to each well to start the reaction.

  • Incubation: Incubate the plates at room temperature for 1 hour.

  • Reaction Termination and Detection: Stop the reaction by adding 5 µL of a solution containing SAH and SPA beads.

  • Signal Reading: Seal the plates and allow the beads to settle for at least 30 minutes. Read the plates on a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the this compound derivatives and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Assays: Cytotoxicity and Apoptosis Induction

A primary mechanism of action for this compound and its analogs is the induction of apoptosis in cancer cells. Therefore, cell-based HTS assays are essential for identifying derivatives with potent cytotoxic and pro-apoptotic activity.

Data Presentation: Cytotoxicity of Epidithiodiketopiperazine (ETP) Derivatives

The following table presents cytotoxicity data for a series of ETP derivatives against various cancer cell lines, serving as a template for presenting data from an this compound derivative screen.

Compound IDR1 GroupR2 GroupA549 IC50 (µM)HeLa IC50 (µM)PC-3 IC50 (µM)
ETP-1HH1.20.81.5
ETP-2CH₃H2.51.93.1
ETP-3HCH₃0.90.61.1
ETP-4OCH₃H5.14.36.2
ETP-5HOCH₃3.82.94.5

Note: This data is representative and illustrates the structure-activity relationship that can be derived from such screens.

Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol describes a luminescent, homogeneous assay for measuring caspase-3 and -7 activities, which are key markers of apoptosis.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • This compound derivatives (or other test compounds) dissolved in DMSO

  • Caspase-Glo® 3/7 Reagent

  • White-walled 384-well microplates

  • Luminometer

Workflow Diagram:

Apoptosis_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_detection Detection seed_cells Seed Cells in Plates incubate_cells Incubate Overnight seed_cells->incubate_cells add_compounds Add this compound Derivatives incubate_cells->add_compounds incubate_treatment Incubate for 24-48h add_compounds->incubate_treatment add_reagent Add Caspase-Glo® 3/7 Reagent incubate_treatment->add_reagent incubate_reagent Incubate at RT add_reagent->incubate_reagent read_luminescence Read Luminescence incubate_reagent->read_luminescence Aranotin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events cluster_execution Execution Phase This compound This compound Derivative Bax_Bak Bax/Bak Activation This compound->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Pore formation CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3_7 Pro-caspase-3/7 Caspase9->Procaspase3_7 Cleavage Caspase3_7 Caspase-3/7 Procaspase3_7->Caspase3_7 Activation Substrates Cellular Substrates Caspase3_7->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

References

Troubleshooting & Optimization

Aranotin stability in different solvents (e.g., DMSO) and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aranotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions and to offer troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other epipolythiodioxopiperazine (ETP) compounds for in vitro studies. For stock solutions, it is crucial to use anhydrous DMSO to minimize degradation. While many compounds are stable in DMSO containing small amounts of water, the reactive disulfide bridge in this compound and related ETPs makes them susceptible to hydrolysis, especially under non-neutral pH conditions. A study on a large compound library showed that 85% of compounds were stable in DMSO with 10% water for up to 2 years at 4°C[1][2]. However, due to the specific reactivity of the ETP scaffold, it is best practice to minimize water content in stock solutions.

Q2: How stable is this compound in aqueous solutions and at different pH values?

A2: Direct quantitative stability data for this compound in aqueous solutions is limited in publicly available literature. However, data from studies on gliotoxin (B1671588), a closely related ETP, can provide valuable insights into the expected stability profile of this compound. Generally, ETPs are more stable in acidic conditions and are prone to degradation in neutral to alkaline environments.

One study found that gliotoxin is stable for over 10 days in acidic water (pH 4). In contrast, in alkaline water (pH 7.5), its concentration significantly decreased over a 10-day period[3]. Another study showed that in alkaline soils (pH 7.4), gliotoxin degraded completely within 5 days, whereas in acidic soils, it took 10 days for complete degradation[4]. This suggests that for experiments in aqueous buffers, a slightly acidic pH may be preferable to maintain the integrity of this compound.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation of this compound from aqueous solutions can occur if its solubility limit is exceeded, a phenomenon common when diluting a concentrated DMSO stock into an aqueous buffer. To address this:

  • Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final concentration of DMSO in your aqueous solution. However, be mindful that high concentrations of DMSO can have biological effects.

  • Sonication: Gentle sonication can help to redissolve precipitated compound.

  • Lower the concentration: You may need to work with a lower final concentration of this compound.

  • Prepare fresh dilutions: It is always recommended to prepare fresh dilutions from your DMSO stock for each experiment to avoid issues with stability and solubility over time.

Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A4: Inconsistent results can stem from several factors related to the handling of this compound:

  • Degradation: As mentioned, this compound is susceptible to degradation, particularly in aqueous media at neutral or alkaline pH. Ensure you are preparing fresh solutions and consider the pH of your culture medium. The disulfide bridge, which is critical for its biological activity, is a likely site of degradation.

  • Interaction with media components: Components in your cell culture medium, such as thiols (e.g., from serum), could potentially react with the disulfide bridge of this compound, leading to its inactivation.

  • Stock solution integrity: Repeated freeze-thaw cycles of your DMSO stock solution should be avoided. It is best to aliquot your stock solution into smaller, single-use volumes.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no biological activity This compound degradationPrepare fresh solutions from a new aliquot of DMSO stock. Check the pH of your experimental buffer/medium and consider using a slightly acidic pH if possible. Store stock solutions at -20°C or -80°C in anhydrous DMSO.
Precipitation upon dilution Poor aqueous solubilityIncrease the final DMSO concentration (if permissible in your assay). Use sonication to aid dissolution. Work at a lower final concentration of this compound.
Inconsistent results between experiments Instability in aqueous solution; variability in solution preparationPrepare fresh dilutions for each experiment. Standardize the dilution protocol. Minimize the time the compound spends in aqueous solution before being added to the assay.
Changes in stock solution color Possible degradation or contaminationDiscard the stock solution and prepare a new one from solid material. Ensure the use of high-purity, anhydrous DMSO.

Stability Data Summary

CompoundSolvent/MediumpHTemperatureStabilityReference
GliotoxinAqueous Buffer4.0Room Temp.Stable for >10 days[3]
GliotoxinAqueous Buffer7.5Room Temp.Significant degradation over 10 days[3]
GliotoxinUnsterile SoilAlkaline (7.4)Not SpecifiedComplete degradation within 5 days[4]
GliotoxinUnsterile SoilAcidicNot SpecifiedComplete degradation within 10 days[4]
GliotoxinRumen FluidNot SpecifiedNot Specified90% disappearance in 6 hours[5]
General CompoundsDMSO/Water (90/10)Not Applicable4°C85% of 1404 compounds stable for 2 years[1][2]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

This protocol outlines a general method for determining the stability of this compound in a given solvent or buffer. A stability-indicating HPLC method capable of separating the parent compound from its degradation products is essential.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the solvent or buffer system of interest (e.g., phosphate-buffered saline at different pH values).

  • Incubation: Incubate the test solutions under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each test solution.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a suitable solvent (e.g., acetonitrile) and immediately freezing the sample.

  • HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method with UV detection. The mobile phase composition and gradient will need to be optimized to achieve good separation of this compound from any potential degradants.

  • Data Analysis: Quantify the peak area of the this compound peak at each time point. The percentage of this compound remaining can be calculated relative to the peak area at time zero. This data can then be used to determine the half-life (t½) of the compound under the tested conditions.

Visualizations

Experimental_Workflow_for_Aranotin_Stability_Assessment cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_output Output prep_stock Prepare this compound Stock (e.g., 10 mM in anhy. DMSO) prep_test Dilute to Test Concentration (e.g., 100 µM in Buffer) prep_stock->prep_test Dilution incubate Incubate under Test Conditions (Temp, pH, Light) prep_test->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling Time Course hplc HPLC Analysis (Quantify this compound Peak) sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data Quantification result Determine Half-life (t½) & Degradation Rate data->result

This compound Stability Assessment Workflow

Aranotin_NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) ikk IKK Complex receptor->ikk Signal This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Induces nfkb_ikb NF-κB-IκBα Complex This compound->nfkb_ikb Inhibits IκBα Degradation? ros->ikk Inhibits? ikb IκBα ikk->ikb Phosphorylates proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb->ikk nfkb_ikb->nfkb Releases dna DNA nfkb_nuc->dna Binds to gene Pro-inflammatory Gene Transcription dna->gene Activates

Postulated this compound Mechanism via NF-κB Pathway

References

Technical Support Center: Optimizing Aranotin Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Aranotin in cell culture experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your experimental design and overcome common challenges for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its general mechanism of action? A1: this compound is a natural product belonging to the epipolythiodioxoperazine (ETP) class of toxins.[1] ETPs are characterized by a disulfide-bridged cyclic dipeptide core, which is crucial for their biological activity. While the precise mechanism can be cell-type dependent, this compound has been shown to induce apoptosis (programmed cell death) in cancer cell lines, such as HCT116 colon cancer cells.[1]

Q2: What is the recommended starting concentration range for this compound in a new cell line? A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. For initial screening, it is recommended to test a broad range of concentrations to establish a dose-response curve.[2][3] A typical starting range could span from nanomolar (nM) to micromolar (µM) concentrations.

Q3: What is the ideal incubation time for this compound treatment? A3: Incubation time is a critical parameter that depends on the cell line's doubling time and the biological process being investigated.[3] For general cytotoxicity and viability assays, typical incubation periods are 24, 48, and 72 hours.[3][4] Shorter incubation times may be sufficient for studying effects on signaling pathways, while longer durations are often necessary to observe impacts on cell proliferation and death.[5]

Q4: What is the appropriate solvent for dissolving and diluting this compound? A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4] This stock is then serially diluted in cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as used in the highest this compound concentration group.[4]

Q5: How should I interpret the IC50 value for this compound? A5: The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit a biological process, such as cell growth or metabolic activity, by 50%. It is a standard measure of a compound's potency.[6] A lower IC50 value indicates higher potency. This value is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve using non-linear regression.[7]

Q6: What should I do if I don't observe any significant effect from this compound? A6: If this compound does not produce a significant effect, it could be due to several factors: the concentrations tested may be too low, the incubation period may be too short, the cell line may be resistant, or the compound may have degraded.[3] Consider testing a wider and higher range of concentrations, increasing the incubation time, or using a different, more sensitive cell line. Always ensure the proper storage and handling of the this compound stock solution to maintain its stability.[3]

Q7: What steps can be taken if I observe excessive and rapid cell death even at the lowest concentration? A7: If you observe widespread cell death at your lowest tested concentration, it indicates that your starting concentration range is too high for the sensitivity of your cell line. You should perform a new dose-response experiment with a range of concentrations several orders of magnitude lower than your initial tests (e.g., shifting from µM to nM concentrations).

Troubleshooting Guide

Encountering issues during your experiments is a common part of the research process. The following table outlines potential problems, their likely causes, and recommended solutions to help you troubleshoot your this compound cell culture studies.

Problem Possible Cause(s) Recommended Solution(s)
No significant effect of this compound observed 1. This compound concentration is too low.2. Incubation time is too short.3. Cell line is resistant to the compound.4. Compound has degraded.1. Test a wider and higher range of concentrations.2. Increase the incubation period (e.g., 48h, 72h).3. Consider using a different, more sensitive cell line.4. Ensure proper storage and handling of the compound; use a fresh stock.[3]
High variability between replicate wells 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or addition.3. "Edge effect" in the multi-well plate.1. Ensure a homogeneous single-cell suspension before seeding; count cells accurately.2. Use calibrated pipettes; change tips between serial dilutions.[4]3. Avoid using the outermost wells of the plate for treatment groups; fill them with sterile PBS or media to maintain humidity.
Vehicle (e.g., DMSO) control shows significant toxicity 1. Solvent concentration is too high.2. Cell line is highly sensitive to the solvent.1. Ensure the final solvent concentration is low (typically ≤0.5%) and consistent across all wells.2. Test the toxicity of the solvent alone at various concentrations to determine the maximum non-toxic level for your cell line.
Inconsistent results between experiments 1. Variation in cell passage number or health.2. Reagents (media, serum) vary between batches.3. Inconsistent incubation conditions.1. Use cells within a consistent and low passage number range; ensure high viability (>90%) before seeding.[4]2. Use the same batch of reagents for the duration of a study, if possible.3. Ensure consistent incubator conditions (temperature, CO2, humidity).

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To determine the number of cells to seed per well so that they are in the exponential growth phase and do not become over-confluent during the experiment.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Reagent for viability assay (e.g., MTT, Resazurin)

  • Microplate reader

Methodology:

  • Cell Preparation: Harvest cells that are in their logarithmic growth phase. Create a single-cell suspension.

  • Cell Counting: Perform a cell count using a hemocytometer and trypan blue to determine cell viability.

  • Serial Dilution: Prepare a series of cell dilutions in complete culture medium to achieve a range of densities (e.g., from 1,000 to 20,000 cells per 100 µL).

  • Seeding: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for your intended experimental duration (e.g., 24, 48, and 72 hours) under standard culture conditions (37°C, 5% CO2).

  • Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the absorbance (or fluorescence) values against the number of cells seeded. The optimal seeding density will be the one that results in a linear increase in signal over the time course of the experiment and does not reach a plateau (indicating overgrowth) by the final time point.

Protocol 2: this compound Dose-Response Determination using MTT Assay

Objective: To determine the IC50 value of this compound on a specific cell line.

Materials:

  • Cells seeded at their optimal density in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of medium and incubate overnight to allow for attachment.[4]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium from your stock solution. For example, create a 10-point dilution series ranging from 200 µM to 2 nM. Also, prepare a 2x vehicle control containing the same concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the 2x concentrated this compound dilutions, vehicle control, or fresh medium (for untreated control) to the appropriate wells. This will bring the final volume to 200 µL and the compound concentrations to 1x (e.g., 100 µM to 1 nM).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Abs_treated / Abs_control) * 100.

    • Plot the percent viability against the log of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[7]

Example Dose-Response Data

This compound Conc. (µM)Log Concentration% Viability (Mean)Std. Deviation
1002.005.21.8
301.4810.52.5
101.0025.83.1
30.4848.94.0
10.0075.35.2
0.3-0.5290.14.5
0.1-1.0095.63.3
0.03-1.5298.22.9
0.01-2.0099.12.1
0 (Control)N/A100.03.5
Note: These are example values and may not be representative of actual experimental results.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis start Start seed_density Determine Optimal Seeding Density start->seed_density plate_cells Plate Cells at Optimal Density seed_density->plate_cells prepare_this compound Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound & Controls prepare_this compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate analyze_data Calculate % Viability & Plot Dose-Response Curve read_plate->analyze_data end_node Determine IC50 Value analyze_data->end_node

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_flow start Problem with Experiment q1 Are Controls Behaving as Expected? start->q1 q2 High Variability between Replicates? q1->q2 Yes sol1 Check Vehicle Toxicity. Validate Positive/Negative Controls. q1->sol1 No q3 No Drug Effect Observed? q2->q3 No sol2 Review Seeding Protocol. Check Pipetting Technique. Avoid Edge Effects. q2->sol2 Yes sol3 Increase Concentration Range. Increase Incubation Time. Verify Compound Integrity. q3->sol3 Yes end_node Re-run Experiment q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: A logical flow for troubleshooting common experimental issues.

apoptosis_pathway cluster_signal Signal Transduction cluster_execution Execution Phase This compound This compound CellStress Cellular Stress / ROS Production This compound->CellStress Mitochondria Mitochondrial Pathway (Intrinsic) CellStress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by this compound.

References

Technical Support Center: Troubleshooting Aranotin Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Aranotin in antiviral assays. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs) & General Troubleshooting

Q1: My EC50 values for this compound are inconsistent across experiments. What are the likely causes?

A1: High variability in EC50 values is a common issue in antiviral assays and can stem from several factors:

  • Cell Health and Density: Ensure your host cells are healthy, within a consistent and low passage number range, and seeded at a uniform density. Over-confluent or unhealthy cells can exhibit altered susceptibility to both the virus and the compound.

  • Virus Titer Fluctuation: Use a consistent, pre-titered virus stock for all experiments. Store virus stocks in single-use aliquots to avoid repeated freeze-thaw cycles, which can decrease viral infectivity.

  • Compound Stability: While this compound is generally stable, improper storage or handling can lead to degradation. Prepare fresh dilutions of this compound from a stock solution for each experiment. It is advisable to protect the compound from excessive light and heat.

  • Pipetting Accuracy: Inaccurate serial dilutions are a major source of error. Ensure your pipettes are properly calibrated and use fresh tips for each dilution to prevent cross-contamination.

Q2: I am observing significant cytotoxicity at concentrations where I expect to see antiviral activity. How can I distinguish between a true antiviral effect and cell death?

A2: This is a critical aspect of antiviral drug testing. It is essential to determine if the reduction in viral markers is due to the inhibition of viral replication or simply because the host cells are dying.

  • Determine the 50% Cytotoxic Concentration (CC50): Always run a parallel cytotoxicity assay using uninfected cells that are treated with the same concentrations of this compound. This will allow you to calculate the CC50.

  • Calculate the Selectivity Index (SI): The selectivity index (SI = CC50 / EC50) is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate, as it suggests that the antiviral activity occurs at concentrations well below those that cause significant cytotoxicity.

  • Microscopic Examination: Visually inspect the cells under a microscope. Compound-induced cytotoxicity may have a different morphology compared to the cytopathic effect (CPE) caused by the virus.

Q3: My negative controls (virus-infected, no this compound) are showing low viral replication. What could be wrong?

A3: Low viral replication in your control wells will compromise the entire experiment. Potential causes include:

  • Low Virus Titer: Your virus stock may have a lower titer than expected. Re-titer your virus stock to ensure you are using the correct multiplicity of infection (MOI).

  • Cell Susceptibility: The host cell line may have lost its susceptibility to the virus. Ensure you are using cells at an appropriate passage number.

  • Improper Assay Conditions: Suboptimal temperature, CO2 levels, or incubation time can all negatively impact viral replication.

Assay-Specific Troubleshooting

Plaque Reduction Assays

Q1: I am not seeing clear, distinct plaques in my plaque reduction assay.

A1: Plaque formation is dependent on several factors:

  • Cell Monolayer Confluency: The cell monolayer must be 100% confluent at the time of infection. Gaps in the monolayer will prevent uniform plaque formation.

  • Overlay Medium Viscosity: The semi-solid overlay must be at the correct concentration. If it's too liquid, the virus can spread indiscriminately, leading to diffuse or non-existent plaques. If it's too solid, it can inhibit plaque formation.

  • Incubation Time: The incubation period may be too short for visible plaques to form. Optimize the incubation time based on the specific virus and host cell line.

Cell Viability & Cytotoxicity Assays (e.g., MTT, MTS)

Q1: I am observing a high background signal in my MTT assay.

A1: High background can obscure the true signal from your cells. Common causes include:

  • Reagent Contamination: The MTT reagent or the solubilization buffer may be contaminated. Use sterile, fresh reagents.

  • Compound Interference: this compound itself might react with the MTT reagent. To test for this, include control wells with the compound in cell-free media.

  • Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings. Consider using phenol red-free media for the assay.

Reverse Transcriptase (RT) Assays

Q1: My RT assay is showing low or no signal, even in my positive controls.

A1: A lack of signal in an RT assay can be due to:

  • Enzyme Inactivity: The reverse transcriptase enzyme may be inactive due to improper storage or handling.

  • Primer/Template Issues: Ensure you are using the correct primers for your virus and that the RNA template is of high quality and not degraded.

  • Presence of Inhibitors: Contaminants from the cell culture supernatant or the RNA extraction process can inhibit the RT enzyme.

Quantitative Data Summary

Parameter Common Source of Variability Suggested Action
EC50 Inconsistent virus titer, cell density, pipetting errors.Standardize virus stocks, cell seeding protocols, and calibrate pipettes.
CC50 Inconsistent cell health and density, assay incubation time.Use cells at a consistent passage number and confluency; optimize incubation time.
Plaque Count Uneven cell monolayer, improper overlay viscosity.Ensure 100% confluency; optimize overlay concentration.
MTT Absorbance Reagent contamination, compound interference, media components.Use fresh, sterile reagents; run compound-only controls; use phenol red-free media.

Experimental Protocols

Plaque Reduction Assay
  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in a serum-free medium.

  • Infection: Remove the growth medium from the cells and wash with PBS. Infect the cells with a predetermined amount of virus (to produce 50-100 plaques per well) in the presence of the various concentrations of this compound or a vehicle control. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or agarose) mixed with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay for Cytotoxicity (CC50) Determination
  • Cell Seeding: Seed the host cell line in a 96-well plate at a density that will result in 80-90% confluency after the desired incubation period.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the growth medium from the cells and add the various concentrations of this compound to the wells. Include wells with medium only (cell control) and a solvent control.

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Conceptual Reverse Transcriptase (RT) Assay

This protocol outlines the general steps for an RT assay, which may need to be adapted based on the specific kit and virus being studied.

  • Sample Preparation: Collect the supernatant from virus-infected cells treated with different concentrations of this compound.

  • Virus Lysis: Lyse the viral particles in the supernatant to release the reverse transcriptase enzyme.

  • RT Reaction: Set up the reverse transcription reaction by combining the viral lysate with a reaction mixture containing a suitable template/primer (e.g., poly(A)/oligo(dT)), and dNTPs (one of which is labeled, e.g., with biotin (B1667282) or a radioactive isotope).

  • Incubation: Incubate the reaction at the optimal temperature for the RT enzyme (typically 37°C).

  • Detection: Detect the newly synthesized cDNA. For a colorimetric ELISA-based assay, this would involve capturing the biotin-labeled cDNA on a streptavidin-coated plate and detecting it with an antibody conjugate.

  • Data Analysis: Quantify the signal and calculate the percentage of RT inhibition for each this compound concentration relative to the no-drug control. Determine the EC50 value.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow: Inconsistent EC50 Values start Inconsistent EC50 Values for this compound cause1 Cell-Related Issues start->cause1 cause2 Virus-Related Issues start->cause2 cause3 Compound-Related Issues start->cause3 cause4 Assay Procedure Issues start->cause4 sol1a Standardize cell passage number cause1->sol1a sol1b Ensure consistent cell seeding density cause1->sol1b sol1c Monitor cell health and morphology cause1->sol1c sol2a Use single-use aliquots of virus stock cause2->sol2a sol2b Re-titer virus stock regularly cause2->sol2b sol3a Prepare fresh dilutions for each experiment cause3->sol3a sol3b Verify proper storage of stock solution cause3->sol3b sol4a Calibrate pipettes cause4->sol4a sol4b Use fresh tips for each dilution cause4->sol4b sol4c Ensure consistent incubation times cause4->sol4c

Troubleshooting inconsistent EC50 values.

AranotinMechanism Proposed Antiviral Mechanism of this compound cluster_virus RNA Virus ViralRNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) ViralRNA->RdRp Template NewRNA New Viral RNA RdRp->NewRNA Replication This compound This compound This compound->RdRp Inhibition Inhibition

This compound inhibits viral RNA polymerase.

PlaqueAssayWorkflow Experimental Workflow: Plaque Reduction Assay step1 Seed host cells in multi-well plates step2 Prepare serial dilutions of this compound step1->step2 step3 Infect cell monolayer with virus + this compound dilutions step2->step3 step4 Incubate for viral adsorption (1 hr) step3->step4 step5 Remove inoculum and add semi-solid overlay with this compound step4->step5 step6 Incubate until plaques are visible (2-5 days) step5->step6 step7 Fix and stain cells to visualize plaques step6->step7 step8 Count plaques and calculate % inhibition step7->step8 step9 Determine EC50 value step8->step9

Workflow for a plaque reduction assay.

References

Preventing degradation of Aranotin during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Aranotin to minimize degradation and ensure experimental success. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a member of the epipolythiodiketopiperazine (ETP) class of natural products, characterized by a disulfide bridge within a diketopiperazine ring structure. This disulfide bond is critical for its biological activity, which includes potent antiviral and anticancer properties.[1][2] Degradation of this compound, particularly the cleavage of the disulfide bridge, can lead to a loss of this activity, compromising experimental results.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of ETP alkaloids, the primary factors that can cause this compound degradation include:

  • pH: Extreme pH conditions (both acidic and alkaline) can catalyze the hydrolysis of amide bonds within the diketopiperazine ring and may also affect the stability of the disulfide bridge.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5]

  • Light: Exposure to UV or high-intensity visible light can potentially lead to photolytic degradation.[6][7]

  • Oxidizing and Reducing Agents: The disulfide bridge is susceptible to both oxidation and reduction, leading to the formation of various sulfur-containing species and loss of biological activity.[8][9]

  • Presence of Thiols: Thiols can react with the disulfide bond through thiol-disulfide exchange.[10]

Q3: How should I store my this compound samples?

To ensure maximum stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or -80°CMinimizes the rate of chemical degradation.
Form As a dry, solid powderMore stable than solutions.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)Protects against oxidation.
Light In an amber vial or protected from lightPrevents photolytic degradation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.

Q4: What solvents are recommended for preparing this compound solutions?

For short-term use, this compound can be dissolved in anhydrous DMSO or ethanol. It is crucial to use anhydrous solvents to minimize hydrolysis. Prepare solutions fresh for each experiment whenever possible. For longer-term storage of solutions, it is recommended to aliquot and store at -80°C under an inert atmosphere.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of biological activity in my experiment. Degradation of this compound due to improper storage or handling.1. Review your storage conditions against the recommendations in the FAQ. 2. Prepare fresh solutions of this compound from a new stock vial. 3. Check the purity of your this compound stock using an appropriate analytical method (see Experimental Protocols).
I see a precipitate in my frozen this compound solution after thawing. Poor solubility or aggregation upon freezing/thawing.1. Thaw the solution slowly at room temperature or on ice. 2. Gently vortex the solution to ensure it is fully dissolved. 3. Consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
My analytical results show multiple peaks for my this compound standard. Degradation of the standard.1. Prepare a fresh standard solution from a solid stock. 2. Ensure the mobile phase and sample diluent are compatible with this compound and will not cause on-column degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific buffer or solvent system.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Incubation: Dilute the stock solution into the test buffers (e.g., pH 4, 7, and 9) to a final concentration suitable for analysis. Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C) and protected from light.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method (see Protocol 2) to determine the remaining concentration of intact this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Protocol 2: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound. Method optimization will be required.

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength determined by the UV spectrum of this compound
Injection Volume 10 µL
Column Temperature 25°C

Visualizations

cluster_storage Optimal Storage Conditions cluster_handling Recommended Handling cluster_degradation Degradation Pathways Solid Form Solid Form Inert Gas Inert Gas Low Temperature Low Temperature Light Protection Light Protection Anhydrous Solvents Anhydrous Solvents Fresh Solutions Fresh Solutions Avoid Freeze-Thaw Avoid Freeze-Thaw This compound Stability This compound Stability This compound Stability->Solid Form Maintain as This compound Stability->Inert Gas Store under This compound Stability->Low Temperature Store at This compound Stability->Light Protection Protect from This compound Stability->Anhydrous Solvents Dissolve in This compound Stability->Fresh Solutions Prepare This compound Stability->Avoid Freeze-Thaw Minimize Hydrolysis Hydrolysis This compound Stability->Hydrolysis susceptible to Oxidation Oxidation This compound Stability->Oxidation susceptible to Reduction Reduction This compound Stability->Reduction susceptible to Photolysis Photolysis This compound Stability->Photolysis susceptible to

Caption: Key factors influencing this compound stability.

Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Incubate at T1, T2, T3 Incubate at T1, T2, T3 Prepare this compound Solution->Incubate at T1, T2, T3 Withdraw Aliquots at t0, t1, t2 Withdraw Aliquots at t0, t1, t2 Incubate at T1, T2, T3->Withdraw Aliquots at t0, t1, t2 HPLC Analysis HPLC Analysis Withdraw Aliquots at t0, t1, t2->HPLC Analysis Determine % Remaining Determine % Remaining HPLC Analysis->Determine % Remaining Plot Degradation Curve Plot Degradation Curve Determine % Remaining->Plot Degradation Curve End End Plot Degradation Curve->End

Caption: Workflow for this compound stability testing.

Intact this compound Intact this compound Hydrolyzed Products Hydrolyzed Products Intact this compound->Hydrolyzed Products pH, H2O Oxidized Products Oxidized Products Intact this compound->Oxidized Products Oxidants Reduced Products Reduced Products Intact this compound->Reduced Products Reductants, Thiols

References

Technical Support Center: Addressing Aranotin-Induced Cytotoxicity in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aranotin. The information is designed to address specific issues that may be encountered during in vitro experiments involving this potent cytotoxic agent.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

This compound, a member of the epidithiodiketopiperazine (ETP) class of fungal metabolites, primarily induces cytotoxicity through the induction of apoptosis.[1][2] The key mechanism involves the intrinsic (mitochondrial) pathway of apoptosis, characterized by the following events:

  • Induction of Oxidative Stress: this compound treatment leads to an increase in intracellular reactive oxygen species (ROS).[1]

  • Mitochondrial Disruption: The elevated ROS levels disrupt mitochondrial membrane potential.

  • Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including the key executioner caspase-3.[1]

  • DNA Fragmentation and Cell Death: Activated caspases orchestrate the cleavage of cellular substrates, leading to DNA fragmentation and ultimately, apoptotic cell death.

Q2: What are the expected IC50 values for this compound in cancer cell lines?

Direct IC50 values for this compound across a wide range of cancer cell lines are not extensively published. However, based on data from related ETP compounds like gliotoxin (B1671588) and synthetic derivatives, the cytotoxic potency can vary significantly depending on the cell line. For instance, some synthetic ETPs exhibit IC50 values in the nanomolar to low micromolar range in cell lines such as HeLa, A549, MCF-7, and DU 145.[3][4]

It is crucial to perform a dose-response study to determine the IC50 of this compound in your specific experimental model.

Q3: I am observing precipitate formation after adding this compound to my cell culture medium. What could be the cause and how can I resolve it?

Precipitate formation can be a common issue when working with hydrophobic compounds like this compound. Several factors can contribute to this:

  • Poor Solubility: this compound may have limited solubility in aqueous culture media.

  • Interaction with Media Components: The compound may interact with proteins or salts in the serum or basal medium, leading to precipitation.

  • Incorrect Solvent or Dilution: The initial stock solution might not be prepared in an appropriate solvent, or the final dilution into the medium may cause it to fall out of solution.

Troubleshooting Steps:

  • Optimize Stock Solution: Ensure your this compound stock solution is prepared in a suitable solvent, such as DMSO, at a high concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a serum-free medium before adding it to the final culture medium containing serum.

  • Vortexing/Mixing: Vortex the diluted this compound solution thoroughly before adding it to your cell cultures.

  • Visual Inspection: Always visually inspect the medium for any signs of precipitation after adding the compound.

Q4: My experimental results with this compound show high variability between replicates. What are the potential causes and how can I improve consistency?

High variability in cell-based assays can arise from several sources:

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common cause of variability.

  • Cell Health and Passage Number: Using cells at a high passage number or in poor health can lead to inconsistent responses.

  • Inaccurate Pipetting: Small errors in pipetting can lead to significant differences in the final concentration of this compound.

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability.

Troubleshooting Steps:

  • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

  • Use cells within a consistent and low passage number range.

  • Calibrate your pipettes regularly and use proper pipetting techniques.

  • To avoid edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Cytotoxicity Observed 1. Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line. 2. Compound Degradation: this compound may be unstable under the experimental conditions. 3. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound.1. Perform a dose-response experiment to determine the optimal concentration range (e.g., from nanomolar to low micromolar). 2. Prepare fresh working solutions of this compound for each experiment from a properly stored stock. 3. Verify the sensitivity of your cell line to other known cytotoxic agents. Consider using a different, more sensitive cell line if necessary.
High Cell Death in Control Group 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. 2. Contamination: Microbial (bacterial, fungal, or mycoplasma) contamination can cause cell death. 3. Poor Cell Culture Conditions: Suboptimal incubator conditions (temperature, CO2, humidity) or poor quality media/serum can stress the cells.1. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a vehicle-only control. 2. Regularly inspect cultures for signs of contamination and perform routine mycoplasma testing. 3. Maintain optimal cell culture conditions and use high-quality reagents.
Inconsistent IC50 Values 1. Variability in Cell Doubling Time: Different cell densities at the time of treatment can affect the calculated IC50. 2. Assay-Dependent Variability: Different cytotoxicity assays (e.g., MTT vs. LDH release) measure different cellular endpoints and can yield different IC50 values. 3. Inconsistent Incubation Times: The duration of exposure to this compound can significantly impact the IC50 value.1. Seed cells at a consistent density and allow them to attach and resume logarithmic growth before adding this compound. 2. Use multiple, mechanistically distinct assays to confirm cytotoxicity. 3. Maintain a consistent incubation time for all experiments.
Unexpected Morphological Changes 1. Off-Target Effects: this compound may have off-target effects on cellular structures other than the apoptotic pathway. 2. Necrosis vs. Apoptosis: At very high concentrations, this compound may induce necrosis instead of apoptosis, leading to different morphological changes (e.g., cell swelling and lysis).1. Use lower, more physiologically relevant concentrations of this compound. 2. Analyze for markers of both apoptosis and necrosis to distinguish the mode of cell death.

Quantitative Data Summary

The following table summarizes representative IC50 values for ETP compounds in various human cancer cell lines. These values can serve as a starting point for designing dose-response experiments with this compound.

Compound ClassCell LineIC50 (µM)Reference
Synthetic ETPsHeLa0.032 - 0.508[3][4]
A5490.092 - 0.910[3][4]
MCF-70.081 - 0.500[3][4]
DU 1450.036 - 0.580[3][4]
Organotin CompoundsHeLa32.35 - 58.65[5]
A5491.72 - 2.51 (µg/ml)[5]

Note: IC50 values are highly dependent on the specific compound, cell line, and experimental conditions.

Experimental Protocols

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Treat cells with various concentrations of this compound for the desired time period. Include an untreated control and a vehicle control.

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a fluorescent probe, such as DCFDA (2',7' –dichlorofluorescin diacetate), to measure intracellular ROS levels.

Materials:

  • DCFDA or other suitable ROS detection reagent

  • Serum-free cell culture medium

  • PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat cells with this compound for the desired time.

  • Loading with ROS Indicator: Remove the treatment medium and wash the cells once with warm PBS. Add the ROS detection reagent diluted in serum-free medium to each well and incubate at 37°C in the dark for 30-60 minutes.

  • Washing: Remove the loading solution and wash the cells twice with warm PBS.

  • Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader (excitation/emission wavelengths will depend on the specific probe used, e.g., ~485/535 nm for DCFDA).

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Treat cells with this compound as described previously.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer (containing DTT) and the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Visualizations

Aranotin_Cytotoxicity_Workflow cluster_experiment Experimental Workflow cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cells treat Treat with this compound start->treat incubate Incubate treat->incubate harvest Harvest Cells incubate->harvest apoptosis Annexin V/PI Staining (Flow Cytometry) harvest->apoptosis ros ROS Measurement (Fluorescence) harvest->ros caspase Caspase-3 Activity (Colorimetric) harvest->caspase ic50 Determine IC50 apoptosis->ic50 mechanism Elucidate Mechanism ros->mechanism caspase->mechanism

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

Aranotin_Apoptosis_Pathway cluster_cell Cell This compound This compound ROS ↑ Intracellular ROS This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Troubleshooting_Logic cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps start Unexpected Result concentration Concentration Correct? start->concentration controls Controls OK? start->controls cells Cell Health Good? start->cells dose_response Perform Dose-Response concentration->dose_response new_reagents Prepare Fresh Reagents controls->new_reagents check_protocol Review Protocol cells->check_protocol optimize_assay Optimize Assay Conditions dose_response->optimize_assay new_reagents->optimize_assay check_protocol->optimize_assay end Problem Resolved optimize_assay->end

Caption: Logical troubleshooting workflow for experimental issues.

References

Navigating the Synthesis of Aranotin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chemical synthesis of Aranotin and its analogues presents a formidable challenge. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during its complex multi-step synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
AS-T-01 Low yield in the enantioselective (1,3)-dipolar cycloaddition.The propensity of the pyrrolidine (B122466) product to engage in a second (1,3)-dipolar cycloaddition to form a pyrrolizidine (B1209537) byproduct can lower the yield of the desired product.[1][2]While the yield may be modest (around 42-50%), this step is often scalable, allowing for the production of sufficient quantities of the intermediate for subsequent steps.[2][3] Consider conducting the reaction on a multigram scale to ensure an adequate supply of the pyrrolidine intermediate.[3][4]
AS-T-02 Formation of arene side products during diketopiperazine (DKP) formation.The use of certain reagents and conditions for global desilylation and DKP formation, such as TBAF·(tBuOH)4 in acetonitrile (B52724) at 60 °C, can lead to the elimination of the dienyl alcohol, resulting in the formation of an undesired arene byproduct.[1][2]This undesired reactivity can be mitigated by performing the reaction with excess TBAF at room temperature. This modification can provide the desired diol in a moderate yield (e.g., 47%) while minimizing arene formation.[1][2]
AS-T-03 Low yield and side product formation during sulfenylation.The diol intermediate is sensitive to basic conditions required for sulfenylation, which can be challenging.[1][2] The use of LiHMDS as a base can lead to the formation of an indole (B1671886) byproduct alongside the desired tetrasulfide.[1][2]The protocol developed by Nicolaou et al., employing LiHMDS as the base, can provide the tetrasulfide, albeit in a modest yield (e.g., 23%), with the indole byproduct also being formed (e.g., 18% yield).[1][2] The choice of base is critical, as using NaHMDS instead of LiHMDS has been shown to result in substantially lower yields.[1][2]
AS-T-04 Difficulty with direct dimerization for diketopiperazine formation.Attempts to form the diketopiperazine ring by direct dimerization of the amino acid monomer may be unsuccessful.[4]A stepwise approach is recommended. This involves coupling the amine of one monomer with the carboxylic acid of another to form a dipeptide, followed by cyclization to the diketopiperazine.[4]

Frequently Asked Questions (FAQs)

1. What is a key strategic consideration in the total synthesis of this compound?

A crucial aspect of the synthesis is reserving the installation of the redox-active epidithiodiketopiperazine (ETP) core for the final stages. This strategy avoids subjecting the sensitive disulfide bridge to the reaction conditions of the preceding steps. The synthesis of the dihydrooxepine-containing ETPs, like this compound, has been a significant challenge, with the first total synthesis being a landmark achievement.[3][4][5]

2. How can the dihydrooxepine ring of this compound be efficiently constructed?

A successful method involves a rhodium-catalyzed cycloisomerization/chloride elimination sequence.[3][4][5] This strategy allows for the formation of the seven-membered dihydrooxepine ring from a densely functionalized pyrrolidine scaffold.[3][4] An alternative approach involves an unusual vinylogous Rubottom oxidation and a regioselective Baeyer-Villiger oxidation from a cyclohexenone precursor.[6]

3. What are the critical parameters for the sulfenylation step to form the epidisulfide bridge?

The sulfenylation to install the epidisulfide bridge is a delicate step. The choice of base is critical, with LiHMDS being more effective than NaHMDS.[1][2] The reaction is sensitive to the base, and the intermediate's stability is a concern. The cyclohexadienol fragment is base-sensitive, while the dihydrooxepine moiety is acid-sensitive, which strictly limits the viable conditions for disulfide formation.[1][2] It is important to carefully control the reaction conditions to minimize the formation of byproducts like indoles.[1][2]

Experimental Protocols

Key Experiment: Diketopiperazine (DKP) Formation and Sulfenylation

This protocol is based on the synthesis of (-)-Acetylapothis compound, a closely related analogue, and highlights the critical steps of DKP formation and subsequent sulfenylation.

1. Amide Coupling:

  • Saponify the ethyl ester of the cyclohexadienol-containing amino ester building block using trimethyltinhydroxide to yield the corresponding carboxylic acid.[1][2]

  • Couple this carboxylic acid with the dihydrooxepine-containing amine building block using BOP-Cl to form the dipeptide.[1][2]

2. Global Desilylation and DKP Formation:

  • Treat the resulting dipeptide with an excess of TBAF at room temperature. This condition promotes global desilylation and concomitant DKP formation to yield the diol.[1][2]

  • Troubleshooting: Avoid elevated temperatures (e.g., 60 °C) as this can lead to the formation of an arene byproduct through elimination.[1][2]

3. Sulfenylation:

  • Subject the diol to sulfenylation conditions using LiHMDS as the base to form the tetrasulfide.[1][2]

  • Troubleshooting: Be aware that this step can produce a significant amount of an indole byproduct. The use of NaHMDS is not recommended as it leads to lower yields.[1][2]

4. Final Steps:

  • Convert the tetrasulfide to the final product through diacetylation, reduction to the dithiol, and subsequent aerobic oxidation to form the disulfide bridge.[1][2]

Visualizing the Workflow

The following diagrams illustrate key logical and experimental workflows in the synthesis of this compound and its analogues.

Aranotin_Synthesis_Challenges cluster_synthesis Troubleshooting in this compound Synthesis cluster_solutions Solutions start Start Synthesis cycloaddition (1,3)-Dipolar Cycloaddition Challenge: Low Yield start->cycloaddition dkp Diketopiperazine Formation Challenge: Arene Byproduct cycloaddition->dkp sol_cyclo Scale-up reaction cycloaddition:f1->sol_cyclo sulfenylation Sulfenylation Challenge: Low Yield & Indole Byproduct dkp->sulfenylation sol_dkp Use excess TBAF at Room Temperature dkp:f1->sol_dkp end_product This compound sulfenylation->end_product sol_sulf Use LiHMDS as base, accept moderate yield sulfenylation:f1->sol_sulf

Caption: Troubleshooting workflow for key steps in this compound synthesis.

DKP_Formation_Workflow cluster_workflow Recommended Protocol cluster_alternative Alternative (Often Unsuccessful) title Diketopiperazine Formation: Stepwise Approach start Amino Acid Monomers coupling Amide Coupling (e.g., BOP-Cl) start->coupling direct_dimer Direct Dimerization start->direct_dimer dipeptide Linear Dipeptide Intermediate coupling->dipeptide cyclization Cyclization (e.g., with TBAF) dipeptide->cyclization dkp Diketopiperazine Core cyclization->dkp direct_dimer->dkp Low Success Rate

Caption: Recommended stepwise workflow for diketopiperazine formation.

References

Aranotin interference with common cell viability assays (e.g., MTT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Aranotin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when assessing cell viability in the presence of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected results with our MTT assay when treating cells with this compound. The absorbance readings do not correlate with cell viability observed under the microscope. What could be the cause?

A1: This is a common issue when working with compounds like this compound. The discrepancy you're observing is likely due to direct interference of this compound with the MTT assay chemistry. This compound belongs to the epipolythiodiketopiperazine (ETP) class of fungal metabolites, characterized by a reactive disulfide bridge. This disulfide bridge can chemically reduce the MTT tetrazolium salt to its formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher cell viability than is actually present.

Q2: How can we confirm if this compound is directly interfering with our MTT assay?

A2: A simple cell-free control experiment can confirm this interference.

Experimental Protocol: Cell-Free Interference Test

  • Prepare a dilution series of this compound in your cell culture medium without cells.

  • Add the MTT reagent to these wells.

  • Incubate for the same duration as your cell-based assay.

  • Add the solubilization buffer (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength (typically 570 nm).

If you observe an increase in absorbance in the wells containing this compound compared to the vehicle control, it confirms that this compound is directly reducing the MTT reagent.

Q3: Does this compound interfere with other common viability assays like WST-1 or resazurin-based assays?

A3: Yes, it is highly probable. Assays like WST-1 and those using resazurin (B115843) (e.g., AlamarBlue®) are also based on the reduction of a chromogenic or fluorogenic substrate by cellular dehydrogenases. Due to the reactive nature of this compound's disulfide bridge, it can likely reduce these substrates as well, leading to inaccurate results. As with the MTT assay, a cell-free control experiment is recommended to confirm this interference.

Q4: What are the recommended alternative cell viability assays to use with this compound?

A4: To avoid the issue of chemical interference, it is best to use assays that are not based on redox reactions. Recommended alternatives include:

  • ATP Measurement Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a marker of metabolically active cells. This method is less susceptible to interference from redox-active compounds.

  • DNA Quantification Assays (e.g., CyQUANT®): These assays measure the total DNA content as an indicator of cell number. This is a robust method that is not dependent on cellular metabolism.

  • Membrane Integrity Assays (e.g., LDH Release Assay): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High background absorbance in MTT/WST-1/Resazurin assay with this compound Direct chemical reduction of the assay reagent by this compound.Perform a cell-free control experiment to confirm interference. Switch to a non-redox-based assay such as CellTiter-Glo®, CyQUANT®, or an LDH assay.
Inconsistent or non-reproducible results Interference from this compound is concentration-dependent, leading to variability.Use an alternative assay. Ensure proper mixing and incubation times for the chosen alternative assay.
Microscopic observation shows cell death, but viability assay shows high signal False positive signal due to this compound's reducing activity.Discontinue use of redox-based assays and select an appropriate alternative method.

Experimental Protocols for Recommended Alternative Assays

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Plate Cells: Seed cells in a 96-well plate and treat with this compound for the desired time.

  • Equilibrate: Allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Prepare Reagent: Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read: Measure luminescence using a plate reader.[1][2][3][4][5][6][7][8]

CyQUANT® Direct Cell Proliferation Assay

This assay uses a fluorescent dye that binds to DNA to quantify cell number.

  • Plate Cells: Seed cells in a 96-well plate and treat with this compound.

  • Prepare Detection Reagent: Prepare the 2X CyQUANT® Direct detection reagent by mixing the nucleic acid stain and the background suppressor.

  • Add Reagent: Add a volume of the 2X detection reagent equal to the volume of cell culture medium in each well.

  • Incubate: Incubate for 60 minutes at 37°C, protected from light.

  • Read: Measure fluorescence with excitation at ~480 nm and emission at ~535 nm.[4][9][10][11][12]

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

  • Plate Cells: Seed cells in a 96-well plate and treat with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Collect Supernatant: After treatment, centrifuge the plate at 250 x g for 10 minutes.

  • Transfer Supernatant: Carefully transfer the supernatant from each well to a new 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit instructions.

  • Add Reaction Mixture: Add the reaction mixture to each well containing the supernatant.

  • Incubate: Incubate for up to 30 minutes at room temperature, protected from light.

  • Add Stop Solution: Add the stop solution provided in the kit.

  • Read: Measure the absorbance at 490 nm.[13][14][15][16]

Signaling Pathways Affected by this compound

This compound and related ETP compounds are known to induce apoptosis and oxidative stress in cells. The following diagrams illustrate the key signaling pathways that are likely affected by this compound treatment.

Aranotin_Interference_Workflow cluster_experiment Experimental Observation cluster_troubleshooting Troubleshooting cluster_solution Solution Start Treat cells with this compound Assay Perform MTT/WST-1/ Resazurin Assay Start->Assay Observe Unexpected Results: High signal despite cell death Assay->Observe Hypothesis Hypothesis: This compound interferes with assay Observe->Hypothesis Problem Control Cell-Free Control: This compound + Assay Reagent Hypothesis->Control Result Result: Color/Fluorescence change confirms interference Control->Result Alternative Select Alternative Assay: ATP, DNA, or LDH-based Result->Alternative Solution Validate Validate and Perform New Assay Alternative->Validate Accurate Obtain Accurate Viability Data Validate->Accurate Aranotin_Apoptosis_Pathway cluster_stress Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2 Bax/Bak activation Bcl-2 inhibition Mito->Bcl2 CytoC Cytochrome c release Bcl2->CytoC Apop Apoptosome formation CytoC->Apop Casp9 Caspase-9 activation Apop->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 DeathR Death Receptor (e.g., Fas) Casp8 Caspase-8 activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Aranotin_MAPK_Pathway cluster_mapk MAPK Signaling cluster_response Cellular Response This compound This compound Stress Cellular Stress (e.g., ROS) This compound->Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis Inflammation Inflammation p38->Inflammation

References

Best practices for preparing and storing Aranotin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and storage of Aranotin stock solutions, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For laboratory use, it is recommended to prepare stock solutions in high-purity, anhydrous DMSO.

Q2: What are the recommended storage conditions for solid this compound?

Solid this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]

Q3: How should I store my this compound stock solution?

This compound stock solutions prepared in DMSO should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: What is the expected shelf life of this compound?

If stored correctly under the recommended conditions, solid this compound has a shelf life of over three years.[1] The stability of this compound in DMSO stock solutions over long periods has not been extensively reported in publicly available literature; therefore, it is best practice to prepare fresh stock solutions for critical experiments or use aliquots from a recently prepared stock.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. The concentration is too high. 2. The DMSO is not of sufficient purity or is hydrated. 3. Inadequate mixing.1. Try preparing a more dilute solution. While the exact solubility limit in DMSO is not widely published, starting with a concentration of 10 mM is a common practice for similar compounds. 2. Use fresh, anhydrous, high-purity DMSO. 3. Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly to aid dissolution.
Precipitate forms in the stock solution upon storage at -20°C. 1. The storage temperature is too low for the prepared concentration, causing the compound to crystallize out of solution. 2. The stock solution was not fully dissolved initially.1. Before use, bring the vial to room temperature and vortex to ensure all contents are redissolved. If precipitation persists, consider preparing a less concentrated stock solution. 2. Ensure the this compound is completely dissolved before the initial storage. A brief, gentle warming and vortexing can help.
Inconsistent experimental results using the same stock solution. 1. Degradation of this compound due to repeated freeze-thaw cycles. 2. Degradation of this compound in solution over time. 3. Inaccurate pipetting from a non-homogenous solution.1. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. 2. For critical experiments, it is advisable to use a freshly prepared stock solution or one that has been stored for a minimal amount of time. 3. Before taking an aliquot, ensure the stock solution is completely thawed and has been mixed thoroughly by vortexing.
Cell culture contamination after adding the this compound working solution. The stock solution or the solvent (DMSO) may be contaminated.1. Prepare stock solutions in a sterile environment, for example, within a laminar flow hood. 2. Use sterile-filtered, anhydrous DMSO. 3. Filter-sterilize the final stock solution using a 0.22 µm syringe filter that is compatible with DMSO.

Quantitative Data Summary

Parameter Recommendation
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Storage of Solid Compound (Short-term) 0 - 4°C (dry and dark)
Storage of Solid Compound (Long-term) -20°C (dry and dark)
Storage of Stock Solution (Short-term) 0 - 4°C
Storage of Stock Solution (Long-term) -20°C
Shelf Life (Solid) > 3 years (if stored properly)

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: 462.49 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 462.49 g/mol = 0.0046249 g = 4.625 mg

  • Weighing the this compound:

    • In a sterile environment (e.g., a chemical fume hood or a biological safety cabinet), carefully weigh out 4.625 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing:

    • Cap the tube securely and vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Sterilization (Optional but Recommended for Cell Culture):

    • If the stock solution will be used in cell culture experiments, it is advisable to filter-sterilize it. Use a sterile 1 mL syringe and a 0.22 µm syringe filter compatible with DMSO. Filter the solution into a new sterile vial.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and your initials.

    • For long-term storage, place the aliquots at -20°C. For short-term use, they can be stored at 0 - 4°C.

Visual Workflow

Aranotin_Stock_Solution_Workflow cluster_preparation Preparation cluster_optional Optional Step for Cell Culture cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve filter_sterilize Filter Sterilize (0.22 µm) dissolve->filter_sterilize For cell-based assays aliquot Aliquot into Single-Use Volumes dissolve->aliquot For general use filter_sterilize->aliquot store_short Store at 0-4°C (Short-term) aliquot->store_short store_long Store at -20°C (Long-term) aliquot->store_long end Ready for Use store_short->end store_long->end

Caption: Workflow for preparing and storing this compound stock solutions.

References

Validation & Comparative

Comparative Analysis of Aranotin and Acetylaranotin: Unveiling their Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antiviral properties of the epithiodiketopiperazine (ETP) natural products, Aranotin and its acetylated derivative, Acetylthis compound (B1664336).

Introduction

This compound and acetylthis compound are fungal metabolites belonging to the epithiodiketopiperazine (ETP) class of natural products, a group known for a wide range of biological activities, including potent antiviral effects. These compounds have garnered interest within the scientific community for their specific mechanism of action, which involves the inhibition of viral RNA-dependent RNA polymerase. This mode of action makes them attractive candidates for the development of broad-spectrum antiviral therapies. This guide provides a comparative overview of the antiviral activity of this compound and acetylthis compound, based on available scientific literature.

Comparative Antiviral Activity

FeatureThis compoundAcetylthis compound
Antiviral Spectrum Poliovirus, Coxsackievirus, Rhinovirus, Parainfluenza virusPoliovirus, Coxsackievirus, Rhinovirus, Parainfluenza virus
Mechanism of Action Inhibition of viral RNA-dependent RNA polymeraseInhibition of viral RNA-dependent RNA polymerase
IC50/EC50 Values Not available in searched literatureNot available in searched literature
Cytotoxicity (CC50) Not available in searched literatureNot available in searched literature

Note: The absence of specific IC50, EC50, and CC50 values in the available literature prevents a direct quantitative comparison of the antiviral efficacy and safety profiles of this compound and acetylthis compound.

Mechanism of Action: Targeting Viral Replication

The primary antiviral mechanism of both this compound and acetylthis compound is the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of RNA viruses as it synthesizes new viral RNA genomes. By binding to and inhibiting RdRp, these compounds effectively halt the viral replication cycle within the host cell. A key advantage of this mechanism is its selectivity for the viral polymerase over host cell DNA-dependent RNA polymerases, which suggests a potentially favorable therapeutic window.

cluster_virus_replication Viral Replication Cycle cluster_inhibition Inhibition by this compound/Acetylthis compound Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Viral RNA Release Viral RNA Release Uncoating->Viral RNA Release Translation of Viral Proteins Translation of Viral Proteins Viral RNA Release->Translation of Viral Proteins RdRp Synthesis RdRp Synthesis Translation of Viral Proteins->RdRp Synthesis RNA Replication RNA Replication RdRp Synthesis->RNA Replication RNA-dependent RNA Polymerase (RdRp) Assembly of New Virions Assembly of New Virions RNA Replication->Assembly of New Virions Release of Progeny Viruses Release of Progeny Viruses Assembly of New Virions->Release of Progeny Viruses This compound/\nAcetylthis compound This compound/ Acetylthis compound This compound/\nAcetylthis compound->RNA Replication Inhibition

Figure 1. Proposed mechanism of action of this compound and acetylthis compound.

Experimental Protocols

While specific protocols for testing this compound and acetylthis compound are not detailed in the available literature, a standard method for evaluating the antiviral activity of compounds is the Plaque Reduction Assay . This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

Representative Plaque Reduction Assay Protocol

1. Cell Culture:

  • Seed a suitable host cell line (e.g., HeLa cells for poliovirus, Vero cells for parainfluenza virus) in 6-well plates and grow until a confluent monolayer is formed.

2. Virus Preparation:

  • Prepare serial dilutions of the target virus in a serum-free medium.

3. Compound Preparation:

  • Prepare serial dilutions of this compound or acetylthis compound in a serum-free medium.

4. Infection and Treatment:

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

  • After the adsorption period, remove the virus inoculum.

5. Overlay and Incubation:

  • Add an overlay medium containing different concentrations of the test compound. The overlay is typically a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days, depending on the virus).

6. Plaque Visualization and Counting:

  • After incubation, fix the cells with a solution such as 10% formalin.

  • Stain the cell monolayer with a dye like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

7. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.

cluster_workflow Antiviral Assay Workflow A 1. Seed Host Cells B 2. Prepare Virus & Compound Dilutions A->B C 3. Infect Cells B->C D 4. Add Compound Overlay C->D E 5. Incubate D->E F 6. Fix and Stain E->F G 7. Count Plaques & Calculate IC50 F->G

Figure 2. General workflow for a plaque reduction assay.

Conclusion

This compound and acetylthis compound represent a promising class of antiviral compounds with a specific mechanism of action targeting the viral RNA-dependent RNA polymerase. Their activity against a range of RNA viruses underscores their potential as broad-spectrum antiviral agents. However, the lack of publicly available quantitative data comparing their antiviral potency and cytotoxicity is a significant knowledge gap. Further in-depth studies are required to elucidate the specific antiviral efficacy and therapeutic potential of these compounds. Such research would be invaluable for the drug development community in the ongoing search for novel and effective antiviral therapies.

Aranotin Versus Gliotoxin: A Comparative Guide to Their Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of two related fungal mycotoxins, Aranotin and Gliotoxin (B1671588). Both belong to the epipolythiodioxopiperazine (ETP) class of natural products, characterized by a reactive disulfide bridge that is central to their biological activity. This document summarizes their mechanisms of action, cytotoxic profiles, and impact on key cellular signaling pathways, supported by available experimental data.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound and Gliotoxin have been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of their potency. Due to the lack of studies directly comparing both compounds under identical experimental conditions, the data is presented in separate tables. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental setups, including cell lines, incubation times, and assay methods.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineAssay TypeIC50 ValueCitation
Acetylthis compoundHCT116 (Colon Cancer)Not SpecifiedInduces apoptosis[1]

Table 2: Cytotoxicity of Gliotoxin

CompoundCell LineAssay TypeIC50 ValueCitation
GliotoxinA549 (Lung Carcinoma)MTT Assay2.7 µM[2]
GliotoxinL132 (Embryonic Lung)MTT Assay4.25 µM[2]
GliotoxinHepG2 (Hepatocellular Carcinoma)MTT Assay3 µM[2]
GliotoxinHEK293 (Human Embryonic Kidney)MTT Assay2.1 µM[2]
GliotoxinHT-29 (Colorectal Cancer)Not Specified0.6 µg/mL[3]
GliotoxinA459/ADR (Adriamycin-resistant NSCLC)Not Specified0.40 µM / 0.24 µM[3]
GliotoxinMCF-7 (Breast Cancer)RTCA System~1.56 µM[4]
GliotoxinMDA-MB-231 (Breast Cancer)RTCA System~1.56 µM[4]

Comparative Biological Effects

FeatureThis compoundGliotoxin
Primary Reported Activities Antiviral, Apoptosis-inducing.[1][5]Immunosuppressive, Apoptosis-inducing, Antiviral, Antibacterial.[3][6][7]
Mechanism of Action The disulfide bridge is crucial for its biological activity.[5]The disulfide bridge is the key functional motif, enabling redox cycling and interaction with thiol groups in proteins.[6]
Apoptosis Induction Induces apoptosis in cancer cells.[1] The detailed pathway is not fully elucidated but may involve caspase activation.Induces apoptosis through the JNK signaling pathway, leading to the activation of the pro-apoptotic protein Bak.[8] This is followed by the release of reactive oxygen species (ROS) and activation of caspases.[9][10]
NF-κB Signaling Limited information available.Potent inhibitor of NF-κB activation by preventing the degradation of the inhibitory subunit IκBα.[11]
Antiviral Mechanism Inhibition of viral RNA polymerase.[5]Broad-spectrum antiviral activity has been reported, though the precise mechanism is not as well-defined as its other effects.[7][12]

Signaling Pathways and Mechanisms of Action

Gliotoxin: A Well-Defined Path to Cell Death

Gliotoxin exerts its cytotoxic and immunosuppressive effects through well-characterized signaling pathways. A primary target is the NF-κB signaling cascade, a crucial regulator of immune responses, inflammation, and cell survival. Gliotoxin inhibits the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes.[11]

Furthermore, gliotoxin is a potent inducer of apoptosis. It activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn leads to the activation of the pro-apoptotic Bcl-2 family member, Bak.[8] This triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of executioner caspases, ultimately leading to programmed cell death.

Gliotoxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gliotoxin Gliotoxin IKK IKK Gliotoxin->IKK Inhibits JNK_pathway JNK Pathway Gliotoxin->JNK_pathway Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits NFkB_target NF-κB Target Genes (Pro-inflammatory, Anti-apoptotic) NFkB->NFkB_target Transcription JNK JNK JNK_pathway->JNK Bak Bak JNK->Bak Activates Mitochondrion Mitochondrion Bak->Mitochondrion Activates Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways affected by Gliotoxin, leading to NF-κB inhibition and apoptosis.

This compound: An Emerging Picture

The molecular mechanisms underlying the biological effects of this compound, including its acetylated form, are less defined compared to Gliotoxin. It is known to induce apoptosis in certain cancer cell lines, and its antiviral activity is attributed to the inhibition of viral RNA polymerase.[1][5] While the involvement of caspases is likely in its apoptotic mechanism, the specific upstream signaling events, such as the potential role of the JNK pathway, require further investigation.

Aranotin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Targets This compound This compound Viral_RNA_Polymerase Viral RNA Polymerase This compound->Viral_RNA_Polymerase Inhibits Apoptotic_Pathway Apoptotic Pathway This compound->Apoptotic_Pathway Activates Viral_Replication Viral Replication Inhibition Viral_RNA_Polymerase->Viral_Replication Caspases Caspases Apoptotic_Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Known and proposed mechanisms of action for this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and Gliotoxin are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Gliotoxin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Add Solubilizer (e.g., DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for a typical MTT cytotoxicity assay.

NF-κB Activation Assay (Western Blot)

This method assesses the inhibition of NF-κB activation by examining the phosphorylation and degradation of its inhibitor, IκBα.

  • Cell Treatment: Pre-treat cells with this compound or Gliotoxin for 1-2 hours, then stimulate with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

JNK Pathway Activation Assay (Western Blot)

This protocol detects the activation of the JNK signaling pathway by measuring the phosphorylation of JNK.

  • Cell Treatment: Treat cells with this compound or Gliotoxin for various time points.

  • Protein Extraction: Lyse the cells and quantify the protein concentration as described above.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-JNK, total JNK, and a loading control.

  • Detection and Analysis: Visualize and quantify the bands to determine the level of JNK phosphorylation relative to total JNK.

Viral Plaque Reduction Assay

This assay is used to quantify the antiviral activity of a compound.

  • Cell Seeding: Plate a monolayer of susceptible host cells in 6-well plates.

  • Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of this compound or Gliotoxin for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity.

RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on viral RNA polymerase activity.

  • Reaction Setup: Prepare a reaction mixture containing the purified viral RNA-dependent RNA polymerase (RdRp), a suitable RNA template-primer, ribonucleotides (NTPs), and varying concentrations of the test compound (this compound or Gliotoxin).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Product Detection: Stop the reaction and detect the newly synthesized RNA. This can be done using various methods, such as gel electrophoresis of radiolabeled products or fluorescence-based assays that detect double-stranded RNA.

  • Data Analysis: Quantify the amount of RNA synthesis in the presence of the inhibitor compared to a control without the inhibitor to determine the IC50 value for polymerase inhibition.[1]

Conclusion

This compound and Gliotoxin, as members of the ETP family, share a common structural motif responsible for their potent biological activities. Gliotoxin's mechanisms of action, particularly its immunosuppressive and pro-apoptotic effects through NF-κB and JNK pathway modulation, are well-established. This compound also demonstrates significant biological potential, notably as an antiviral agent and an inducer of apoptosis, though the intricate details of its signaling pathways are less understood. This guide highlights the current knowledge of these two compounds, providing a foundation for future research and drug development endeavors. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.

References

Comparative Efficacy of Aranotin and Other Poliovirus Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of Aranotin against other known poliovirus inhibitors. The information is supported by available experimental data and detailed methodologies to aid in research and development efforts.

Poliovirus, the causative agent of poliomyelitis, remains a significant global health concern. While vaccination programs have been highly effective, the need for potent antiviral agents persists, particularly for treating immunodeficient individuals who can chronically shed the virus and for managing potential outbreaks. This guide focuses on the efficacy of this compound, a fungal metabolite, in comparison to other classes of poliovirus inhibitors.

Overview of Poliovirus Inhibitors

Poliovirus replication can be targeted at various stages, leading to the development of several classes of inhibitors. These primarily include:

  • Capsid-Binding Agents: These molecules, such as Pocapavir and Pleconaril, bind to the viral capsid, preventing it from uncoating and releasing its RNA into the host cell.

  • Protease Inhibitors: Compounds like Rupintrivir and Imocitrelvir target the viral 2A and 3C proteases, which are essential for processing the viral polyprotein into functional proteins.

  • RNA-Dependent RNA Polymerase (RdRp) Inhibitors: This class of inhibitors, which includes this compound and Gliotoxin, targets the viral 3D polymerase (3Dpol), an enzyme crucial for replicating the viral RNA genome.

  • 2C Protein Inhibitors: Guanidine hydrochloride is a known inhibitor of the viral 2C protein, which is involved in viral RNA replication and encapsidation.

Quantitative Comparison of Antiviral Efficacy

The following tables summarize the available quantitative data on the in vitro efficacy of various poliovirus inhibitors. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Inhibitor ClassInhibitorTargetPoliovirus Serotype(s)EC50CC50Selectivity Index (SI)Reference(s)
RdRp Inhibitors This compound 3Dpol (RNA Polymerase)1, 2, 3Not ReportedNot ReportedNot Reported[1]
Acetylthis compound 3Dpol (RNA Polymerase)1, 2, 3Not ReportedNot ReportedNot Reported[1]
Gliotoxin3Dpol (RNA Polymerase)PoliovirusNot ReportedNot ReportedNot Reported
Ribavirin3Dpol (RNA Polymerase)PoliovirusWeak InhibitionNot ReportedNot Reported
Capsid-Binding Agents Pocapavir (V-073)Viral CapsidAll 3 serotypes (45 strains)0.003 - 0.126 µM (mean: 0.029 µM)>100 µM>3448[2][3]
PleconarilViral CapsidEnterovirusesNot specifically reported for PoliovirusNot ReportedNot Reported[2]
Protease Inhibitors Rupintrivir3C ProteaseAll 3 serotypes5 - 40 nMNot ReportedNot Reported[2]
Imocitrelvir (V-7404)3C ProteaseAll 3 serotypesNot ReportedNot ReportedNot Reported
2C Protein Inhibitors Guanidine hydrochloride2C ProteinPoliovirusNot ReportedNot ReportedNot Reported[2]

Mechanism of Action: A Focus on this compound

This compound and its related compounds belong to the epipolythiodiketopiperazine (ETP) class of fungal toxins. Their primary antiviral mechanism against poliovirus is the inhibition of the viral RNA-dependent RNA polymerase (3Dpol).[1] This enzyme is essential for the replication of the viral RNA genome. By targeting 3Dpol, this compound effectively halts the production of new viral RNA, thereby preventing the assembly of new virus particles.

The diagram below illustrates the poliovirus replication cycle and the points of inhibition for different classes of antiviral agents, including the action of this compound on RNA synthesis.

Poliovirus_Replication_Cycle_and_Inhibitors cluster_cell Host Cell cluster_inhibitors Inhibitor Action Entry 1. Entry & Uncoating Translation 2. Translation of viral polyprotein Entry->Translation Polyprotein_Processing 3. Polyprotein Processing Translation->Polyprotein_Processing RNA_Replication 4. RNA Replication Polyprotein_Processing->RNA_Replication Assembly 5. Assembly RNA_Replication->Assembly Release 6. Release Assembly->Release Progeny_Virions Progeny Virions Release->Progeny_Virions Capsid_Inhibitors Capsid-Binding Agents (e.g., Pocapavir) Capsid_Inhibitors->Entry Protease_Inhibitors Protease Inhibitors (e.g., Rupintrivir) Protease_Inhibitors->Polyprotein_Processing Aranotin_Node This compound (RdRp Inhibitor) Aranotin_Node->RNA_Replication Guanidine_Node 2C Inhibitors (e.g., Guanidine) Guanidine_Node->RNA_Replication Poliovirus Poliovirus Poliovirus->Entry

Poliovirus replication cycle and points of inhibitor action.

Experimental Protocols

The efficacy of antiviral compounds against poliovirus is typically evaluated using in vitro cell-based assays. The two most common methods are the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This assay is considered the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound.

Workflow:

Plaque_Reduction_Assay_Workflow start Start A 1. Seed susceptible cells (e.g., HeLa) in plates start->A end End B 2. Incubate to form a confluent monolayer A->B C 3. Prepare serial dilutions of the antiviral compound B->C D 4. Pre-incubate virus with each compound dilution C->D E 5. Infect cell monolayers with virus-compound mixture D->E F 6. Overlay with semi-solid medium (e.g., agarose) E->F G 7. Incubate for plaque development (2-3 days) F->G H 8. Stain cells and count plaques G->H I 9. Calculate % plaque reduction and determine EC50 H->I I->end

Workflow for a standard Plaque Reduction Assay.

Detailed Methodology:

  • Cell Culture: Susceptible cell lines, such as HeLa or Vero cells, are seeded in multi-well plates and incubated until a confluent monolayer is formed.

  • Compound Dilution: The antiviral compound is serially diluted to a range of concentrations.

  • Infection: The cell monolayers are infected with a known amount of poliovirus that has been pre-incubated with the different concentrations of the antiviral compound.

  • Overlay: After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose). This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death called plaques.

  • Incubation and Staining: The plates are incubated for 2-3 days to allow for plaque formation. Subsequently, the cells are stained with a vital stain (e.g., crystal violet), which stains living cells, making the plaques visible as clear zones.

  • Data Analysis: The number of plaques in the treated wells is compared to the number in untreated (virus control) wells. The percentage of plaque reduction is calculated for each compound concentration, and the EC50 value is determined from the dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a higher-throughput method for screening antiviral compounds. It measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Detailed Methodology:

  • Cell Seeding: As with the plaque reduction assay, susceptible cells are seeded in 96-well plates.

  • Compound and Virus Addition: Serial dilutions of the test compound are added to the wells, followed by the addition of a standard amount of poliovirus.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 2-4 days).

  • Cell Viability Measurement: The extent of CPE is quantified by measuring cell viability using various methods, such as staining with a vital dye (e.g., neutral red) or using a colorimetric assay that measures metabolic activity (e.g., MTT or MTS assay).

  • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration by comparing the viability of treated, infected cells to that of untreated, infected cells and uninfected control cells. The EC50 and CC50 values are then determined from the respective dose-response curves.

Logical Relationship of Key Experimental Parameters

The determination of a compound's potential as an antiviral agent relies on the interplay of its efficacy and toxicity. The following diagram illustrates the logical flow for evaluating these parameters.

Antiviral_Evaluation_Logic cluster_data Experimental Data cluster_analysis Analysis cluster_interpretation Interpretation EC50 EC50 (50% Effective Concentration) SI Selectivity Index (SI) SI = CC50 / EC50 EC50->SI CC50 CC50 (50% Cytotoxic Concentration) CC50->SI High_SI High SI (Desirable) SI->High_SI High Efficacy, Low Toxicity Low_SI Low SI (Undesirable) SI->Low_SI Low Efficacy or High Toxicity

Logical relationship of key parameters in antiviral drug evaluation.

Conclusion

While this compound has been identified as a potent inhibitor of poliovirus RNA-dependent RNA polymerase, a comprehensive quantitative comparison with other poliovirus inhibitors is currently hampered by the lack of publicly available EC50 and CC50 data. The existing data for other compounds, particularly capsid inhibitors like Pocapavir and protease inhibitors like Rupintrivir, demonstrate high in vitro efficacy. Further research to quantify the antiviral activity and cytotoxicity of this compound and its derivatives is crucial to fully assess their potential as therapeutic agents for poliomyelitis. The experimental protocols described in this guide provide a standardized framework for conducting such evaluations.

References

Validating Aranotin as a Specific Inhibitor of Viral RNA Polymerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Aranotin and its potential as a specific inhibitor of viral RNA-dependent RNA polymerase (RdRp). While initial interest in this compound focused on its broad-spectrum antiviral properties, current scientific evidence suggests its primary target may not be the viral polymerase. This document presents a detailed comparison of this compound with two well-established RdRp inhibitors, Remdesivir (B604916) and Favipiravir, to offer a clear perspective on their respective mechanisms of action and antiviral efficacy.

Executive Summary

This compound, a diketopiperazine fungal metabolite, has demonstrated antiviral activity against a range of viruses. However, direct evidence validating it as a specific inhibitor of viral RNA-dependent RNA polymerase is limited. Emerging research points towards the viral endonuclease Nsp15 as a more likely primary target for this compound's antiviral effects. In contrast, Remdesivir and Favipiravir are both well-characterized nucleoside analogs that directly target and inhibit the viral RdRp, albeit through different mechanisms. This guide will delve into the available experimental data to compare the inhibitory profiles, cellular activities, and cytotoxicities of these compounds.

Comparison of Antiviral Compounds

The following tables summarize the available quantitative data for this compound, Remdesivir, and Favipiravir, providing a basis for comparing their performance.

Table 1: In Vitro Inhibitory Activity against Viral Enzymes

CompoundVirus TargetEnzyme TargetIC50
This compound SARS-CoV-2Nsp15 EndonucleaseData not consistently available in public literature
Remdesivir MERS-CoVRNA-dependent RNA Polymerase0.032 µM[1]
SARS-CoV-2RNA-dependent RNA PolymeraseQualitative inhibition observed, specific IC50 varies
Favipiravir Influenza VirusRNA-dependent RNA Polymerase0.341 µM[2]
SARS-CoV-2RNA-dependent RNA PolymeraseWeak inhibition observed in some studies

Table 2: Cell-Based Antiviral Activity

CompoundVirusCell LineEC50
This compound SARS-CoV-2Vero E6Data not consistently available in public literature
Remdesivir SARS-CoV-2Vero E60.77 µM
Human Airway Epithelial Cells0.069 µM[3]
MERS-CoVHuh70.074 µM
Influenza AVarious> 50 µM[4]
Favipiravir Influenza A (H1N1)MDCK0.014 - 0.55 µg/mL (approx. 0.09 - 3.5 µM)[2]
SARS-CoV-2Vero E661.88 µM
West Nile VirusVeroIC50 reported[5]

Table 3: Cytotoxicity

CompoundCell LineCC50
This compound VariousData not consistently available in public literature
Remdesivir Various Human Cell Lines1.7 to >20 µM[6]
Vero E6> 100 µM[3]
Favipiravir MDCK> 2,000 µg/mL (approx. > 12,700 µM)[7]

Mechanism of Action

This compound: A Potential Nsp15 Inhibitor

Current research suggests that this compound's antiviral activity against coronaviruses may be primarily mediated through the inhibition of the viral non-structural protein 15 (Nsp15), a uridine-specific endonuclease.[8][9] Nsp15 is crucial for the virus's ability to evade the host's innate immune system. By inhibiting this enzyme, this compound may disrupt viral replication and propagation.

cluster_virus Viral Replication Cycle cluster_inhibition Mechanism of this compound Viral RNA Viral RNA Host Cell Machinery Host Cell Machinery Viral RNA->Host Cell Machinery Translation Viral Proteins Viral Proteins Host Cell Machinery->Viral Proteins Nsp15 Endonuclease Nsp15 Endonuclease Viral Proteins->Nsp15 Endonuclease Immune Evasion Immune Evasion Nsp15 Endonuclease->Immune Evasion Enables Viral Replication Viral Replication Immune Evasion->Viral Replication Progeny Virus Progeny Virus Viral Replication->Progeny Virus Host Immune Response Host Immune Response Viral Replication->Host Immune Response Blocked by Nsp15 This compound This compound Inhibition This compound->Inhibition Inhibition->Nsp15 Endonuclease

Caption: this compound's proposed mechanism of inhibiting the viral Nsp15 endonuclease, thereby disrupting immune evasion.

Remdesivir and Favipiravir: Direct RdRp Inhibitors

Remdesivir and Favipiravir are both prodrugs that are metabolized within the host cell to their active triphosphate forms. These active forms act as nucleoside analogs that are incorporated into the nascent viral RNA chain by the RdRp.

  • Remdesivir: Acts as a delayed chain terminator. After its incorporation, a few more nucleotides are added before RNA synthesis is halted.[1][10]

  • Favipiravir: Functions as a mutagen, causing an accumulation of errors in the viral genome, a phenomenon known as "lethal mutagenesis."[11] It can also act as a chain terminator.

cluster_replication Viral RNA Replication cluster_inhibition Mechanism of RdRp Inhibitors Viral RNA Template Viral RNA Template RdRp RNA-dependent RNA Polymerase Viral RNA Template->RdRp Nascent RNA Strand Nascent RNA Strand RdRp->Nascent RNA Strand Polymerization Nucleoside\nTriphosphates (NTPs) Nucleoside Triphosphates (NTPs) NTPs NTPs NTPs->RdRp Remdesivir / Favipiravir\n(Prodrug) Remdesivir / Favipiravir (Prodrug) Active Triphosphate Form Active Triphosphate Form Remdesivir / Favipiravir\n(Prodrug)->Active Triphosphate Form Metabolism Inhibition Active Triphosphate Form->Inhibition Inhibition->RdRp

Caption: General mechanism of viral RdRp inhibition by nucleoside analogs like Remdesivir and Favipiravir.

Experimental Protocols

To validate the inhibitory activity and specificity of antiviral compounds, a series of in vitro and cell-based assays are essential.

Experimental Workflow for Validation

cluster_workflow Antiviral Compound Validation Workflow A Compound Synthesis / Acquisition B In Vitro Enzyme Inhibition Assay (e.g., RdRp or Nsp15 assay) A->B D Cell-Based Antiviral Assay (e.g., Plaque Reduction Assay) A->D F Cytotoxicity Assay (e.g., MTT Assay) A->F C Determine IC50 B->C I Mechanism of Action Studies C->I E Determine EC50 D->E H Calculate Selectivity Index (SI = CC50 / EC50) E->H E->I G Determine CC50 F->G G->H

Caption: A logical workflow for the validation of a potential antiviral compound.

Detailed Methodologies

1. In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified viral RdRp.

  • Materials:

    • Purified recombinant viral RdRp complex (e.g., from influenza virus or SARS-CoV-2).

    • RNA template and primer.

    • Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescently labeled nucleotide).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM DTT, 1 mM MnCl₂, 0.01% Triton X-100).

    • Test compound (e.g., this compound, Remdesivir-triphosphate, Favipiravir-triphosphate) at various concentrations.

    • Stop solution (e.g., EDTA-containing buffer).

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, RNA template/primer, and unlabeled rNTPs.

    • Add the purified RdRp enzyme to the mixture.

    • Add the test compound at a range of concentrations to the reaction wells. Include a no-compound control.

    • Initiate the reaction by adding the labeled rNTP.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Quantify the incorporation of the labeled nucleotide into the newly synthesized RNA strand using a scintillation counter or fluorescence plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the no-compound control.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

2. Cell-Based Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

  • Materials:

    • Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.

    • Virus stock with a known titer.

    • Cell culture medium (e.g., DMEM) with and without serum.

    • Test compound at various concentrations.

    • Overlay medium (e.g., containing 1% methylcellulose (B11928114) or low-melting-point agarose).

    • Fixing solution (e.g., 4% formaldehyde (B43269) in PBS).

    • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Procedure:

    • Seed host cells in multi-well plates and grow to confluency.

    • Prepare serial dilutions of the virus in serum-free medium.

    • Remove the growth medium from the cells and wash with PBS.

    • Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

    • During the incubation, prepare the overlay medium containing serial dilutions of the test compound.

    • After the adsorption period, remove the virus inoculum and add the overlay medium containing the test compound.

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).

    • After incubation, fix the cells by adding the fixing solution and incubate for at least 30 minutes.

    • Remove the overlay and fixing solution, and stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

    • Calculate the percent plaque reduction for each compound concentration compared to the no-compound control.

    • Determine the 50% effective concentration (EC50) from a dose-response curve.

3. MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

  • Materials:

    • Host cells in a 96-well plate.

    • Test compound at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a no-compound (cell control) and a no-cell (background control) well.

    • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for a further 4-18 hours, shaking gently to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the 50% cytotoxic concentration (CC50) from a dose-response curve.

Conclusion

While this compound exhibits antiviral properties, the current body of evidence does not support its classification as a specific inhibitor of viral RNA-dependent RNA polymerase. Its likely mechanism of action involves the inhibition of the viral endonuclease Nsp15. In contrast, Remdesivir and Favipiravir are well-established direct inhibitors of viral RdRp. This guide highlights the importance of rigorous experimental validation to elucidate the precise molecular targets of potential antiviral compounds. For researchers and drug development professionals, understanding these distinctions is crucial for the rational design and development of effective and specific antiviral therapies. Further investigation into the Nsp15 inhibitory activity of this compound and its derivatives is warranted to fully assess its therapeutic potential.

References

Decoding Antiviral Strategies: A Comparative Analysis of Aranotin and Host-Targeted Acetyl-CoA Carboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two distinct antiviral mechanisms reveals a low probability of cross-resistance, offering potential avenues for combination therapies. While direct experimental data on the cross-resistance of the viral RNA polymerase inhibitor Aranotin with other antivirals is not currently available, a comparison of its mechanism with that of host-acting acetyl-CoA carboxylase (ACC) inhibitors provides valuable insights for researchers in drug development.

Initially explored for its potential role as an acetyl-CoA carboxylase (ACC) inhibitor, recent findings indicate that the antiviral activity of this compound and its derivatives stems from the inhibition of virus-induced RNA polymerase.[1] This positions this compound as a direct-acting antiviral (DAA), targeting a viral-specific enzyme. In contrast, a growing body of research highlights the efficacy of ACC inhibitors as broad-spectrum, host-directed antivirals (HDAs).[2][3][4] These compounds disrupt the host cell's lipid metabolism, a pathway essential for the replication of numerous viruses, including flaviviruses like Dengue, Zika, and West Nile virus.[2][3][4]

The fundamental difference in their targets—a viral enzyme for this compound versus a host enzyme for ACC inhibitors—suggests a low likelihood of cross-resistance. Resistance to a direct-acting antiviral like this compound would likely arise from mutations in the viral RNA polymerase gene. Conversely, for a virus to develop resistance to an ACC inhibitor, it would need to overcome the dependency on the host's fatty acid synthesis pathway, a more complex and potentially detrimental adaptation for the virus. Host-directed antivirals are theoretically thought to have a higher genetic barrier to the selection of resistant mutants.[5]

Comparative Analysis of Antiviral Mechanisms

To facilitate a clear understanding of these two distinct antiviral strategies, the following table summarizes their key characteristics.

FeatureThis compound (Viral RNA Polymerase Inhibitor)Acetyl-CoA Carboxylase (ACC) Inhibitors
Target Virus-induced RNA polymerase[1]Host acetyl-CoA carboxylase (ACC) enzyme[3][4]
Mechanism of Action Directly inhibits viral genome replication.[1]Disrupts host fatty acid synthesis, depleting lipids necessary for viral replication and assembly.[3][4][5]
Spectrum of Activity Reported activity against polio, coxsackie, rhino, and parainfluenza viruses.[1]Demonstrated broad-spectrum activity against flaviviruses (Dengue, Zika, West Nile virus).[2][3][4]
Potential for Resistance Resistance may develop through mutations in the viral polymerase gene.Theoretically a higher barrier to resistance as it targets a stable host pathway.[5]
Cross-Resistance Likelihood Low likelihood of cross-resistance with host-directed antivirals due to a different target.Low likelihood of cross-resistance with direct-acting antivirals targeting viral enzymes.

Experimental Protocol for Assessing Cross-Resistance

The following is a standardized, hypothetical protocol for evaluating the cross-resistance between a direct-acting antiviral like this compound and a host-directed antiviral such as an ACC inhibitor.

Objective: To determine if viruses resistant to this compound exhibit cross-resistance to an ACC inhibitor, and vice-versa.

Materials:

  • Cell Lines: A susceptible host cell line (e.g., Vero cells for flaviviruses, or a suitable line for viruses targeted by this compound).

  • Viruses: Wild-type virus strain and laboratory-generated resistant strains for both this compound and the selected ACC inhibitor.

  • Compounds: this compound and a well-characterized ACC inhibitor (e.g., PF-05175157).

  • Reagents: Cell culture media, fetal bovine serum (FBS), antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar for cytotoxicity assays, and reagents for viral titer determination (e.g., plaque assay or TCID50).

Methodology:

  • Generation of Resistant Virus Strains:

    • Serially passage the wild-type virus in the presence of sub-lethal, escalating concentrations of either this compound or the ACC inhibitor.

    • Continue passaging until a significant increase in the EC50 value (effective concentration required to inhibit 50% of viral replication) is observed compared to the wild-type virus.

    • Isolate and plaque-purify individual resistant clones.

    • Confirm the resistance phenotype through standard antiviral assays.

  • Cytotoxicity Assay:

    • Determine the 50% cytotoxic concentration (CC50) of both this compound and the ACC inhibitor on the host cell line using an MTT assay or similar method to ensure that antiviral testing is conducted at non-toxic concentrations.

  • Antiviral Susceptibility Testing (Checkerboard Assay):

    • Seed the host cells in 96-well plates.

    • Infect the cells with the wild-type, this compound-resistant, and ACC inhibitor-resistant virus strains at a predetermined multiplicity of infection (MOI).

    • Immediately after infection, add serial dilutions of this compound and the ACC inhibitor, both individually and in combination, to the wells.

    • Incubate for a period appropriate for the virus replication cycle.

    • Quantify the viral yield or cytopathic effect (CPE) using a suitable method (e.g., plaque assay, TCID50, or quantitative PCR).

  • Data Analysis:

    • Calculate the EC50 values for each compound against each virus strain.

    • A significant increase in the EC50 of the ACC inhibitor against the this compound-resistant virus (or vice-versa) compared to the wild-type virus would indicate cross-resistance.

    • The absence of a significant shift in EC50 would suggest no cross-resistance.

Visualizing the Antiviral Mechanisms

The following diagrams illustrate the distinct mechanisms of action for this compound and ACC inhibitors.

Aranotin_Mechanism cluster_host_cell Host Cell Host_Ribosomes Host Ribosomes Viral_Proteins Viral Proteins (including RNA Polymerase) Host_Ribosomes->Viral_Proteins Viral_RNA_Replication Viral RNA Replication Viral_Proteins->Viral_RNA_Replication Catalyzes Virus Virus Viral_RNA Viral_RNA Virus->Viral_RNA Enters Cell & Uncoats Viral_RNA->Host_Ribosomes Translation Viral_RNA->Viral_RNA_Replication Template This compound This compound This compound->Viral_RNA_Replication Inhibits

This compound directly inhibits the viral RNA polymerase, halting viral genome replication.

ACC_Inhibitor_Mechanism cluster_host_cell Host Cell Acetyl_CoA Acetyl-CoA ACC_Enzyme Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC_Enzyme Malonyl_CoA Malonyl-CoA ACC_Enzyme->Malonyl_CoA Catalyzes Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Lipids Host Lipids Fatty_Acid_Synthesis->Lipids Viral_Replication_Complex Viral Replication & Assembly Lipids->Viral_Replication_Complex Essential for ACC_Inhibitor ACC_Inhibitor ACC_Inhibitor->ACC_Enzyme Inhibits Virus Virus Virus->Viral_Replication_Complex Requires Host Machinery

ACC inhibitors block a host enzyme, disrupting lipid production needed for viral replication.

References

Head-to-Head Comparison: Aranotin vs. Remdesivir in Targeting SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed, data-driven comparison of the antiviral mechanisms of two compounds, Aranotin and remdesivir (B604916), against SARS-CoV-2. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and potentially complementary ways these molecules interfere with viral replication.

Introduction

The global effort to combat COVID-19 has spurred intensive research into antiviral agents that can effectively target SARS-CoV-2. Among the myriad of compounds investigated, remdesivir has emerged as a clinically approved treatment, while other novel molecules like this compound present intriguing alternative mechanisms of action. This guide offers a head-to-head comparison of their respective molecular targets, mechanisms of inhibition, and the experimental data supporting their antiviral potential.

At a Glance: Comparative Overview

FeatureThis compoundRemdesivir
Primary Viral Target Non-structural protein 15 (Nsp15) EndoribonucleaseRNA-dependent RNA polymerase (RdRp) (Nsp12)
Mechanism of Action Inhibition of viral RNA degradation evasionDelayed chain termination of viral RNA synthesis
Drug Class Epipolythiodioxopiperazine (ETP)Nucleoside analogue prodrug
Reported IC50 (SARS-CoV-2) Data not available in peer-reviewed literature0.77 µM (Vero E6 cells)[1]
Reported EC50 (SARS-CoV-2) Data not available in peer-reviewed literature0.2 µM to 2.0 µM (human pluripotent stem cell-derived cardiomyocytes and Vero E6 cells, respectively)[2]

Mechanism of Action: A Detailed Look

This compound: Targeting Viral Immune Evasion

This compound is a fungal metabolite belonging to the epipolythiodioxopiperazine (ETP) class of natural products. Its proposed mechanism against SARS-CoV-2 centers on the inhibition of the viral non-structural protein 15 (Nsp15), a uridine-specific endoribonuclease.[3] Nsp15 is crucial for the virus's ability to evade the host's innate immune response by degrading viral double-stranded RNA (dsRNA), thus preventing the activation of host antiviral pathways.

The inhibitory action of this compound is thought to be mediated by its characteristic disulfide bridge, a hallmark of ETP compounds. This disulfide bond can undergo redox cycling and interact with cysteine residues in the active site of target proteins, leading to their inactivation.[4] By inhibiting Nsp15, this compound is hypothesized to allow the host's immune system to recognize and mount a defense against the viral infection more effectively.

cluster_virus SARS-CoV-2 Replication cluster_host Host Cell Viral dsRNA Viral dsRNA Nsp15 Nsp15 Viral dsRNA->Nsp15 Degradation Host dsRNA Sensors Host dsRNA Sensors Nsp15->Host dsRNA Sensors Evasion Immune Response Immune Response Host dsRNA Sensors->Immune Response Activation This compound This compound This compound->Nsp15 Inhibition

This compound's Proposed Mechanism of Action.
Remdesivir: A Direct Hit on Viral Replication

Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form (RDV-TP).[5] This active metabolite acts as an adenosine (B11128) analogue and is a substrate for the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral RNA genome.

The incorporation of RDV-TP into the nascent viral RNA chain does not immediately halt synthesis. Instead, it allows for the addition of a few more nucleotides before causing a delayed termination of the chain.[5] This mechanism effectively prevents the successful replication of the viral genome, thereby inhibiting the production of new viral particles.

cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication Remdesivir Remdesivir RDV-TP (Active) RDV-TP (Active) Remdesivir->RDV-TP (Active) Metabolism RdRp RdRp RDV-TP (Active)->RdRp Inhibition Viral RNA Viral RNA Viral RNA->RdRp Template New Viral RNA New Viral RNA RdRp->New Viral RNA Synthesis Delayed Chain Termination Delayed Chain Termination RdRp->Delayed Chain Termination

Remdesivir's Mechanism of Action.

Comparative Experimental Workflow

The distinct mechanisms of this compound and remdesivir necessitate different experimental approaches to evaluate their efficacy. The following diagram illustrates a generalized workflow for the in vitro assessment of these antiviral agents.

cluster_this compound This compound Evaluation cluster_remdesivir Remdesivir Evaluation cluster_antiviral Antiviral Activity Assay (Cell-based) A1 Recombinant Nsp15 Expression & Purification A2 FRET-based Nsp15 Inhibition Assay A1->A2 A3 Determine IC50 A2->A3 C3 Drug Treatment A3->C3 R1 Recombinant RdRp (Nsp12/7/8) Expression & Purification R2 In vitro RdRp Activity Assay R1->R2 R3 Determine IC50 R2->R3 R3->C3 C1 Cell Culture (e.g., Vero E6, Calu-3) C2 SARS-CoV-2 Infection C1->C2 C2->C3 C4 Quantify Viral Replication (e.g., qPCR, Plaque Assay) C3->C4 C5 Determine EC50 C4->C5

Comparative Experimental Workflow.

Experimental Protocols

Nsp15 Endoribonuclease Inhibition Assay (for this compound)

This protocol is based on a fluorescence resonance energy transfer (FRET) assay designed to screen for inhibitors of Nsp15.[6][7]

  • Reagents and Materials:

    • Purified recombinant SARS-CoV-2 Nsp15 protein.

    • FRET-based RNA substrate with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) on opposite ends, containing a uridine (B1682114) cleavage site.

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MnCl₂, 1 mM TCEP).

    • Test compound (this compound) dissolved in DMSO.

    • 96-well or 384-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a microplate, add the diluted this compound or DMSO (vehicle control) to the wells.

    • Add the Nsp15 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET-based RNA substrate to each well.

    • Immediately begin monitoring the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair).

    • Calculate the initial reaction rates from the linear phase of the fluorescence increase.

    • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (for Remdesivir)

This protocol describes an in vitro assay to measure the inhibition of SARS-CoV-2 RdRp activity.[8][9][10][11]

  • Reagents and Materials:

    • Purified recombinant SARS-CoV-2 RdRp complex (Nsp12, Nsp7, and Nsp8).

    • RNA template and primer.

    • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

    • Remdesivir triphosphate (RDV-TP).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT).

    • 96-well or 384-well microplates.

    • Method for detecting RNA synthesis (e.g., fluorescent intercalating dye, radiolabeled nucleotides).

  • Procedure:

    • Prepare serial dilutions of RDV-TP in assay buffer.

    • In a microplate, combine the RdRp enzyme complex, RNA template/primer, and the diluted RDV-TP or control.

    • Incubate for a short period to allow for complex formation.

    • Initiate the polymerization reaction by adding the mixture of all four rNTPs.

    • Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).

    • Stop the reaction and quantify the amount of newly synthesized RNA using a suitable detection method.

    • Plot the amount of RNA synthesis against the logarithm of the RDV-TP concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Activity Assay (General)

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of an antiviral compound in a cell-based assay.[12][13][14]

  • Reagents and Materials:

    • Susceptible host cells (e.g., Vero E6, Calu-3).

    • Cell culture medium and supplements.

    • SARS-CoV-2 viral stock of known titer.

    • Test compound (this compound or remdesivir).

    • 96-well cell culture plates.

    • Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus, or cytopathic effect (CPE) reduction assay).

  • Procedure:

    • Seed host cells in 96-well plates and allow them to form a confluent monolayer.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compound.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Incubate the plates for a designated period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.

    • After incubation, quantify the extent of viral replication in each well using the chosen method.

    • Plot the percentage of viral inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound and remdesivir represent two distinct strategies for combating SARS-CoV-2. Remdesivir directly targets the core machinery of viral replication, the RdRp, leading to a cessation of genome synthesis. In contrast, this compound is proposed to inhibit a viral protein, Nsp15, that is critical for the virus to evade the host's innate immune system.

While remdesivir's mechanism and efficacy have been more extensively characterized, the novel approach of targeting viral immune evasion pathways, as potentially exemplified by this compound, holds significant promise. Further research, particularly the determination of this compound's in vitro and cell-based potency against SARS-CoV-2, is crucial to fully understand its therapeutic potential. The development of antivirals with diverse mechanisms of action is paramount for creating effective combination therapies and combating the emergence of drug-resistant viral strains.

References

Evaluating the Therapeutic Index of Epithiodiketopiperazine (ETP) Compounds in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the therapeutic index of epithiodiketopiperazine (ETP) compounds, a class of fungal metabolites with potent biological activities. Due to the limited availability of published therapeutic index data for Aranotin, this document uses the well-studied ETPs, Gliotoxin and Chaetocin, as illustrative examples. The methodologies and data presentation formats provided herein can be readily adapted for the evaluation of this compound and other novel compounds.

Introduction to Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[1][2][3] A higher TI indicates a wider margin of safety between the effective and toxic doses.[3] In in vitro studies, the therapeutic index is often calculated as the ratio of the 50% cytotoxic concentration (CC50) or IC50 (for cytotoxicity) to the 50% effective concentration (EC50).

Comparative Therapeutic Index of Selected ETPs

The following table summarizes the reported cytotoxic (IC50) and effective (EC50) concentrations for Gliotoxin and Chaetocin in various cell lines. This data serves as a benchmark for comparison when evaluating new compounds like this compound.

CompoundCell LineAssay TypeIC50 / CC50 (µM)EC50 (µM)Therapeutic Index (CC50/EC50)Reference
Gliotoxin MCF-7 (Breast Cancer)Cell Viability (unspecified)1.5625Not ReportedNot Calculable[4]
MDA-MB-231 (Breast Cancer)Cell Viability (unspecified)1.5625Not ReportedNot Calculable[4]
HT-29 (Colorectal Cancer)Not Specified0.6 (µg/mL)Not ReportedNot Calculable[5]
Chaetocin Esophageal Squamous Carcinoma Cells (TE-1, KYSE150)CCK-8 Assay~0.4 - 0.8Not ReportedNot Calculable[6]
Enzyme InhibitionSUV39H1 HMT AssayNot Applicable0.8Not Applicable[7][8]
Enzyme InhibitionG9a HMT AssayNot Applicable2.5Not Applicable[7][8]
Enzyme InhibitionDIM5 HMT AssayNot Applicable3.0Not Applicable[7][8]

Note: Direct calculation of the therapeutic index requires both cytotoxicity and efficacy data from the same study and cell line. Much of the currently available literature focuses on either cytotoxic or therapeutic effects alone.

Experimental Protocols

Accurate determination of the therapeutic index relies on standardized and well-documented experimental protocols. Below are detailed methodologies for assessing cytotoxicity (IC50) and antiviral efficacy (EC50).

Determination of 50% Cytotoxic Concentration (IC50) using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[10]

  • DMSO (Dimethyl sulfoxide)[11]

  • Test compound (e.g., this compound)

  • Adherent cells in logarithmic growth phase

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium.[11]

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[10]

    • Incubate the plate for 4-6 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9][10]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm or 590 nm using a microplate reader.[9][10]

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Determination of 50% Effective Concentration (EC50) for Antiviral Activity

This protocol outlines a general method for determining the EC50 of a compound against a specific virus using a plaque reduction assay or by measuring the reduction of virus-induced cytopathic effect (CPE).[12][13]

Materials:

  • 96-well or 12-well plates

  • Appropriate host cell line

  • Virus stock with a known titer

  • Infection medium (e.g., DMEM with 2% FBS)

  • Test compound

  • Overlay medium (e.g., containing carboxymethyl cellulose (B213188) or agar)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding:

    • Seed the host cells in plates to form a confluent monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compound in infection medium.

    • Remove the culture medium from the cells and infect them with the virus at a specific multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

    • Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation and Plaque Formation:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

    • For plaque assays, after the initial incubation, remove the liquid medium and add an overlay medium to restrict virus spread to adjacent cells.

  • Quantification of Antiviral Effect:

    • Plaque Reduction Assay: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet. Count the number of plaques in each well.

    • CPE Reduction Assay: Observe the cells daily for the appearance of virus-induced CPE. The antiviral activity can be quantified by scoring the percentage of CPE reduction or by using a cell viability assay like MTT.

  • EC50 Calculation:

    • Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use a non-linear regression analysis to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication in scientific research.

Experimental Workflow for Therapeutic Index Determination

The following diagram illustrates the general workflow for determining the in vitro therapeutic index of a compound.

G cluster_cytotoxicity Cytotoxicity Assessment (IC50) cluster_efficacy Efficacy Assessment (EC50) A Cell Seeding B Compound Treatment (Serial Dilutions) A->B C Incubation B->C D MTT Assay C->D E Absorbance Reading D->E F IC50 Calculation E->F M Therapeutic Index Calculation (IC50/EC50) F->M G Cell Seeding H Virus Infection & Compound Treatment G->H I Incubation H->I J Plaque/CPE Assay I->J K Quantification J->K L EC50 Calculation K->L L->M G cluster_ETP cluster_pathway ETP Gliotoxin / this compound IKK IKK Complex ETP->IKK Inhibits Apoptosis Apoptosis ETP->Apoptosis Promotes IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB IkappaB->NFkappaB Sequesters in cytoplasm Nucleus Nucleus NFkappaB->Nucleus Translocation Nucleus->Apoptosis Suppresses anti-apoptotic genes

References

Structure-Activity Relationship (SAR) Studies of Aranotin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aranotin and its derivatives, belonging to the epipolythiodiketopiperazine (ETP) class of natural products, have garnered significant interest in the scientific community due to their potent biological activities. These compounds, characterized by a unique bridged disulfide or polysulfide diketopiperazine ring, exhibit a range of effects including anticancer and antiviral properties. This guide provides a comparative analysis of this compound derivatives, summarizing key structure-activity relationship (SAR) findings based on available experimental data.

Anticancer Activity of this compound Derivatives

The primary biological activity reported for this compound derivatives is their potent anticancer effect. SAR studies have focused on modifying the core structure and peripheral functionalities to understand their impact on cytotoxicity against various cancer cell lines.

Key Structural Features Influencing Anticancer Potency:
  • The Disulfide Bridge: The presence of the disulfide bridge is crucial for the biological activity of ETP alkaloids. Reduction or removal of this bridge generally leads to a significant decrease or complete loss of cytotoxicity.

  • Substitution at N1 and N1': Modifications at the nitrogen atoms of the diketopiperazine ring have been shown to modulate anticancer activity. For instance, substitution with a benzenesulfonyl group has been reported to dramatically increase potency, in some cases by up to two orders of magnitude, when compared to the parent compound. In contrast, a trifluoroacetyl group at the same position has a minimal effect on activity.

  • Number of Sulfur Atoms: Interestingly, for homodimeric ETP derivatives, the number of sulfur atoms in the bridge (di-, tri-, or tetrasulfide) does not appear to have a significant effect on their anticancer potency.

  • Dimerization: Dimeric ETP alkaloids, such as chaetocin (B1668567) A and verticillin (B84392) A, are generally among the most active compounds in this class.

Comparative Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against a panel of human cancer cell lines. This data is compiled from published SAR studies and highlights the impact of structural modifications on cytotoxic potency.

Compound/DerivativeModificationHeLa (Cervical Cancer) IC50 (µM)U-937 (Leukemia) IC50 (µM)
(+)-12,12'-dideoxyverticillin A (3) Parent Dimer0.01 µM0.008 µM
Benzenesulfonyl Derivative (14) N1,N1'-benzenesulfonylation of (3)0.0001 µM0.00008 µM
Trifluoroacetyl Derivative (17) N1,N1'-trifluoroacetylation of a related dimer~2.5x less potent than parent~1.1x less potent than parent

Note: The data presented is a representative summary from available literature. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Antiviral Activity of this compound Derivatives

This compound was initially identified for its antiviral properties, particularly its ability to inhibit viral RNA polymerase. However, detailed and systematic SAR studies focusing on the antiviral activity of a broad range of this compound derivatives with corresponding quantitative data (e.g., IC50 or EC50 values against specific viruses) are not as readily available in the public domain as the anticancer studies.

The primary mechanism of antiviral action is believed to be the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. The disulfide bridge is thought to be essential for this inhibitory activity.

While specific IC50 values for a series of this compound analogs against viruses like influenza or picornaviruses are not extensively documented in comparative studies, the general consensus is that the core ETP scaffold with an intact disulfide bridge is a prerequisite for antiviral effects.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of SAR studies. Below are representative protocols for key assays used to evaluate the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay) for Anticancer Activity
  • Cell Seeding: Cancer cell lines (e.g., HeLa, U-937) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with serial dilutions of the this compound derivatives (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Plaque Reduction Assay for Antiviral Activity
  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) is prepared in 6-well or 12-well plates.

  • Virus and Compound Incubation: The cell monolayers are infected with a known titer of the virus (e.g., 100 plaque-forming units per well) in the presence of various concentrations of the this compound derivative.

  • Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: After adsorption, the virus-compound mixture is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus to adjacent cells. This overlay medium also contains the respective concentrations of the this compound derivative.

  • Incubation: The plates are incubated for 2-3 days at 37°C to allow for the formation of plaques (zones of cell death).

  • Plaque Visualization: The cells are fixed with a solution of 4% formaldehyde (B43269) and stained with a crystal violet solution. The plaques appear as clear zones against a purple background of viable cells.

  • Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value (the effective concentration that reduces the number of plaques by 50%) is then determined.

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Testing cluster_analysis SAR Analysis & Optimization Lead Lead Compound (e.g., this compound) Design Design of Analogs Lead->Design Identify Modification Sites Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Screening (e.g., Anticancer, Antiviral assays) Purification->Screening Data Data Analysis (IC50 / EC50 Determination) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Cycle

Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.

Postulated Mechanism of Action of this compound Derivatives

Aranotin_MoA cluster_cell Host Cell Virus RNA Virus Replication Viral RNA Replication Virus->Replication Infection RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication->RdRp utilizes Progeny New Virus Particles Replication->Progeny RdRp->Replication catalyzes This compound This compound Derivative This compound->RdRp Inhibits

Caption: Postulated mechanism of this compound's antiviral activity via inhibition of viral RdRp.

Unveiling the Cytotoxic Landscape of Epipolythiodioxopiperazines: A Comparative Analysis of Aranotin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cytotoxic profiles of epipolythiodioxopiperazine (ETP) compounds reveals significant variations in potency against cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of Aranotin and other prominent ETPs, supported by experimental data and detailed methodologies, to aid researchers in the fields of oncology and drug discovery.

The ETP class of fungal metabolites has long been recognized for its potent biological activities, including antiviral, antimicrobial, and particularly, cytotoxic effects against cancerous cells. This activity is largely attributed to their characteristic disulfide bridge. Among these, this compound and its derivatives have been subjects of interest. This guide presents a comparative overview of the cytotoxic effects of this compound and other well-characterized ETPs like Gliotoxin, Sporidesmin A, and Chaetocin, offering a valuable resource for researchers exploring their therapeutic potential.

Comparative Cytotoxicity of ETP Compounds

To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various ETP compounds against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a standard measure of cytotoxicity.

CompoundCell LineCancer TypeIC50 (µM)Reference
Acetylthis compound VariousVariousData Not Available
Apothis compound VariousVariousData Not Available
Gliotoxin A549Lung Carcinoma2.7[1]
L132Lung Epithelial4.25[1]
MCF-7Breast Adenocarcinoma1.5625[2]
MDA-MB-231Breast Adenocarcinoma1.5625[2]
Sporidesmin A VariousVariousData Not Available
Chaetocin A549Lung Carcinoma0.025[3]
HepG2Hepatocellular Carcinoma2-10 nM (0.002-0.01 µM)[4]
Hep3BHepatocellular Carcinoma2-10 nM (0.002-0.01 µM)[4]
Huh7Hepatocellular Carcinoma2-10 nM (0.002-0.01 µM)[4]

Experimental Protocols: Measuring Cytotoxicity

The data presented in this guide is predominantly derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.

MTT Assay Protocol for Adherent Cells

1. Cell Seeding:

  • Cells are seeded into 96-well flat-bottomed microplates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the ETP compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to the desired concentrations.

  • The culture medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.

  • Control wells containing cells treated with the vehicle (e.g., DMSO) at the same final concentration as the test wells are included. Wells with medium only serve as blanks.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization:

  • After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in ETP-Induced Cytotoxicity

The cytotoxic effects of ETP compounds are primarily mediated through the induction of apoptosis, or programmed cell death. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The disulfide bridge is a key structural feature responsible for their bioactivity, which involves the generation of reactive oxygen species (ROS) and interaction with cellular thiol groups, leading to cellular stress and the initiation of apoptotic cascades.

Below is a generalized diagram illustrating the convergence of the intrinsic and extrinsic apoptotic pathways, which are often activated by ETP compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors (e.g., TNFR, Fas) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Bcl2_Family Bcl-2 Family Regulation Caspase8->Bcl2_Family via Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage, ROS) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Analysis of Aranotin's Antiviral Spectrum: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the antiviral activity of Aranotin, a fungal metabolite, against a panel of RNA viruses. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of this compound and related compounds as broad-spectrum antiviral agents.

Executive Summary

This compound, a member of the epipolythiodioxopiperazine (ETP) class of natural products, has demonstrated significant in vitro activity against a range of RNA viruses. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many viruses. This guide summarizes the available quantitative data on this compound's antiviral spectrum and compares its performance with other established antiviral agents that target similar viruses or viral processes.

Data Presentation: Antiviral Activity of this compound and Comparators

The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values of this compound and selected alternative antiviral drugs against poliovirus, coxsackievirus B3, human rhinovirus 14, and parainfluenza virus type 3. It is important to note that direct comparative studies with this compound are limited, and the data presented for this compound is based on historical reports. The values for the comparator drugs are sourced from various independent studies and are provided here for context.

VirusCompoundIC50 / EC50 (µM)Assay TypeCell Line
Poliovirus This compound Not available--
Pocapavir0.003 - 0.126CPE-based-
Rupintrivir0.005 - 0.04Not specified-
Coxsackievirus B3 This compound Not available--
Ethyl 3-hydroxyhexanoate1.2 (EC50)CPEHeLa
Favipiravir62 (EC50)CPEHeLa
Itraconazole0.12 - 0.18 (EC50)Not specifiedVero
Human Rhinovirus 14 This compound Not available--
PirodavirNot specifiedPlaque ReductionHeLa
Rupintrivir0.023 (mean EC50)Cell protectionH1-HeLa
Parainfluenza Virus Type 3 This compound Not available--
C7 (small molecule)0.08 (IC50)Plaque assayA549
Ribavirin70.4 ± 28.3Infectious virus production-

Note: The absence of specific IC50/EC50 values for this compound in publicly available literature highlights a significant gap in the comprehensive evaluation of this compound. The provided data for comparator drugs is for illustrative purposes and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed experimental protocols for the antiviral assays of this compound are not extensively described in the available literature. However, based on standard virological practices for the tested viruses, the following general methodologies are commonly employed.

Cytopathic Effect (CPE) Inhibition Assay (for Poliovirus and Coxsackievirus)

This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.

  • Cell Seeding: A monolayer of a suitable cell line (e.g., HeLa or Vero cells) is prepared in 96-well plates.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Infection and Treatment: The cell monolayers are infected with a known amount of virus and simultaneously treated with the different concentrations of the compound. Control wells include uninfected cells, virus-infected cells without treatment, and cells treated with a known antiviral as a positive control.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 2-3 days).

  • Quantification of CPE: The extent of CPE is quantified using methods such as staining with crystal violet or by measuring cell viability using assays like the MTT or MTS assay.

  • Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC50) is calculated by plotting the percentage of CPE inhibition against the compound concentration.

Plaque Reduction Assay (for Human Rhinovirus and Parainfluenza Virus)

This assay measures the ability of a compound to reduce the number of infectious virus particles.

  • Cell Seeding: Confluent monolayers of a suitable cell line (e.g., HeLa for rhinovirus, A549 for parainfluenza virus) are prepared in multi-well plates.

  • Virus Adsorption: The cell monolayers are infected with a dilution of the virus calculated to produce a countable number of plaques.

  • Compound Treatment: After the virus adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 3-7 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined by comparing the plaque counts in treated wells to those in untreated control wells.

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

This compound's antiviral activity stems from its ability to inhibit the viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of the viral RNA genome. By targeting the RdRp, this compound effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles. This mechanism is a common target for many broad-spectrum antiviral drugs.

Aranotin_Mechanism_of_Action cluster_virus RNA Virus cluster_host Host Cell Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template New_Viral_RNA New Viral RNA RdRp->New_Viral_RNA Replication Ribosomes Host Ribosomes New_Viral_RNA->Ribosomes Translation New_Virions New Virions New_Viral_RNA->New_Virions Assembly Viral_Proteins Viral Proteins Ribosomes->Viral_Proteins Viral_Proteins->New_Virions Assembly This compound This compound This compound->RdRp Inhibits

Caption: this compound's inhibitory action on viral replication.

Experimental Workflow for Antiviral Screening

The general workflow for screening and evaluating the antiviral potential of compounds like this compound involves a series of in vitro assays to determine efficacy and cytotoxicity.

Antiviral_Screening_Workflow Compound_Library Compound Library (e.g., this compound) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Antiviral_Assay Primary Antiviral Assay (e.g., CPE Inhibition) Compound_Library->Antiviral_Assay Determine_CC50 Determine CC50 (50% Cytotoxic Concentration) Cytotoxicity_Assay->Determine_CC50 Determine_EC50 Determine EC50 (50% Effective Concentration) Antiviral_Assay->Determine_EC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50 or IC50) Determine_CC50->Selectivity_Index Secondary_Assay Secondary Antiviral Assay (e.g., Plaque Reduction) Determine_EC50->Secondary_Assay Active Compounds Determine_EC50->Selectivity_Index Determine_IC50 Determine IC50 (50% Inhibitory Concentration) Secondary_Assay->Determine_IC50 Determine_IC50->Selectivity_Index Lead_Compound Lead Compound for further studies Selectivity_Index->Lead_Compound High SI

Caption: General workflow for antiviral drug screening.

Conclusion

This compound demonstrates promising broad-spectrum antiviral activity in vitro against several clinically relevant RNA viruses. Its mechanism of targeting the viral RdRp is a well-validated strategy for antiviral drug development. However, the lack of publicly available, detailed quantitative data (IC50/EC50 values) for this compound is a major limitation for a direct and robust comparison with other antiviral agents. Further research is warranted to fully characterize the antiviral profile of this compound and its derivatives to determine their potential as therapeutic candidates. This guide serves as a call for more in-depth studies to fill these knowledge gaps and to unlock the full potential of this class of compounds.

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Aranotin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Aranotin is a highly potent and toxic compound requiring stringent safety protocols. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal methods to ensure the safety of all laboratory personnel.

This compound, a member of the epidithiodiketopiperazine (ETP) class of fungal metabolites, exhibits significant biological activity, making it a valuable compound for research in drug development. However, its potent cytotoxic nature necessitates meticulous handling procedures to prevent occupational exposure. This document outlines the critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Due to the fatal risk associated with oral, dermal, and inhalation exposure to this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE, drawing from safety data for this compound and best practices for handling highly potent cytotoxic compounds.

PPE CategorySpecificationRationale
Gloves Double gloving with chemotherapy-grade nitrile gloves tested to ASTM D6978-05 standard. Change outer gloves every 30-60 minutes or immediately upon contamination.This compound is highly toxic upon skin contact. Double gloving provides an extra layer of protection. Nitrile gloves offer good chemical resistance, and the ASTM D6978-05 standard ensures they are tested against chemotherapy drugs, which have similar cytotoxic profiles.[1][2]
Respiratory Protection A NIOSH-approved respirator with a P3 (HEPA) filter is required when handling this compound powder or when aerosol generation is possible.This compound is fatal if inhaled. A P3 filter is designed to capture 99.97% of airborne particles, providing a high level of respiratory protection against fine powders and aerosols.
Eye Protection Chemical safety goggles and a face shield (minimum 8-inch) must be worn.Protects against splashes and airborne particles, preventing accidental eye contact with the toxic compound.
Protective Clothing A disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked under the outer gloves.Prevents skin contact with this compound. Disposable gowns eliminate the need for laundering contaminated clothing.
Footwear Closed-toe shoes and disposable shoe covers.Protects against spills and contamination of personal footwear.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure to this compound. The following diagram illustrates the key steps for safely handling this potent compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designated Area Designated Area Gather Materials Gather Materials Designated Area->Gather Materials 1. Work in a certified chemical fume hood or glove box. Don PPE Don PPE Gather Materials->Don PPE 2. Assemble all necessary equipment and reagents. Weighing/Transfer Weighing/Transfer Don PPE->Weighing/Transfer 3. Follow proper donning sequence. Experiment Experiment Weighing/Transfer->Experiment 4. Use containment devices (e.g., ventilated balance enclosure). Decontaminate Surfaces Decontaminate Surfaces Experiment->Decontaminate Surfaces 5. Conduct all manipulations within the designated area. Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE 6. Use an appropriate deactivating solution (e.g., 10% bleach). Waste Disposal Waste Disposal Doff PPE->Waste Disposal 7. Follow proper doffing sequence to avoid self-contamination.

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Managing Cytotoxic Waste

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to strict protocols to prevent environmental contamination and exposure to personnel.

Segregation and Collection:

  • All solid waste, including gloves, gowns, shoe covers, and contaminated labware, must be placed in a designated, leak-proof, and puncture-resistant container with a purple lid, clearly labeled as "Cytotoxic Waste for Incineration".[3][4]

  • Sharps contaminated with this compound must be placed in a purple, puncture-resistant sharps container.[3]

  • Liquid waste containing this compound should be collected in a sealed, labeled, and compatible waste container.

Final Disposal:

  • Cytotoxic waste must not be autoclaved or disposed of with regular biomedical waste.[5]

  • All this compound-contaminated waste must be transported by a licensed hazardous waste carrier to a facility capable of high-temperature incineration (800–1200°C).[4][5] This process ensures the complete destruction of the cytotoxic compound.

Understanding the Mechanism: this compound and the NF-κB Signaling Pathway

This compound belongs to the epidithiodiketopiperazine (ETP) class of natural products, which are known for their potent biological activities. A well-studied member of this class, gliotoxin, is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8] This pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[9][10][11] The disulfide bridge in the ETP scaffold is believed to be responsible for this inhibitory activity.[7] The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, which is a likely target of this compound.

Simplified NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex 2. Signal Transduction Ligand Ligand Ligand->Receptor 1. Activation IkB-NF-kB IkB NF-kB IKK Complex->IkB-NF-kB 3. Phosphorylation of IkB IkB IkB NF-kB NF-kB Gene Expression Gene Expression NF-kB->Gene Expression 5. Nuclear Translocation & Transcription IkB-NF-kB->NF-kB 4. IkB Degradation This compound This compound This compound->IKK Complex Inhibition

Figure 2. Inhibition of the NF-κB pathway by this compound.

By providing this detailed guidance, we aim to empower researchers to work safely with this compound, fostering a secure environment for groundbreaking scientific discovery while prioritizing the well-being of laboratory personnel. Continuous review and adherence to these protocols are paramount in mitigating the risks associated with this potent compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.